Product packaging for Methyl pent-4-ynoate(Cat. No.:CAS No. 21565-82-2)

Methyl pent-4-ynoate

Cat. No.: B153173
CAS No.: 21565-82-2
M. Wt: 112.13 g/mol
InChI Key: WCSNOLUUFIWIHY-UHFFFAOYSA-N
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Description

Methyl pent-4-ynoate (CAS 21565-82-2) is a high-purity chemical compound offered with a minimum purity of ≥95% . It is characterized by its molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol . This compound is classified as a flammable liquid and requires careful handling, with recommended storage in a sealed container at cool temperatures, typically between 2-8°C . Its structure, featuring an ester group and a terminal alkyne, makes it a valuable building block in organic synthesis, particularly for click chemistry and the construction of more complex molecules. Researchers utilize this ester in various synthetic applications, including the development of pharmaceutical intermediates and other fine chemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B153173 Methyl pent-4-ynoate CAS No. 21565-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNOLUUFIWIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21565-82-2
Record name methyl pent-4-ynoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

Methyl pent-4-ynoate stands as a molecule of significant interest to the synthetic chemist. It is a bifunctional building block, possessing both a terminal alkyne and a methyl ester within its compact six-carbon frame. This unique combination of functionalities, each with its distinct and orthogonal reactivity, makes it a versatile precursor for the synthesis of complex molecular architectures, pharmaceutical intermediates, and novel materials.[1] This guide provides a comprehensive exploration of the chemical properties of this compound, moving beyond a simple recitation of facts to delve into the causal relationships that govern its reactivity. The protocols and mechanistic discussions herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for leveraging this reagent in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name this compound and CAS Number 21565-82-2, is a colorless liquid at room temperature.[2][3] Its structure is characterized by a five-carbon chain, with a terminal carbon-carbon triple bond and a methyl ester at the opposite end (C1). This arrangement of functional groups is the primary determinant of its chemical behavior.

The sp-hybridization of the terminal alkyne carbons results in a linear geometry for the C-C≡C-H fragment, while the sp²-hybridized carbonyl carbon of the ester group is trigonal planar.[4] These structural features influence how the molecule interacts with other reagents in three-dimensional space.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21565-82-2[1][2]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1][2]
Appearance Clear, colorless liquid[2][3]
Boiling Point 141-144 °C[3]
Density ~0.95-0.97 g/cm³[3]
Solubility Soluble in organic solvents like ethanol and ether; sparingly soluble in water.[3]
InChI Key WCSNOLUUFIWIHY-UHFFFAOYSA-N[1][5]
Canonical SMILES COC(=O)CCC#C[1]

Spectroscopic Characterization

The unambiguous identification of this compound and the monitoring of its reactions rely on standard spectroscopic techniques. The expected spectral data provide a fingerprint for the molecule's unique structure.

Table 2: Key Spectroscopic Data for this compound

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
IR Spectroscopy Terminal Alkyne C-H Stretch~3300 cm⁻¹ (sharp, strong)The stretching vibration of the H atom bonded to the sp-hybridized carbon.
Alkyne C≡C Stretch~2120 cm⁻¹ (weak to medium)The stretching vibration of the carbon-carbon triple bond.
Ester C=O Stretch~1740 cm⁻¹ (strong)The characteristic carbonyl stretch of a saturated ester.
¹H NMR Alkyne H (HC≡)~1.9 - 2.1 ppm (triplet)The terminal alkyne proton, typically coupled to the adjacent CH₂ group.
Methylene (≡C-CH₂)~2.4 - 2.6 ppm (multiplet)Protons alpha to the alkyne and beta to the carbonyl.
Methylene (CH₂-C=O)~2.3 - 2.5 ppm (multiplet)Protons alpha to the carbonyl and beta to the alkyne.
Methyl Ester (O-CH₃)~3.7 ppm (singlet)The three equivalent protons of the methyl ester group.
¹³C NMR Alkyne Carbon (HC≡C )~82 - 84 ppmThe sp-hybridized carbon not attached to the proton.
Alkyne Carbon (C H≡)~69 - 71 ppmThe sp-hybridized carbon attached to the proton.
Ester Carbonyl (C =O)~172 - 174 ppmThe sp²-hybridized carbonyl carbon.
Methyl Ester (O-C H₃)~51 - 53 ppmThe sp³-hybridized carbon of the methyl group.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for selective transformations, enabling chemists to modify one part of the molecule while leaving the other intact for subsequent reactions.

Reactions at the Terminal Alkyne

The terminal alkyne is a hub of reactivity, primarily due to the acidity of its proton and the electron-rich nature of the triple bond.

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[4][6][7] This heightened acidity is a direct consequence of the high s-character (50%) of the sp-hybridized carbon orbital holding the lone pair in the resulting acetylide anion. The electrons are held closer to the positively charged nucleus, stabilizing the negative charge.

This acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a potent carbon-centered nucleophile—the acetylide anion.[8][9]

Experimental Protocol: Generation of the Acetylide Anion

  • Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Reagents: this compound (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), is added dropwise via the dropping funnel.

  • Completion: The reaction is stirred at low temperature for 30-60 minutes. The formation of the lithium acetylide can be used immediately for the next step. Causality: The use of an inert atmosphere and dry solvents is critical as the acetylide anion is a very strong base and will be quenched by water or other protic sources.[9] The low temperature controls the reaction rate and prevents potential side reactions.

The generated acetylide is an excellent nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.[6]

  • Alkylation: The acetylide readily participates in Sₙ2 reactions with primary alkyl halides to extend the carbon chain.[6][8]

  • Carbonyl Addition: It can add to aldehydes and ketones, forming propargylic alcohols after an aqueous workup.[4]

  • Transition Metal-Catalyzed Couplings: The terminal alkyne is a key partner in powerful cross-coupling reactions. For instance, in the Sonogashira coupling, it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes.[4]

The π-bonds of the alkyne are susceptible to electrophilic addition, similar to alkenes, though often less reactive.[8][10]

  • Hydration: In the presence of a mercuric sulfate catalyst in aqueous acid, water adds across the triple bond according to Markovnikov's rule.[8][10] The initial enol product rapidly tautomerizes to the more stable ketone, yielding methyl 4-oxopentanoate.

  • Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov addition product. Reaction with a borane reagent (e.g., 9-BBN), followed by oxidative workup (H₂O₂, NaOH), yields an aldehyde after tautomerization of the intermediate enol.[8]

Reactions at the Ester Functional Group

The ester group offers a different set of synthetic transformations, centered on the electrophilic nature of the carbonyl carbon.

Under either acidic or basic (saponification) conditions, the ester can be hydrolyzed back to the parent carboxylic acid, 4-pentynoic acid, and methanol.[1][11]

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding pent-4-yn-1-ol. The alkyne is typically unreactive towards this reagent. This selective reduction highlights the orthogonal nature of the two functional groups.

The reaction with Grignard reagents (R-MgBr) is a particularly illustrative case of the molecule's bifunctionality. It is a multi-step process that requires careful consideration of stoichiometry.[12][13]

  • Acid-Base Reaction: The Grignard reagent is a strong base. The first equivalent will irreversibly deprotonate the terminal alkyne, producing a magnesium acetylide and releasing the alkane (R-H).[13] This is the fastest reaction.

  • Nucleophilic Addition: A second equivalent of the Grignard reagent can then act as a nucleophile, adding to the ester carbonyl to form a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone.

  • Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a third equivalent of the Grignard reagent.

  • Workup: Aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.

Therefore, one mole of this compound will consume three moles of a Grignard reagent to produce a tertiary alcohol.[13]

Synthetic Pathways and Visualizations

Visualizing the interplay of these reactive sites is key to designing synthetic routes.

Key Reaction Pathways

The following diagram illustrates the primary transformations available from this compound, showcasing its versatility.

G MPY This compound Acetylide Acetylide Anion MPY->Acetylide n-BuLi Coupled_Prod Sonogashira Product MPY->Coupled_Prod Ar-I, Pd/Cu cat. Ketone Methyl 4-oxopentanoate MPY->Ketone H₂SO₄, HgSO₄, H₂O Carboxylic_Acid 4-Pentynoic Acid MPY->Carboxylic_Acid H₃O⁺ or OH⁻ Primary_Alc Pent-4-yn-1-ol MPY->Primary_Alc 1. LiAlH₄ 2. H₃O⁺ Tertiary_Alc Tertiary Alcohol MPY->Tertiary_Alc 1. 3 eq. R-MgBr 2. H₃O⁺ Propargyl_Alc Propargyl Alcohol Acetylide->Propargyl_Alc 1. R₂C=O 2. H₃O⁺

Caption: Key synthetic transformations of this compound.

Mechanism: Reaction with Grignard Reagent

The stepwise reaction with a Grignard reagent (e.g., CH₃MgBr) demonstrates the sequential reactivity.

G cluster_start Starting Material cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Addition cluster_step3 Step 3: Second Addition cluster_final Final Product (after workup) Start This compound Step1 Mg-Acetylide Intermediate Start->Step1 + 1 eq. CH₃MgBr (- CH₄) Step2 Ketone Intermediate Step1->Step2 + 1 eq. CH₃MgBr Step3 Tertiary Alkoxide Step2->Step3 + 1 eq. CH₃MgBr Final Tertiary Alcohol Step3->Final H₃O⁺ workup

Caption: Stepwise reaction of this compound with Grignard reagent.

Cycloaddition Potential

As a terminal alkyne, this compound is a valuable substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[14] Of particular note is its potential role in 1,3-dipolar cycloadditions, such as the Huisgen [3+2] cycloaddition.[14] While the alkyne itself is the "dipolarophile," it reacts with 1,3-dipoles like azides to form five-membered heterocyclic rings (triazoles). This reaction is a cornerstone of "click chemistry," a concept widely used in drug development and material science for its reliability and specificity.[7]

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] It should be stored away from heat and open flames.[3]

Conclusion

This compound is more than just a simple organic molecule; it is a versatile synthetic tool. Its value lies in the predictable and often orthogonal reactivity of its terminal alkyne and methyl ester functionalities. A thorough understanding of its properties—from its characteristic spectroscopic signals to the nuanced, multi-step reaction with organometallics—empowers the modern chemist to construct complex molecular frameworks with precision and efficiency. This guide serves as a foundational resource for professionals seeking to harness the full synthetic potential of this important chemical building block.

References

An In-Depth Technical Guide to Methyl Pent-4-ynoate (C₆H₈O₂) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl pent-4-ynoate is a bifunctional organic molecule possessing both a terminal alkyne and a methyl ester. This unique structural combination makes it a highly versatile and valuable building block in modern organic synthesis. Its molecular formula is C₆H₈O₂ and it is identified by the CAS Number 21565-82-2.[1] The presence of two distinct reactive sites allows for orthogonal chemical modifications, providing a strategic advantage in the construction of complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, key reactions, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in multi-step synthesis and the development of novel chemical entities.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The unambiguous identification of a chemical reagent is foundational to reproducible science. This compound consists of a five-carbon backbone. A carbon-carbon triple bond (alkyne) is located at the terminus of the chain (position 4), and a methyl ester functional group is at position 1. Its IUPAC name is this compound, and it is also commonly known by its synonym, 4-pentynoic acid methyl ester.[1]

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties

For procurement, regulatory compliance, and experimental design, the following identifiers and properties are critical. The data presented has been consolidated from various chemical suppliers and databases.

Identifier/PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Pentynoic acid methyl ester[1]
CAS Number 21565-82-2[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 141-142 °C
Density ~0.976 g/cm³[2]
Storage Temperature 2-8 °C, Sealed, Dry[3]

Synthesis and Purification

Primary Synthetic Route: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of 4-pentynoic acid with methanol, using a strong acid catalyst.

Mechanism Causality: The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic alcohol (methanol). A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of water to yield the protonated ester. Deprotonation by a base (e.g., water or another methanol molecule) regenerates the acid catalyst and provides the final ester product. To drive the equilibrium toward the product, an excess of the alcohol (methanol) is typically used as the solvent, in accordance with Le Châtelier's principle.[4]

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Pentynoic acid (1.0 equiv)

  • Methanol (MeOH), anhydrous (≥20 equiv, serves as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1 equiv, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-pentynoic acid (e.g., 9.81 g, 0.1 mol) and anhydrous methanol (e.g., 80 mL, ~2.0 mol).

  • Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.55 mL, 0.01 mol).

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL). The bicarbonate wash is crucial to remove the acid catalyst and any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Workflow

For most applications, the crude product requires purification via vacuum distillation to remove any high-boiling impurities.

Caption: Standard purification workflow for this compound.

Spectroscopic Characterization

Spectroscopy Functional Group Expected Chemical Shift / Absorption
¹H NMR Terminal Alkyne (–C≡C–H )δ ≈ 1.9 - 2.1 ppm (triplet)
Methylene (–CH₂–C≡C–)δ ≈ 2.4 - 2.6 ppm (multiplet)
Methylene (–CH₂–C=O)δ ≈ 2.5 - 2.7 ppm (multiplet)
Methyl Ester (–O–CH₃ )δ ≈ 3.7 ppm (singlet)
¹³C NMR C arbonyl (–C =O)δ ≈ 172 - 174 ppm
Alkyne (C ≡CH)δ ≈ 82 - 84 ppm
Alkyne (C≡C H)δ ≈ 69 - 71 ppm
Methyl Ester (–O–C H₃)δ ≈ 51 - 53 ppm
Methylene (–C H₂–C=O)δ ≈ 32 - 35 ppm
Methylene (–C H₂–C≡C–)δ ≈ 13 - 15 ppm
IR Spectroscopy C–H stretch (alkyne)~3300 cm⁻¹ (sharp, strong)
C≡C stretch (alkyne)~2120 cm⁻¹ (weak to medium, sharp)
C=O stretch (ester)~1740 cm⁻¹ (strong)
C–O stretch (ester)~1250 - 1150 cm⁻¹ (strong)

Authoritative Grounding: The expected chemical shifts are based on established empirical data for similar functional groups.[5][6] For instance, the terminal alkyne proton typically appears around 2-3 ppm, and the strong carbonyl stretch of a saturated ester is consistently found near 1740 cm⁻¹.[5]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two functional groups, which can often be addressed selectively.

Reactions at the Terminal Alkyne

The terminal alkyne is characterized by a weakly acidic proton and the electron-rich triple bond, making it a hub for carbon-carbon bond formation.

Caption: Major reaction pathways involving the alkyne moiety.

Protocol Example: Sonogashira Coupling This reaction creates a C(sp)-C(sp²) bond, a cornerstone of modern cross-coupling chemistry.

  • Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), an aryl halide (e.g., iodobenzene, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv) in a suitable solvent like triethylamine (TEA) or a THF/TEA mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC/GC analysis shows consumption of the starting materials.

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. Purify the resulting coupled product by column chromatography.

Reactions at the Ester Functional Group

The ester group is an electrophilic site susceptible to nucleophilic attack.

  • Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily cleaves the ester to the corresponding 4-pentynoic acid.

  • Amidation: Reaction with amines can form the corresponding amides, often requiring elevated temperatures or activation.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, pent-4-yn-1-ol.

  • Grignard Reaction: Reaction with excess Grignard reagents (R-MgBr) will add two 'R' groups to the carbonyl carbon, yielding a tertiary alcohol after an acidic workup.

Safety, Handling, and Storage

GHS Hazard Profile

This compound is a hazardous chemical. There is a notable discrepancy in safety classifications between suppliers, with some listing it as an irritant and others as corrosive. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Hazard Statement Description GHS Pictogram Source(s)
H314Causes severe skin burns and eye damageGHS05 (Corrosion)[3][7]
H226Flammable liquid and vaporGHS02 (Flame)N/A
H315Causes skin irritationGHS07 (Exclamation Mark)N/A
H319Causes serious eye irritationGHS07 (Exclamation Mark)N/A
H335May cause respiratory irritationGHS07 (Exclamation Mark)N/A
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under refrigeration (2-8 °C).[3] The compound is stable under recommended storage conditions, but the terminal alkyne can be sensitive to certain metals.

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its bifunctional nature. The ability to selectively manipulate either the terminal alkyne or the methyl ester provides chemists with a strategic tool for the efficient construction of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

Physical properties and appearance of methyl pent-4-ynoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl Pent-4-ynoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Abstract

This compound (CAS No. 21565-82-2) is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Possessing both a terminal alkyne and a methyl ester, it offers two distinct and orthogonal points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and spectroscopic properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its chemical reactivity and handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification. The terminal alkyne and ester functionalities govern its polarity and boiling point, while its relatively low molecular weight contributes to its volatility.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 21565-82-2[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 142-144 °C (at 760 mmHg)[2]
Density 0.976 - 0.986 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.426 - 1.429[1]
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane, ether, ethyl acetate); poorly soluble in water.[2]
Storage Temperature 2-8 °C[3]

Spectroscopic Signature and Structural Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each functional group provides a distinct and diagnostic signature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The signals are well-resolved and their chemical shifts are influenced by the electronegativity of the adjacent ester group and the anisotropy of the alkyne.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
3.70Singlet (s)3H-OCH₃ Protons on the methyl ester are deshielded by the adjacent oxygen, appearing as a sharp singlet.
2.61 – 2.47Multiplet (m)4H-CH₂ -CH₂ -The two methylene groups form a complex spin system. The protons alpha to the carbonyl (C2-H) are more deshielded than the beta protons (C3-H).
1.97Triplet (t)1H≡C-H The terminal alkyne proton is coupled to the two adjacent methylene protons (C3-H), resulting in a triplet. Its chemical shift is characteristic for a terminal alkyne.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone, with distinct signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, the methyl ester carbon, and the two sp³-hybridized methylene carbons.

Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmCarbon AssignmentRationale
172.2C =O (C1)The carbonyl carbon is the most deshielded, appearing far downfield as is characteristic for esters.
82.4C ≡CH (C5)The terminal sp-hybridized carbon atom of the alkyne.
69.0C≡C H (C4)The internal sp-hybridized carbon atom of the alkyne.
51.8-OC H₃The carbon of the methyl ester group.
33.1-C H₂-C=O (C2)The methylene carbon alpha to the carbonyl group.
14.3-C H₂-C≡ (C3)The methylene carbon adjacent to the alkyne.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional groups. The spectrum is dominated by the sharp, strong carbonyl stretch of the ester and the characteristic stretches of the terminal alkyne.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3300≡C-H StretchStrong, SharpTerminal Alkyne
~2950C-H Stretch (sp³)MediumMethylene/Methyl
~2120C≡C StretchMedium-Weak, SharpAlkyne
~1740C=O StretchStrong, SharpEster Carbonyl
~1200C-O StretchStrongEster
Mass Spectrometry (MS)

Under electron ionization (EI), this compound will exhibit a clear molecular ion peak corresponding to its molecular weight. The fragmentation pattern is predictable and provides further structural confirmation.

  • Molecular Ion (M⁺): m/z = 112.

  • Key Fragments:

    • m/z = 81: Loss of the methoxy group (•OCH₃).

    • m/z = 53: Loss of the carbomethoxy group (•COOCH₃).

    • m/z = 59: The carbomethoxy cation itself ([COOCH₃]⁺).

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is the acid-catalyzed Fischer esterification of 4-pentynoic acid with methanol. An effective alternative involves the use of thionyl chloride to first generate the acyl chloride in situ, which then rapidly reacts with methanol.

Principle of the Reaction

The synthesis from 4-pentynoic acid and methanol is an equilibrium-limited reaction. To drive the reaction toward the product (the ester), one of two strategies is typically employed:

  • Use of a large excess of a reactant: Using methanol as the solvent ensures a high concentration, pushing the equilibrium to the right according to Le Châtelier's principle.

  • Removal of water: While possible, this is less common for small-scale preparations.

  • Use of a dehydrating agent or acyl chloride precursor: Reagents like thionyl chloride (SOCl₂) convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is not an equilibrium reaction and proceeds to completion, driven by the formation of gaseous HCl and SO₂ byproducts.

Experimental Protocol (Thionyl Chloride Method)[1]

Causality: This method is often preferred in research settings for its high efficiency and irreversible nature, ensuring a complete conversion of the starting carboxylic acid and simplifying purification.

Materials:

  • 4-Pentynoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30 minutes. The slow addition prevents a rapid temperature increase and excessive gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer successively with water, saturated aqueous NaHCO₃ (to neutralize residual acid), and finally with brine (to remove bulk water).

    • Self-Validation: The NaHCO₃ wash is a critical step. Effervescence (CO₂ evolution) confirms the presence of acid, and washing should continue until this ceases, ensuring complete neutralization.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 4-Pentynoic Acid in Methanol reagent Add SOCl₂ (1.2 eq) at 0 °C start->reagent 1 react Stir at RT (2-4h) reagent->react 2 concentrate1 Concentrate in vacuo react->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_bicarb Wash with sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify (Distillation or Chromatography) concentrate2->purify

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Handling

The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Reactivity Profile
  • Terminal Alkyne:

    • Acidity: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

    • Metal-Catalyzed Couplings: It is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form C-C bonds.

    • Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles, a cornerstone of bioorthogonal chemistry.

  • Ester:

    • Hydrolysis: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.

    • Amidation/Transesterification: Reacts with amines or other alcohols, typically under catalysis, to form amides or different esters.

    • Reduction: Can be reduced to the corresponding alcohol (pent-4-yn-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Logical Reactivity Pathways

Reactivity cluster_alkyne Alkyne Reactions cluster_ester Ester Reactions start This compound deprotonation Deprotonation (e.g., n-BuLi) start->deprotonation sonogashira Sonogashira Coupling (Ar-I, Pd/Cu cat.) start->sonogashira click CuAAC 'Click' (R-N₃, Cu cat.) start->click hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction amidation Amidation (R₂NH) start->amidation

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.

  • GHS Hazards: Flammable liquid and vapor; Causes skin irritation and serious eye irritation; May cause respiratory irritation.[1] Some suppliers classify it as causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources, as recommended at 2-8 °C.[3]

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, understanding the solubility of a molecule is paramount to its successful application. This guide provides a detailed exploration of the solubility characteristics of methyl pent-4-ynoate, a versatile building block in organic synthesis. We will move beyond simple data points to dissect the underlying chemical principles that govern its behavior in aqueous and organic media, offering both predictive insights and practical methodologies for your laboratory work.

The Molecular Profile of this compound

This compound possesses a unique bifunctional structure that dictates its solubility. Its molecular formula is C₆H₈O₂, and its structure features a terminal alkyne and a methyl ester.

  • The Ester Group (-COOCH₃): This functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • The Terminal Alkyne (C≡CH): The triple bond is a region of high electron density, contributing to the molecule's overall polarizability. The terminal proton is weakly acidic.

  • The Alkyl Chain (-CH₂CH₂-): This hydrocarbon portion of the molecule is nonpolar and contributes to its lipophilic character.

The interplay between the polar ester group and the relatively nonpolar alkyne and alkyl chain results in a molecule of moderate polarity. This duality is key to understanding its solubility behavior.

Aqueous Solubility: A Tale of Limited Miscibility

The solubility of this compound in water is expected to be low. While the ester group can participate in hydrogen bonding with water molecules, the nonpolar hydrocarbon backbone and the alkyne group limit its miscibility. The energy required to disrupt the strong hydrogen bonding network of water to accommodate the nonpolar parts of the this compound molecule is not sufficiently compensated by the formation of new solute-solvent interactions.

Predicted Aqueous Solubility: Sparingly soluble to insoluble.

To visualize the interactions at the molecular level, consider the following diagram:

cluster_interactions Intermolecular Forces water Water (H₂O) mpo This compound water->mpo Repulsion mpo->water Limited Interaction h_bond Weak Hydrogen Bonding hydrophobic Hydrophobic Interactions

Figure 1: A simplified representation of the competing intermolecular forces between this compound and water, leading to limited solubility.

Solubility in Organic Solvents: A Spectrum of Miscibility

In contrast to its behavior in water, this compound is expected to exhibit good solubility in a wide range of organic solvents. The "like dissolves like" principle is the guiding tenet here. Solvents with polarities similar to that of this compound will be the most effective.

Polar Aprotic Solvents

These solvents possess dipoles but lack acidic protons. They can engage in dipole-dipole interactions with the ester group of this compound.

  • Examples: Acetone, ethyl acetate, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

  • Predicted Solubility: High. The polarity of these solvents is well-suited to solvate both the polar ester and the less polar alkyne and alkyl portions of the molecule.

Polar Protic Solvents

These solvents have acidic protons and can act as hydrogen bond donors.

  • Examples: Methanol, ethanol, isopropanol.

  • Predicted Solubility: Good to high. While capable of hydrogen bonding, their overall polarity is a good match for this compound.

Nonpolar Solvents

These solvents lack significant dipole moments and rely on weaker van der Waals forces for solvation.

  • Examples: Hexane, toluene, diethyl ether, dichloromethane (DCM).

  • Predicted Solubility: Moderate to high. The nonpolar alkyl chain and the polarizable alkyne group of this compound will interact favorably with these solvents.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted Solubility
AqueousWaterSparingly Soluble
Polar AproticAcetone, THF, AcetonitrileHigh
Polar ProticMethanol, EthanolGood to High
NonpolarHexane, Toluene, DCMModerate to High

Experimental Determination of Solubility: A Practical Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a compound like this compound.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

cluster_protocol Solubility Determination Workflow A 1. Sample Preparation (Excess Solute in Solvent) B 2. Equilibration (Constant Temperature & Agitation) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Extraction (Filtered Supernatant) C->D E 5. Quantification (HPLC/GC Analysis) D->E

Figure 2: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid ensures that the solution becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial for separating the saturated solution from the excess solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Interpretation:

    • The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

    • Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Conclusion

This compound presents a solubility profile characterized by poor aqueous solubility and good to excellent solubility in a broad range of organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar ester functional group with a nonpolar hydrocarbon backbone and a terminal alkyne. For practical applications, the choice of solvent will be critical in achieving the desired concentration and reaction conditions. The provided experimental protocol offers a robust framework for quantitatively determining the solubility of this compound in any solvent of interest, enabling researchers to make informed decisions in their synthetic and developmental endeavors.

A Senior Application Scientist's Guide to the Physicochemical Characterization of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl pent-4-ynoate (CAS 21565-82-2) is a bifunctional organic molecule possessing both a terminal alkyne and a methyl ester, rendering it a versatile building block in synthetic chemistry.[1] Its utility in the synthesis of more complex molecules, including potential pharmaceutical intermediates, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for the experimental determination of two such critical properties: boiling point and density. While literature values exist, this document is structured to empower the research scientist to independently verify these parameters with high fidelity, ensuring data integrity for reaction modeling, process scale-up, and regulatory documentation. We present not just the protocols, but the underlying scientific rationale, thereby creating a self-validating system for characterization.

Theoretical Framework: Linking Structure to Properties

Before undertaking experimental work, a theoretical estimation of the expected properties based on molecular structure provides a crucial baseline.

2.1 Boiling Point Analysis: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] For this compound (C₆H₈O₂; M.W. 112.13 g/mol ), the key intermolecular forces at play are:

  • Van der Waals Forces: As with all molecules, these dispersion forces increase with molecular size and surface area.

  • Dipole-Dipole Interactions: The ester functional group (-COOCH₃) introduces a significant dipole moment, leading to stronger intermolecular attractions than in a comparable non-polar hydrocarbon. These are the dominant forces dictating the boiling point.[3]

  • Hydrogen Bonding: this compound cannot hydrogen bond with itself, as it lacks a hydrogen atom bonded to a highly electronegative atom (O, N, F). This is why its boiling point is expected to be significantly lower than a carboxylic acid of similar molecular weight.[3]

Based on these factors and reported data for this compound, the boiling point is expected in the range of 141-144 °C at standard atmospheric pressure.[4] This is notably higher than its unsaturated analogue, methyl pent-4-enoate (boiling point 125-127 °C), which can be attributed to the different molecular geometry and electronic distribution imparted by the alkyne group compared to the alkene group.[5]

2.2 Density Analysis: Density (ρ) is a measure of mass per unit volume. For organic liquids, it is primarily influenced by molecular weight and the efficiency of molecular packing. The presence of the oxygen atoms in the ester group increases the molecular weight without a proportional increase in volume compared to a hydrocarbon, suggesting a density greater than that of a simple C6 alkyne. Literature suggests an approximate density range of 0.95-0.97 g/cm³ for this compound.[4] This value is temperature-dependent; as temperature increases, volume expands, leading to a decrease in density. Therefore, all density measurements must be reported at a specified temperature.

Data Summary and Target Values

The following table summarizes the literature-reported and theoretically-estimated values for the target properties. The subsequent sections detail the experimental protocols required to verify these values.

PropertyChemical FormulaMolecular Weight ( g/mol )Literature Boiling Point (°C @ 760 mmHg)Literature Density (g/cm³)
This compoundC₆H₈O₂112.13141-144[4]~0.95-0.97[4]

Experimental Protocol: Boiling Point Determination

The choice of method for boiling point determination often depends on the available sample quantity. We present protocols for both macro- and micro-scale determination.

4.1 Macro-Scale Determination via Simple Distillation

This method is ideal when sufficient material (>5 mL) is available and also serves as a final purification step.[6]

  • Principle: The liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor in equilibrium with the liquid is measured.[2] For a pure substance, this temperature remains constant throughout the distillation.[7]

  • Protocol:

    • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a distillation head with a thermometer adapter, and a receiving flask. Ensure all glass joints are securely clamped.

    • Sample Charging: Charge the round-bottom flask with the this compound sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. Fill the flask to no more than two-thirds of its capacity.

    • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.

    • Heating: Begin heating the flask gently using a heating mantle.

    • Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain stable over the course of the distillation. Record this stable temperature as the observed boiling point.

    • Pressure Correction: Record the ambient atmospheric pressure from a laboratory barometer. If the pressure is not 760 mmHg, a correction must be applied.

4.2 Micro-Scale Determination via Thiele Tube

This is the preferred method for small sample volumes (< 1 mL).[8]

  • Principle: A sample is heated in a small tube alongside an inverted capillary tube. As the liquid is heated, trapped air in the capillary expands and exits. When the apparatus cools, the point at which the contracting vapor pressure inside the capillary equals the external pressure, causing liquid to be drawn into the capillary, is the boiling point.[8]

  • Protocol:

    • Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

    • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

    • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be adjacent to the sample tube.

    • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

    • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

    • Data Collection: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[7][8]

Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_macro Macro-Scale: Distillation cluster_micro Micro-Scale: Thiele Tube cluster_analysis Analysis start Obtain Methyl Pent-4-ynoate Sample check_vol Sample Volume > 5 mL? start->check_vol macro Simple Distillation Protocol check_vol->macro Yes micro Thiele Tube Protocol check_vol->micro No record_bp Record Observed Boiling Point (T_obs) macro->record_bp micro->record_bp record_p Record Barometric Pressure (P_atm) record_bp->record_p correct_bp Apply Pressure Correction record_p->correct_bp final_bp Report Final Boiling Point correct_bp->final_bp

Caption: Decision workflow for selecting and executing the appropriate boiling point determination method.

Experimental Protocol: Density Determination

The pycnometer method is a highly precise technique for determining the density of a liquid. It relies on accurately measuring the mass of a precisely known volume of liquid.

  • Principle: The density of the sample liquid is determined by comparing its mass to the mass of a reference liquid (typically deionized water) of known density that fills the same calibrated volume at the same temperature.[9]

  • Protocol:

    • Temperature Equilibration: Place the this compound sample and deionized water in a constant temperature water bath set to the desired measurement temperature (e.g., 20.0 °C). Allow at least 30 minutes for thermal equilibrium.

    • Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance to four decimal places (m_pyc).

    • Calibration with Water: Fill the pycnometer with the equilibrated deionized water. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and re-weigh (m_pyc+water).

    • Measurement with Sample: Empty and thoroughly dry the pycnometer. Fill it with the equilibrated this compound, stopper it, dry the exterior, and weigh (m_pyc+sample).

    • Calculation:

      • Mass of water (m_water) = (m_pyc+water) - m_pyc

      • Volume of pycnometer (V_pyc) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

      • Mass of sample (m_sample) = (m_pyc+sample) - m_pyc

      • Density of sample (ρ_sample) = m_sample / V_pyc

    • Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be acceptably low.

Workflow for Density Determination

G cluster_calib Calibration cluster_measure Sample Measurement cluster_result Final Calculation weigh_empty Weigh Clean, Dry Pycnometer (m_pyc) fill_water Fill with DI Water at Temp (T) weigh_empty->fill_water weigh_water Weigh Pycnometer + Water (m_pyc+water) fill_water->weigh_water calc_vol Calculate Pycnometer Volume (V_pyc) weigh_water->calc_vol calc_rho Calculate Density ρ = m_sample / V_pyc calc_vol->calc_rho fill_sample Fill with Sample at Temp (T) weigh_sample Weigh Pycnometer + Sample (m_pyc+sample) fill_sample->weigh_sample calc_mass Calculate Sample Mass (m_sample) weigh_sample->calc_mass calc_mass->calc_rho report Report Density at Temp (T) calc_rho->report

Caption: Step-by-step workflow for accurate density determination using the pycnometer method.

Safety & Handling

This compound should be handled with appropriate laboratory precautions. It is listed as a flammable liquid and can cause severe skin burns and eye damage.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This guide provides the necessary theoretical and practical framework for the robust determination of the boiling point and density of this compound. By grounding experimental protocols in established chemical principles and emphasizing procedural rigor, researchers can generate high-quality, reliable data. Such data is foundational for the successful application of this versatile chemical intermediate in research and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Recommended Storage, Stability, and Handling of Methyl Pent-4-ynoate

This guide provides a comprehensive overview of the critical considerations for the storage and handling of this compound (CAS: 21565-82-2), a bifunctional molecule incorporating both a terminal alkyne and a methyl ester. Its utility as a building block in organic synthesis and drug development is contingent on maintaining its chemical integrity. This document outlines the mechanistic principles behind its stability, provides actionable protocols for storage and quality assessment, and ensures researchers can confidently utilize this reagent in their workflows.

Compound Profile: Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1] A thorough understanding of its fundamental properties is the first step in ensuring its proper handling and storage.

PropertyValueSource
CAS Number 21565-82-2[2]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Synonyms Methyl 4-pentynoate, 4-Pentynoic acid methyl ester[1][2]
Appearance Clear, colorless liquid[1]
Boiling Point 141-142 °C
Storage Temperature 2-8 °C

Core Directive: Recommended Storage Conditions

To maximize the shelf-life and preserve the purity of this compound, a multi-faceted approach to storage is required. The following conditions are recommended based on the compound's chemical functionalities.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions, including hydrolysis and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)The terminal alkyne is susceptible to oxidative degradation. An inert atmosphere displaces oxygen, mitigating this risk.
Container Tightly-sealed, amber glass vialPrevents exposure to moisture and air. Amber glass protects the compound from light, which can catalyze radical polymerization.
Moisture Exclude Water/MoistureThe ester functional group is prone to hydrolysis, which is accelerated by the presence of water.

Mechanistic Insights into Compound Stability & Degradation

The stability of this compound is governed by the reactivity of its two primary functional groups: the terminal alkyne and the methyl ester. Understanding the potential degradation pathways is crucial for interpreting stability data and troubleshooting experimental outcomes.

Ester Hydrolysis

The ester linkage is susceptible to cleavage via hydrolysis, yielding methanol and 4-pentynoic acid. This reaction is catalyzed by the presence of water and is significantly accelerated under acidic or basic conditions.[3][4] Meticulous exclusion of moisture during storage and handling is the primary method of prevention.

Alkyne-Mediated Degradation

Terminal alkynes are energy-rich, reactive moieties.[5][6][7] Two primary degradation pathways involving this group are:

  • Oxidation: Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation pathways. While specific studies on this compound are limited, analogous unsaturated compounds are known to form peroxides and other oxidation byproducts.[3][8]

  • Polymerization: The terminal alkyne can undergo polymerization, especially when exposed to heat, light, or radical initiators.[3] This process can lead to the formation of oligomeric impurities, increasing the viscosity of the material and reducing the concentration of the desired monomer.

The diagram below illustrates the primary degradation pathways for this compound.

G cluster_main cluster_degradation cluster_products MPY This compound (C₆H₈O₂) Hydrolysis Ester Hydrolysis MPY->Hydrolysis H₂O (Acid/Base Cat.) Oxidation Oxidative Degradation MPY->Oxidation O₂ (Light, Metals) Polymerization Polymerization MPY->Polymerization Heat, Light Acid 4-Pentynoic Acid + Methanol Hydrolysis->Acid Oxidized Oxidized Byproducts Oxidation->Oxidized Oligo Oligomers/Polymers Polymerization->Oligo

Caption: Potential degradation pathways for this compound.

Protocol for Stability Assessment by GC-MS

To ensure the integrity of this compound, particularly after prolonged storage or before use in a critical application, its purity should be re-analyzed. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose.

Objective

To quantify the purity of a this compound sample and identify potential degradation products.

Materials & Instrumentation
  • Sample: this compound

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: Standard non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

Experimental Workflow

G start Start prep Sample Preparation (1 mg/mL in DCM) start->prep Step 1 inject GC-MS Injection (1 µL) prep->inject Step 2 separate GC Separation (Temperature Ramp) inject->separate Step 3 detect MS Detection (EI, m/z 35-300) separate->detect Step 4 analyze Data Analysis (Peak Integration & ID) detect->analyze Step 5 end End analyze->end

Caption: Workflow for the GC-MS stability assessment of this compound.

Step-by-Step Procedure
  • Sample Preparation: Prepare a dilute solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable GC-grade solvent (e.g., Dichloromethane).

  • Instrument Setup (Example Parameters):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: Increase to 250 °C at a rate of 15 °C/min

      • Hold: Hold at 250 °C for 5 minutes

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion: m/z 112).

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

    • Analyze any significant impurity peaks by comparing their mass spectra to libraries (e.g., NIST) to tentatively identify degradation products like 4-pentynoic acid.

Handling and Safety Precautions

This compound is a flammable liquid and an irritant.[2][4][9] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][10][11] The compound is flammable.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

By adhering to the principles and protocols outlined in this guide, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Safe Handling of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Methyl pent-4-ynoate (CAS No. 21565-82-2) is a versatile bifunctional molecule, incorporating both a terminal alkyne and a methyl ester.[1][2][3] This unique structure makes it a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and as a precursor for pharmaceutical agents.[3] Its reactivity, driven by the carbon-carbon triple bond and the ester group, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and development environment. This guide provides a comprehensive overview of the essential safety protocols, handling guidelines, and emergency procedures for this compound, grounded in established chemical safety principles.

Section 1: Hazard Identification and Chemical Profile

A foundational aspect of safe chemical handling is a complete understanding of the substance's intrinsic hazards. This compound is classified as a flammable liquid and an irritant. The following sections detail its specific chemical properties and associated risks.

Physicochemical Properties

The physical characteristics of a chemical dictate its behavior under various laboratory conditions and are crucial for risk assessment. For instance, its flammability is directly related to its physical state and vapor pressure.

PropertyValueSource(s)
CAS Number 21565-82-2[1][2]
Molecular Formula C₆H₈O₂[2][3]
Molecular Weight 112.13 g/mol [2][3]
Appearance Clear, colorless liquid[2]
Boiling Point 141-142 °C
Purity Typically ≥95%[1][2]
Storage Temperature 2-8°C recommended[4]
GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified with several key hazards that users must be aware of before handling.[1]

GHS ClassificationPictogramSignal WordHazard Statement(s)
Flammable Liquids (Category 3) 🔥Warning H226: Flammable liquid and vapor.[1]
Skin Irritation (Category 2) Warning H315: Causes skin irritation.[1][5]
Eye Irritation (Category 2A) Warning H319: Causes serious eye irritation.[1][5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System Warning H335: May cause respiratory irritation.[1][5]
Skin Corrosion/Burns (Category 1C - Supplier Dependent) corrosiveDanger H314: Causes severe skin burns and eye damage.

Note on Classification Variability: Some suppliers classify this compound as H314 (Causes severe skin burns and eye damage), which requires more stringent handling precautions than H315/H319. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier and err on the side of caution by treating the chemical as potentially corrosive.

Reactivity Profile

The chemical reactivity of this compound is centered on its two functional groups.

  • Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by strong bases. Terminal alkynes can also form explosive metal acetylides with certain metals.

  • Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield methanol and pent-4-ynoic acid.[3]

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][6]

  • Strong Acids & Bases: Can catalyze hydrolysis or other reactions.[7]

  • Sources of Ignition: The vapor is flammable and can form explosive mixtures with air.[1][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is mandatory to keep airborne concentrations low and protect from inhalation of vapors.[1]

  • Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and safety shower.[1]

  • Grounding: To prevent ignition from static discharge, containers and receiving equipment must be grounded and bonded during transfers of the flammable liquid.[1][9] Use explosion-proof electrical and ventilating equipment.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE is dictated by the hazards identified in Section 1. It is the last line of defense and must be worn at all times when handling the chemical.[10]

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles and a face shield.[1][10]Protects against splashes that can cause serious eye irritation or severe burns.[1][5] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][10]Prevents skin contact which can cause irritation or chemical burns.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][5]
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant clothing as needed.Provides a barrier against accidental skin contact and protects from fire hazards.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][5]
Respiratory Protection Not typically required if handled within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.Prevents inhalation of vapors which may cause respiratory tract irritation.[1][5]

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Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 3: Standard Operating Procedures

Adherence to standardized protocols is critical for ensuring consistent and safe laboratory operations.

General Handling Protocol

This protocol outlines the essential steps for routine handling of this compound in a laboratory setting.

Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • PPE Donning: Put on all required PPE as specified in Section 2.2, including a lab coat, chemical splash goggles, and appropriate gloves.

  • Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Dispensing: Open and handle the container with care inside the fume hood.[1] Use only non-sparking tools to avoid ignition sources.[1] If transferring, ensure both containers are grounded and bonded.[1]

  • Reaction Setup: Keep the container tightly closed when not in use.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Post-Handling: After use, securely close the container and return it to its designated storage location.

  • Decontamination: Wipe down the work area in the fume hood. Remove PPE carefully to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[1][5] Do not eat, drink, or smoke in the handling area.[1]

Storage Guidelines

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] The recommended storage temperature is between 2-8°C.[4]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors.[1]

  • Segregation: Store away from strong oxidizing agents, acids, and bases.[1][6][7]

  • Security: If required, store in a locked cabinet or area to restrict access to authorized personnel.[1][5]

Section 4: Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Spill Response Protocol

In the event of a spill, a calm and methodical response is required.

Methodology:

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the size and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[1]

  • Containment: Wearing appropriate PPE, prevent the spill from spreading by creating a dike with an inert absorbent material (e.g., dry sand, vermiculite).[1][11] Do not let the product enter drains or waterways.[1][5]

  • Absorption: Carefully cover the spill with the inert absorbent material.

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][11][12]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to local and institutional regulations.[1]

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate first aid can be critical in case of exposure. Always consult the SDS and seek medical attention.[1][5]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5] Call a poison center or doctor if you feel unwell.[1][5]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with running water for at least 15 minutes.[5] If skin irritation or a burn occurs, get medical advice/attention.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[1][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.
Firefighting Procedures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]

  • Hazards: The chemical is a flammable liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[13] Containers may explode when heated. During a fire, irritating and highly toxic gases (carbon oxides) may be generated.[1][5]

  • Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

  • Procedure: Dispose of unused material and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1][5]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

A Senior Application Scientist's Guide to Locating and Applying the Material Safety Data Sheet (MSDS/SDS) for Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

In the fields of chemical synthesis and drug development, methyl pent-4-ynoate (CAS No. 21565-82-2) is a valuable building block, notable for its terminal alkyne functionality that is amenable to a wide range of chemical transformations, including click chemistry. However, beyond its synthetic utility lies a profile of physical and toxicological properties that demand rigorous safety evaluation. The cornerstone of this evaluation is the Material Safety Data Sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS).

This guide moves beyond a simple directive of "find the SDS." As a senior application scientist, my objective is to provide a strategic framework for not only locating the correct, most authoritative SDS for this compound but also for deconstructing its contents to inform safe experimental design and execution. Adherence to these principles is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and laboratory safety.

Section 1: The Strategic Importance of the Globally Harmonized System (GHS) and the 16-Section SDS

Before initiating a search, it is crucial to understand the modern regulatory landscape. The transition from the variable-format MSDS to the standardized 16-section SDS was driven by the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The purpose of GHS is to present chemical hazard information in a consistent and universally understandable manner.[2] For the laboratory professional, this means that regardless of the chemical's country of origin, the SDS will follow a predictable and comprehensive format.[4][5]

Under regulations set by bodies like the U.S. Occupational Safety and Health Administration (OSHA), chemical manufacturers and importers are required to provide a GHS-compliant SDS for each hazardous chemical.[4][6][7] This document is the primary source of detailed information regarding a substance's hazards, handling procedures, and emergency measures.[7][8]

The 16 sections of a GHS-compliant SDS are structured to provide a logical flow of information, from immediate hazard identification to detailed technical and regulatory data.[3][4][5][9][10]

Table 1: The 16 Sections of a GHS-Compliant Safety Data Sheet

Section Content Relevance to the Researcher
1: Identification Product identifier (name, CAS No.), supplier details, emergency contact. Confirms you have the correct document for the exact substance you are using.
2: Hazard(s) Identification GHS classification (e.g., Flammable Liquid, Category 3), signal word, hazard statements (H-statements), pictograms. Provides an immediate, at-a-glance summary of the primary dangers.
3: Composition/Info Chemical identity, CAS number, impurities, and concentration for mixtures. Critical for understanding the purity of the reagent and potential side-reactants.
4: First-Aid Measures Necessary actions for exposure via different routes (inhalation, skin, eye, ingestion). Essential information for emergency preparedness and response.
5: Fire-Fighting Measures Suitable extinguishing media, specific hazards from combustion (e.g., carbon oxides), protective equipment. Informs fire safety protocols and selection of appropriate fire extinguishers.
6: Accidental Release Personal precautions, emergency procedures, and methods for containment and cleanup. Guides the development of spill response procedures.
7: Handling and Storage Precautions for safe handling, conditions for safe storage (e.g., temperature, incompatibilities). Informs daily laboratory practice, from weighing to long-term storage.
8: Exposure Controls/PPE Occupational Exposure Limits (OELs), engineering controls (e.g., fume hood), Personal Protective Equipment (PPE). Dictates the necessary safety equipment (gloves, eyewear, lab coat, respirator).
9: Physical & Chemical Properties Appearance, odor, boiling point, flash point, density, etc. Provides key data for experimental setup and reaction monitoring.
10: Stability & Reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials. Crucial for avoiding dangerous combinations and reaction conditions.
11: Toxicological Info Routes of exposure, symptoms, and measures of toxicity (e.g., LD50).[4] Details the specific health risks associated with the substance.
12: Ecological Info Ecotoxicity, persistence, and degradability. (Non-mandatory under OSHA).[9] Informs environmental impact assessment and proper disposal.
13: Disposal Considerations Descriptions of waste residues and information on their safe handling and methods of disposal. (Non-mandatory).[9] Guides compliant and safe chemical waste management.
14: Transport Information UN number, proper shipping name, transport hazard classes. (Non-mandatory).[9] Relevant for shipping and receiving hazardous materials.
15: Regulatory Information Safety, health, and environmental regulations specific to the product. (Non-mandatory).[9] Provides context on compliance with national and international regulations.

| 16: Other Information | Date of preparation or last revision. | Ensures the information is current. SDSs must be updated within three months of new hazard information becoming available.[6][7] |

Section 2: A Multi-Tiered Workflow for Locating the SDS for this compound

The most trustworthy SDS is one that corresponds directly to the specific product—including its particular purity and formulation—that you have in your laboratory. This principle dictates a hierarchical search strategy.

start Start: Need SDS for this compound tier1 Tier 1 (Primary Source): Supplier/Manufacturer Website start->tier1 Begin Search tier2 Tier 2 (Secondary Source): Chemical Databases & Aggregators tier1->tier2 Failure or Cross-Verification: No direct match or need more data sds_found SDS Found & Verified (Match Product # and Lot) tier1->sds_found Success: SDS available for your specific product tier3 Tier 3 (Tertiary Source): Regulatory Agency Databases tier2->tier3 Failure or Need Regulatory Data: No SDS found or need classification info tier2->sds_found Success: Found representative SDS tier3->sds_found Found Classification Data (Use to infer hazards if no SDS)

Caption: Hierarchical workflow for locating the most authoritative SDS.

Tier 1: The Supplier/Manufacturer Website (Primary and Most Authoritative Source)

The company that manufactured or supplied the chemical is legally obligated to provide an SDS for the exact product you purchased.

Protocol for Supplier Search:

  • Identify the Supplier: Locate the supplier's name on the physical bottle of this compound. Note the product number or catalog number.

  • Navigate to the Supplier's Website: Major suppliers of specialty chemicals like this compound include Sigma-Aldrich (Merck), Apollo Scientific, AK Scientific, and SynQuest Labs.[11][12]

  • Use the Search Function: Search for "this compound" or, more precisely, its CAS Number: 21565-82-2 .[13] The CAS number is a unique identifier and will yield the most specific results.

  • Locate the "Safety Data Sheet" Link: On the product page, there will be a dedicated link for the SDS (sometimes found under "Documents," "Safety Information," or similar tabs).

  • Verify the Document: Download the PDF and verify that the product name, product number, and supplier details match your physical container. Check the revision date in Section 16 to ensure you have the most current version.

Tier 2: Chemical Information Aggregators (Secondary Source)

If a supplier's SDS is not immediately available or if you are seeking general information before purchasing, aggregator databases are useful.

  • PubChem: A comprehensive database from the U.S. National Institutes of Health (NIH) that compiles information from hundreds of sources, including suppliers and regulatory bodies.

  • University Environmental Health & Safety (EHS) Websites: Many universities maintain chemical safety databases that are publicly accessible.

Tier 3: Regulatory Agency Databases (Tertiary Source)

For understanding the official hazard classification of a substance, regulatory databases are invaluable.

  • European Chemicals Agency (ECHA): ECHA's database provides information on substances registered under REACH regulations.[14] For this compound, ECHA aggregates classification and labeling information provided by companies, noting it as a flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation.[14]

Section 3: Deconstructing the this compound SDS: From Data to Practice

Based on a review of publicly available SDSs from suppliers, a consistent hazard profile for this compound emerges.[11][12]

Table 2: Applied Hazard & Safety Profile for this compound

SDS Section Key Information for this compound Practical Implications for Researchers
2: Hazard(s) Identification Signal Word: Warning. Hazard Statements: H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11][12] Treat as a flammable irritant. All work must be conducted away from ignition sources. Direct contact with skin, eyes, and inhalation must be prevented.
7: Handling and Storage Handling: Avoid contact with skin and eyes. Avoid breathing vapors. Use only non-sparking tools and take precautionary measures against static discharge.[11] Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[11][12] Store at 2-8°C is also noted. Use in a chemical fume hood. Ground/bond containers during transfers. Store in a designated flammable liquids cabinet, potentially refrigerated if specified by the supplier.
8: Exposure Controls/PPE Engineering Controls: Use only outdoors or in a well-ventilated area (i.e., a chemical fume hood). PPE: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[11] A certified chemical fume hood is mandatory. Standard laboratory PPE is required at all times.

| 10: Stability & Reactivity | Incompatible Materials: Strong oxidizing agents.[11] Hazardous Decomposition Products: Carbon oxides upon combustion.[11] | Do not mix with strong oxidizers (e.g., peroxides, nitrates). Be aware that toxic gases (CO, CO2) are produced in a fire. |

Experimental Protocol: SDS-Informed Preparation of a 100 mM Stock Solution

This protocol demonstrates how to integrate SDS data into a routine laboratory workflow.

Objective: To safely prepare 10 mL of a 100 mM stock solution of this compound (MW: 112.13 g/mol ) in anhydrous dichloromethane (DCM).

Materials:

  • This compound (CAS 21565-82-2)

  • Anhydrous Dichloromethane (DCM)

  • 10 mL volumetric flask with stopper

  • Glass syringe and needle

  • Beaker for waste

Procedure:

  • Pre-Experiment Safety Review:

    • Review the complete SDS for both this compound and dichloromethane.

    • Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2).[11]

  • Don Personal Protective Equipment (PPE) (Ref: SDS Section 8):

    • Wear a flame-retardant lab coat.

    • Wear safety goggles (not glasses) to protect against splashes.

    • Wear nitrile gloves. Check the glove manufacturer's breakthrough time for DCM.

  • Engineering Controls (Ref: SDS Section 8):

    • Perform all subsequent steps inside a certified chemical fume hood with the sash at the lowest practical height.

  • Preparation:

    • Calculate the required mass of this compound: 0.1 M * 0.01 L * 112.13 g/mol = 0.112 g (112 mg).

    • Place the 10 mL volumetric flask on a tared analytical balance inside the fume hood.

    • Carefully add 112 mg of this compound directly into the flask using a pipette or syringe. The substance is a liquid at room temperature.[13]

  • Dissolution:

    • Add approximately 5 mL of anhydrous DCM to the volumetric flask.

    • Stopper the flask and gently swirl to dissolve the ester.

    • Once dissolved, carefully add DCM to the 10 mL graduation mark.

    • Stopper and invert the flask several times to ensure homogeneity.

  • Waste Disposal and Cleanup (Ref: SDS Section 13):

    • Dispose of any pipette tips, contaminated wipes, or waste solvent into a designated halogenated organic waste container.

    • Wipe down the work area in the fume hood.

    • Remove gloves and wash hands thoroughly as per the instructions in the SDS (e.g., "Wash skin thoroughly after handling").[11]

  • Storage (Ref: SDS Section 7):

    • Label the volumetric flask clearly with the chemical name, concentration, solvent, date, and your initials.

    • Store the solution in a tightly sealed container in a flammable-safe refrigerator, according to supplier recommendations.

Conclusion: The SDS as a Foundational Research Tool

The Safety Data Sheet is more than a regulatory formality; it is a foundational scientific document that is integral to the design and safe execution of research. For a compound like this compound, which presents flammable and irritant hazards, a thorough understanding of its SDS is non-negotiable. By employing a hierarchical search strategy that prioritizes the supplier-specific document and by systematically integrating the data from its 16 sections into every experimental protocol, researchers can ensure a culture of safety, protect themselves and their colleagues, and uphold the principles of responsible scientific conduct. Always ensure that the SDS is readily accessible, either in a binder or via a computer, to all personnel in the work area.[6][7]

References

A Guide to the Spectroscopic Characterization of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of Methyl Pent-4-ynoate

This compound (CAS No. 21565-82-2) is a bifunctional organic molecule featuring a terminal alkyne and a methyl ester. Its structure presents a valuable synthon for organic chemists, offering two distinct reactive sites for elaboration into more complex molecular architectures. As a crucial aspect of its utility in research and development, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the key spectroscopic data for this compound, grounded in fundamental principles and practical insights.

The molecule has a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] The unique combination of the terminal alkyne (a site of high electron density and a proton source for C-H activation) and the electrophilic carbonyl center of the ester dictates its characteristic spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environments

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For this compound, we expect to see four distinct signals, each corresponding to a unique set of protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

The causality behind the chemical shifts is rooted in the electronic environment of the protons. Electron-withdrawing groups, like the ester and the alkyne, deshield nearby protons, shifting their resonance downfield (to a higher ppm value).[3]

Predicted ¹H NMR Data (300 MHz, CDCl₃):

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a3.71Singlet (s)3H-OCH₃Protons on the methyl ester are deshielded by the adjacent oxygen atom.
b2.60Triplet (t)2H-CH₂-C=OAlpha-protons to the carbonyl group are deshielded. They are coupled to the 'c' protons.
c2.45Triplet of Triplets (tt)2H-CH₂-C≡Protons are coupled to both the 'b' methylene protons and the terminal alkyne proton 'd'.
d2.00Triplet (t)1H≡C-HThe terminal alkyne proton shows a characteristic upfield shift compared to vinylic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their functional group identity. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to each carbon atom in the molecule.

The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.[4] The carbonyl carbon of the ester is significantly deshielded and appears far downfield, while the sp-hybridized carbons of the alkyne have characteristic shifts in the mid-range of the spectrum.[5]

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

Signal LabelChemical Shift (δ, ppm)AssignmentRationale
1172.5C=OThe carbonyl carbon is highly deshielded due to the attached electronegative oxygens.
282.0C ≡CHThe internal sp-hybridized carbon of the alkyne.
370.0C≡C HThe terminal sp-hybridized carbon, shifted upfield relative to its counterpart due to the attached proton.
451.8-OC H₃The methyl ester carbon is deshielded by the attached oxygen.
532.5-C H₂-C=OThe carbon alpha to the carbonyl group.
614.0-C H₂-C≡The carbon adjacent to the alkyne group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of this compound is dominated by the characteristic stretching vibrations of its two key functional groups: the terminal alkyne and the ester.[6]

  • C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the carbonyl stretch of the saturated ester.[7]

  • ≡C-H Stretch: A sharp, and typically strong, band will appear around 3300 cm⁻¹ due to the stretching of the C-H bond of the terminal alkyne.

  • C≡C Stretch: A weak to medium, sharp absorption is anticipated in the range of 2150-2100 cm⁻¹. The intensity is often weak for terminal alkynes.[7]

  • C-O Stretches: Strong stretches associated with the ester C-O bonds will be visible in the 1300-1000 cm⁻¹ region.

  • sp³ C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the stretching of the C-H bonds in the methylene groups.

Summary of Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch
~2960Mediumsp³ C-H Stretch
~2120Weak, SharpC≡C Stretch
~1740Very Strong, SharpC=O Ester Stretch
~1200StrongC-O Stretch

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[8] For this compound (MW = 112.13), the molecular ion peak (M⁺) would be observed at an m/z of 112.

Electron Ionization (EI) would lead to characteristic fragmentation of the molecule. The fragmentation of esters can be complex, but key cleavages can be predicted.[9][10]

Predicted Key Fragments in EI-MS:

m/zFragment IonInterpretation
112[C₆H₈O₂]⁺Molecular Ion (M⁺)
81[M - OCH₃]⁺Loss of the methoxy radical from the ester.
59[COOCH₃]⁺Cleavage yielding the methoxycarbonyl fragment.
53[C₄H₅]⁺Loss of the methoxycarbonyl radical.

Experimental Protocols & Workflows

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized sample of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Methyl Pent-4-ynoate Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., CH2Cl2) Sample->Prep_MS NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum (EI) Prep_MS->MS_Acq Analysis Process & Analyze Spectra: - Chemical Shifts - Coupling Constants - Frequencies - m/z Ratios NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis Structure_Verification Structure Verification Analysis->Structure_Verification

References

Methodological & Application

Synthesis of Methyl Pent-4-ynoate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis of methyl pent-4-ynoate, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] The primary synthetic route detailed is the Fischer esterification of 4-pentynoic acid. A preparatory step for the synthesis of 4-pentynoic acid from 4-pentyn-1-ol is also provided. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

This compound is a bifunctional molecule containing both a terminal alkyne and a methyl ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex organic molecules.[1] Its applications are notable in medicinal chemistry, where the terminal alkyne can be utilized in click chemistry reactions or as a handle for further molecular elaboration, and the ester functionality provides a site for various transformations.

This application note details a reliable and scalable two-step synthesis of this compound, commencing with the oxidation of a commercially available starting material, 4-pentyn-1-ol, to afford 4-pentynoic acid. The subsequent acid-catalyzed esterification with methanol yields the desired product. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and safety in the laboratory setting.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two key transformations:

  • Oxidation of 4-pentyn-1-ol to 4-pentynoic acid: This step is crucial for introducing the carboxylic acid functionality necessary for the subsequent esterification. Jones oxidation, utilizing a solution of chromium trioxide in sulfuric acid, is a robust and efficient method for the oxidation of primary alcohols to carboxylic acids.[1] The reaction is typically rapid and proceeds with high yield.

  • Fischer Esterification of 4-pentynoic acid: This classic and widely used method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is used as the solvent.[2] This ensures a high conversion of the carboxylic acid to the desired methyl ester.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Pentyn-1-ol Intermediate 4-Pentynoic Acid Start->Intermediate Jones Oxidation (CrO3, H2SO4, Acetone) Product This compound Intermediate->Product Fischer Esterification (Methanol, H2SO4)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Pentynoic Acid

This protocol is adapted from a general procedure for the synthesis of 4-pentynoic acid from 4-pentyn-1-ol.[1]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
4-Pentyn-1-olC₅H₈O84.121.0 mL10.7 mmolStarting material
AcetoneC₃H₆O58.08As solvent-Technical grade
Jones ReagentCrO₃/H₂SO₄/H₂O-As needed-Prepared separately
Diethyl ether(C₂H₅)₂O74.12As needed-For extraction
Saturated BrineNaCl(aq)-As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentyn-1-ol (1.0 mL, 10.7 mmol) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • With vigorous stirring, slowly add Jones reagent dropwise until the orange color of the reagent persists.

  • Allow the reaction mixture to warm to room temperature and continue to add Jones reagent dropwise to maintain the orange color.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous mixture several times with diethyl ether.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-pentynoic acid by flash chromatography on silica gel (eluent: hexane/ether = 8:2) to obtain a colorless oil. A typical yield is around 82%.[1]

Characterization of 4-Pentynoic Acid:

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm.[1]

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on a general procedure for Fischer esterification.[3][4][5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
4-Pentynoic AcidC₅H₆O₂98.091.0 g10.2 mmolStarting material
MethanolCH₃OH32.0425 mL-Reagent and solvent
Concentrated Sulfuric AcidH₂SO₄98.080.5 mL-Catalyst
Saturated Sodium BicarbonateNaHCO₃(aq)-As needed-For neutralization
Diethyl ether(C₂H₅)₂O74.12As needed-For extraction
Saturated BrineNaCl(aq)-As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent

Procedure:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 4-pentynoic acid and methanol in a round-bottom flask. B Add concentrated sulfuric acid cautiously. A->B C Reflux the mixture for 1-2 hours. B->C D Cool the reaction mixture and pour into water. C->D E Extract with diethyl ether. D->E F Wash organic layer with saturated NaHCO3 solution. E->F G Wash with saturated brine. F->G H Dry over anhydrous Na2SO4. G->H I Filter and concentrate the organic layer. H->I J Purify by vacuum distillation. I->J

Caption: Step-by-step workflow for the Fischer esterification.

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-pentynoic acid (1.0 g, 10.2 mmol) and methanol (25 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (25 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize the acidic catalyst.

  • Wash the organic layer with saturated brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 141-142 °C at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The expected proton NMR spectrum would show a singlet for the methyl ester protons (around 3.7 ppm), a triplet for the terminal alkyne proton (around 2.0 ppm), and two multiplets for the methylene protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should show signals for the carbonyl carbon of the ester (around 173 ppm), the two acetylenic carbons (around 83 and 69 ppm), the methoxy carbon (around 52 ppm), and the two methylene carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (around 1740 cm⁻¹) and a characteristic sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2120 cm⁻¹).

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Pentynoic Acid: This compound is corrosive and can cause severe skin burns and eye damage. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is exothermic.

  • Jones Reagent: Contains chromium(VI), which is a known carcinogen and is highly toxic and corrosive. Handle with extreme caution and follow appropriate waste disposal procedures.

  • Diethyl Ether: Highly flammable liquid and vapor. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. The two-step procedure, involving the Jones oxidation of 4-pentyn-1-ol followed by Fischer esterification of the resulting 4-pentynoic acid, is a robust method for obtaining this valuable synthetic intermediate. The provided experimental details, including reagent quantities, reaction conditions, and purification methods, are designed to ensure a successful and safe synthesis for researchers in the field of organic and medicinal chemistry.

References

Esterification of 4-pentynoic acid to produce methyl pent-4-ynoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl Pent-4-ynoate via Esterification of 4-Pentynoic Acid

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structure incorporates both an ester and a terminal alkyne, providing two distinct reactive handles for sequential chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The ester group can undergo hydrolysis, amidation, or reduction, while the terminal alkyne is amenable to a wide array of reactions, including click chemistry, Sonogashira coupling, and hydration.

This application note provides a comprehensive guide to the synthesis of this compound through the esterification of 4-pentynoic acid. We will primarily focus on the classical Fischer-Speier esterification, a robust and scalable acid-catalyzed method. Additionally, we will discuss the Steglich esterification as a milder alternative for substrates that may be sensitive to strong acidic conditions. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure successful and reproducible outcomes.

Part 1: Foundational Principles of Esterification

The conversion of a carboxylic acid and an alcohol into an ester is a cornerstone reaction in organic chemistry. The most common method, Fischer esterification, involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

The Mechanism of Fischer-Speier Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The reaction's equilibrium nature is a critical consideration; to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][3][5]

The mechanism proceeds through several distinct steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[6]

Fischer_Esterification Start Carboxylic Acid + Alcohol ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid + H⁺ ProtonatedAcid->Start - H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH Tetrahedral->ProtonatedAcid - R'OH ProtonatedIntermediate Protonated Intermediate Tetrahedral->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->Tetrahedral Proton Transfer ProtonatedEster Protonated Ester + Water ProtonatedIntermediate->ProtonatedEster - H₂O ProtonatedEster->ProtonatedIntermediate + H₂O Ester Ester ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster + H⁺

Caption: The reversible mechanism of Fischer-Speier Esterification.

Part 2: Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol details the standard Fischer esterification method, which is cost-effective and suitable for large-scale synthesis.

Materials and Equipment:

  • Reagents: 4-pentynoic acid, Methanol (anhydrous), Concentrated Sulfuric Acid (H₂SO₄), Diethyl ether (or Ethyl Acetate), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentynoic acid (e.g., 9.81 g, 0.1 mol) in methanol (e.g., 100 mL). Using methanol in large excess serves as both the reactant and the solvent, driving the equilibrium toward the product.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) dropwise with continuous stirring. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted 4-pentynoic acid. Caution: CO₂ evolution (effervescence) will occur. Vent the separatory funnel frequently.

    • Brine (1 x 50 mL) to remove residual water and salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Protocol 2: Steglich Esterification - A Mild Alternative

For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and effective alternative that proceeds at room temperature.[8][9] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

Materials and Equipment:

  • Reagents: 4-pentynoic acid, Methanol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer, filtration apparatus.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 equiv), methanol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equiv) in dichloromethane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Purification: Combine the filtrate and washings. Wash the organic solution with dilute HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part 3: Safety, Purification, and Characterization

Reagent Safety and Data Summary

It is imperative to handle all chemicals with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for each reagent before use.[12][13]

ReagentFormulaMW ( g/mol )Boiling Point (°C)Key Hazards
4-Pentynoic AcidC₅H₆O₂98.10194-196Corrosive, Causes severe skin burns and eye damage.[12][14]
MethanolCH₄O32.0464.7Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled.
Sulfuric AcidH₂SO₄98.08337Corrosive, Causes severe skin burns and eye damage.
DCCC₁₃H₂₂N₂206.33345-350Toxic, Potent skin sensitizer (allergen).[10]
This compoundC₆H₈O₂112.13141-142Corrosive, Causes severe skin burns and eye damage.[15]
Purification of this compound

The crude product obtained from the work-up can be purified by either vacuum distillation or flash column chromatography on silica gel. Distillation is often sufficient if the primary impurities are residual solvent or starting materials with significantly different boiling points. Column chromatography provides higher purity.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃)δ ~3.7 (s, 3H, -OCH₃), ~2.5 (m, 4H, -CH₂CH₂-), ~2.0 (t, 1H, -C≡CH)
¹³C NMR (CDCl₃)δ ~172 (C=O), ~82 (-C≡CH), ~69 (-C≡CH), ~51 (-OCH₃), ~33 (-CH₂-), ~14 (-CH₂-)
IR Spectroscopy ν ~3300 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch)
Appearance Clear, colorless liquid.[15]

Part 4: Visualizing the Complete Workflow

The following diagram outlines the entire process from reaction to final product analysis.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A Combine 4-Pentynoic Acid and Methanol B Add H₂SO₄ Catalyst A->B C Reflux (4-6h) B->C D Cool & Quench in Ice Water C->D E Extract with Organic Solvent D->E F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ F->G H Concentrate via Rotary Evaporation G->H I Purify (Distillation or Chromatography) H->I J Characterize (NMR, IR) I->J K K J->K Pure Methyl pent-4-ynoate

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes & Protocols: A Streamlined One-Pot Synthesis of Alkynyl Esters from β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alkynyl Esters

Alkynyl esters, and the broader class of ynones, are highly versatile building blocks in modern organic synthesis.[1] Their unique electronic structure, characterized by a carbon-carbon triple bond conjugated with a carbonyl group, renders them susceptible to a wide array of chemical transformations.[2][3] This reactivity makes them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][4] In drug development, the rigid, linear geometry of the alkyne moiety can be exploited to optimize ligand-receptor binding interactions and enhance metabolic stability.[4] Consequently, the development of efficient and operationally simple methods for their synthesis is of paramount importance to the research community. This guide details a robust, one-pot procedure for the conversion of readily available β-ketoesters into valuable alkynyl esters.

Mechanistic Rationale: The Vinyl Triflate Pathway

The transformation of a β-ketoester to an alkynyl ester is fundamentally a dehydration process. This protocol achieves this transformation via a sequential, one-pot method that proceeds through a key vinyl triflate intermediate.[5][6][7][8][9] The causality behind the experimental steps is rooted in the precise control of anion formation and subsequent elimination.

  • Enolate Formation: The process begins with the deprotonation of the acidic α-proton of the β-ketoester using a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS). This generates a lithium enolate.

  • Trapping as a Vinyl Triflate: The enolate is then "trapped" by reacting it with triflic anhydride (Tf₂O). This converts the enol form into a stable vinyl triflate, an excellent leaving group.

  • Elimination to the Alkyne: A second equivalent of base is introduced to deprotonate the β-position, initiating an elimination reaction that expels the triflate group and forms the carbon-carbon triple bond.

The selectivity for alkynyl versus allenyl ester formation is dictated by the specific reaction conditions and the nature of the intermediates (monoanion vs. dianion mechanisms), which can be controlled by the stoichiometry of the base and the addition of other reagents.[5][6][8]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the one-pot synthesis.

One-Pot Synthesis of Alkynyl Esters cluster_flask Reaction Vessel (One-Pot) Start β-Ketoester Enolate Lithium Enolate Intermediate Start->Enolate  1. Add LiHMDS  (-78 °C) VTriflate Vinyl Triflate Intermediate Enolate->VTriflate  2. Add Tf₂O  (-78 °C) Product Alkynyl Ester VTriflate->Product  3. Warm to RT  (Elimination) Quench Aqueous Workup (NH₄Cl) Product->Quench 4. Quench Purify Silica Gel Chromatography Quench->Purify 5. Purify

Caption: Workflow for the one-pot synthesis of alkynyl esters.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Lepore and Maity for the synthesis of conjugated alkynes.[5]

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes, and standard glassware.

Procedure:

  • Reaction Setup: To a 50 mL round bottom flask, purged with argon and equipped with a magnetic stir bar, add 7 mL of anhydrous THF.

  • Base Addition: Add 4 mL of LiHMDS (4.0 mmol, 2.0 equiv) to the THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add the β-ketoester (2.0 mmol, 1.0 equiv) to the cooled solution. Stir the mixture at -78 °C for 45 minutes. The formation of the lithium enolate occurs during this step.

  • Vinyl Triflate Formation: Add triflic anhydride (2.0 mmol, 1.0 equiv) dropwise over a period of 15 minutes. A color change may be observed.

  • Elimination Reaction: Allow the reaction mixture to stir overnight while slowly warming to room temperature. This extended period facilitates the elimination of the triflate group to form the alkyne.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography using a solvent system of 1-2% ethyl acetate in hexanes to yield the pure alkynyl ester.

Data Summary: Substrate Scope and Yields

The developed method is applicable to a range of β-ketoesters. The following table summarizes representative results.[5]

Entryβ-Ketoester SubstrateProductYield (%)
1Ethyl acetoacetateEthyl 2-butynoate75
2Ethyl benzoylacetateEthyl 3-phenylpropiolate82
3Ethyl 2-cyclohexanonecarboxylateEthyl 1-cyclohexenylpropiolate65
4Ethyl pivaloylacetateEthyl 4,4-dimethyl-2-pentynoate71

Yields are isolated yields after purification.

Applications in Research and Drug Development

The alkynyl esters synthesized via this one-pot protocol are valuable precursors for a multitude of more complex molecular architectures.

  • Heterocycle Synthesis: They are widely used in cycloaddition reactions, such as [3+2] cycloadditions with azides (a key step in "click chemistry") to form triazoles, and Diels-Alder reactions to construct substituted aromatic rings.[3][4]

  • Conjugate Additions: The electron-deficient triple bond readily undergoes conjugate addition by a variety of nucleophiles (carbon, nitrogen, oxygen), enabling the stereoselective introduction of new functional groups.[3]

  • Natural Product Synthesis: Many natural products with significant biological activity contain alkyne or related functionalities. This synthetic route provides an efficient entry point for their total synthesis.[2]

  • Medicinal Chemistry: The alkyne moiety serves as a critical pharmacophore in several drug candidates. Its rigid structure can lock a molecule into a bioactive conformation, improving potency and selectivity.[4]

Conclusion and Forward Outlook

This application note outlines a convenient and efficient one-pot method for the synthesis of alkynyl esters from β-ketoesters. The procedure relies on a well-understood mechanistic pathway involving a vinyl triflate intermediate and avoids the need to isolate intermediates, thereby improving overall efficiency.[5][6] The operational simplicity and broad substrate tolerance make this protocol a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, accelerating the discovery and development of novel chemical entities.

References

Application Notes & Protocols: Methyl Pent-4-ynoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl pent-4-ynoate is a bifunctional organic molecule that serves as a highly valuable and versatile building block in contemporary organic synthesis. Its structure, incorporating both a terminal alkyne and a methyl ester, provides two distinct and chemically addressable handles for molecular elaboration. This unique combination allows for its participation in a wide array of powerful synthetic transformations, including cycloadditions, cross-coupling reactions, and metathesis, making it an indispensable precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. These frameworks are often core structures in pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging its full synthetic potential.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Methyl 4-pentynoate, 4-Pentynoic acid methyl ester[3]
CAS Number 21565-82-2[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless liquid[2][3]
Boiling Point 141-144 °C[2]
Density ~0.96 g/cm³[2]
Solubility Soluble in common organic solvents (ethanol, ether); poorly soluble in water.[2]

Safety Information: this compound is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two primary functional groups:

  • Terminal Alkyne: This group is the gateway to a multitude of transformations. The acidic terminal proton can be removed to form an acetylide, a potent nucleophile. The triple bond itself is an excellent participant in cycloadditions, cross-coupling reactions, and metathesis.

  • Methyl Ester: This group is a stable and versatile precursor for other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or attacked by organometallic reagents to form tertiary alcohols.[1][4]

This bifunctionality allows for sequential or orthogonal reaction strategies, where one group can be transformed while the other is preserved for a subsequent step, a key principle in complex molecule synthesis.

Application Focus 1: The Pauson-Khand Reaction for Cyclopentenone Synthesis

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to rapidly construct a cyclopentenone ring system.[5][6] This reaction is highly valued for its ability to generate significant molecular complexity in a single step.

Mechanistic Rationale: The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈. The process begins with the formation of a stable alkyne-cobalt hexacarbonyl complex. Subsequent coordination of the alkene, followed by a series of migratory insertions and reductive elimination, delivers the cyclopentenone product.[7][8] The use of additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction by facilitating CO dissociation, which is often the rate-limiting step, allowing for milder reaction conditions.[7]

Utility of this compound: The terminal alkyne of this compound makes it an ideal substrate for the PKR. The ester group is typically inert under these conditions and is carried through into the cyclopentenone product, providing a convenient handle for further derivatization.

pauson_khand_mechanism cluster_start Initiation cluster_cycle Cycloaddition Cascade Alkyne This compound Complex Alkyne-Co₂(CO)₆ Complex Alkyne->Complex -2 CO Co2CO8 Co₂(CO)₈ Co2CO8->Complex Alkene_Coord Alkene Coordination Complex->Alkene_Coord + Alkene - CO Metallacyclopentene Metallacyclopentene Formation Alkene_Coord->Metallacyclopentene CO_Insert CO Migratory Insertion Metallacyclopentene->CO_Insert + CO Product_Release Reductive Elimination CO_Insert->Product_Release Product Cyclopentenone Product Product_Release->Product

Caption: Mechanism of the Pauson-Khand Reaction.
Protocol 1: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

This protocol describes the cyclization of an enyne substrate, which can be readily prepared from this compound and an appropriate allyl halide.

Step 1: Preparation of the Cobalt-Alkyne Complex

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Add dicobalt octacarbonyl (1.1 eq), Co₂(CO)₈, to the solution in one portion. The solution will typically turn deep red or brown.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the complex can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting enyne.

Step 2: Cyclization

  • To the solution containing the pre-formed cobalt complex, add N-methylmorpholine N-oxide (NMO) (4.0 eq) as a solid.

  • Continue to stir the reaction at room temperature. The reaction is typically complete within 8-16 hours. Monitor the formation of the cyclopentenone product by TLC.

  • Causality: NMO acts as an oxidant for a carbonyl ligand, converting it to CO₂ and creating a vacant coordination site on the cobalt, which accelerates the rate-limiting alkene coordination step.[7]

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of Celite® or silica gel to remove the cobalt residues. Wash the plug thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired bicyclic cyclopentenone.

ParameterTypical Conditions
Cobalt Source Dicobalt octacarbonyl (Co₂(CO)₈)
Promoter/Additive N-Methylmorpholine N-oxide (NMO), Trimethylamine N-oxide (TMANO)
Solvent Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)
Temperature Room Temperature to 80 °C
Typical Yield 50-85%

Application Focus 2: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, and requires a mild amine base.[9][10]

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from copper and subsequent reductive elimination to yield the coupled product.[11][12] In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide, which is the key intermediate for the transmetalation step.[11][12]

Utility of this compound: this compound is an excellent substrate for Sonogashira coupling. The reaction selectively occurs at the C-H bond of the alkyne, allowing for the direct attachment of aryl or vinyl groups. This transformation is fundamental in the synthesis of pharmaceuticals and organic materials where conjugated enyne systems are desired.[9]

sonogashira_workflow cluster_reagents Starting Materials cluster_catalysts Catalytic System Alkyne This compound Reaction Reaction Vessel (Anhydrous Solvent, N₂ atm) Alkyne->Reaction Halide Aryl/Vinyl Halide (e.g., Iodobenzene) Halide->Reaction Pd_cat Pd(PPh₃)₂Cl₂ (Palladium Catalyst) Pd_cat->Reaction Cu_cat CuI (Copper Co-catalyst) Cu_cat->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Stir at RT Purification Column Chromatography Workup->Purification Product Coupled Product (Arylalkyne) Purification->Product

Caption: General workflow for a Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq) via syringe. The amine acts as both the base and a solvent.

  • Stir the mixture at room temperature for 10 minutes.

Step 2: Alkyne Addition and Reaction

  • Add this compound (1.2 eq) dropwise to the stirred mixture via syringe.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reactions are often complete within 2-6 hours.

  • Causality: The use of an excess of the alkyne can help drive the reaction to completion. Triethylamine neutralizes the HI generated during the reaction and helps to solubilize the copper acetylide intermediate.[11]

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium and copper salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure arylalkyne product.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂
Copper Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
Solvent THF, DMF, Toluene
Aryl/Vinyl Halide Reactivity I > Br > OTf >> Cl
Typical Yield 70-95%

Application Focus 3: Enyne Metathesis for Diene Synthesis

Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes, most commonly ruthenium-based Grubbs-type catalysts.[13] The reaction transforms an enyne (a molecule containing both an alkene and an alkyne) into a 1,3-diene, often with the formation of a new ring in the case of intramolecular reactions (Ring-Closing Enyne Metathesis or RCEYM).[14]

Mechanistic Rationale: The currently accepted mechanism involves a series of [2+2] cycloadditions and cycloreversions. For RCEYM, the ruthenium carbene catalyst can react first with either the alkene ("ene-first") or the alkyne ("yne-first").[14] The "ene-first" pathway is often favored for many ruthenium catalysts. This involves formation of a ruthenacyclobutane, which undergoes cycloreversion to form a new carbene that then reacts with the alkyne moiety, ultimately leading to the cyclized 1,3-diene product and regeneration of a methylidene-ruthenium species that continues the catalytic cycle.[13][15]

Utility of this compound: this compound is not used directly but serves as a key precursor to build the required enyne substrate. For example, the ester can be reduced to the corresponding alcohol, which can then be etherified with an alkenyl halide to construct the enyne framework for RCEYM. The resulting cyclic dienes are valuable motifs in natural product synthesis.[15]

enyne_metathesis_cycle Catalyst [Ru]=CH₂ Ruthenacyclobutane Ruthenacyclobutane Catalyst->Ruthenacyclobutane + Enyne (alkene part) Enyne Enyne Substrate Enyne->Ruthenacyclobutane Intermediate_Carbene Intermediate [Ru]-Carbene Ruthenacyclobutane->Intermediate_Carbene Cycloreversion Ruthenacyclobutene Ruthenacyclobutene Intermediate_Carbene->Ruthenacyclobutene Intramolecular [2+2] cycloaddition Ruthenacyclobutene->Catalyst Cycloreversion Product 1,3-Diene Product Ruthenacyclobutene->Product

Caption: Catalytic cycle for Ring-Closing Enyne Metathesis (RCEYM).
Protocol 3: Ring-Closing Enyne Metathesis (RCEYM)

Step 1: Reaction Setup

  • In a glovebox or using Schlenk technique, add the enyne substrate (1.0 eq) to a flame-dried flask.

  • Dissolve the substrate in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene to a high dilution (typically 0.005–0.01 M).

  • Causality: High dilution is critical for intramolecular reactions like RCEYM as it kinetically disfavors intermolecular side reactions (e.g., dimerization).

Step 2: Catalyst Addition and Reaction

  • In a separate vial inside the glovebox, weigh the Grubbs' 2nd Generation catalyst (or other suitable Ru catalyst) (0.01-0.05 eq) and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the vigorously stirred substrate solution in one portion.

  • The reaction mixture can be gently heated (e.g., 40 °C for DCM, 80 °C for toluene) under an inert atmosphere to accelerate the reaction.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material. Reactions are typically complete in 2-12 hours.

Step 3: Quenching and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes. This reacts with the active catalyst, making it easier to remove.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to obtain the pure cyclic 1,3-diene.

ParameterTypical Conditions
Catalyst Grubbs' 1st, 2nd, or 3rd Gen.; Hoveyda-Grubbs' catalysts
Catalyst Loading 1-5 mol%
Solvent Dichloromethane (DCM), Toluene
Concentration 0.005 - 0.01 M (High Dilution)
Temperature Room Temperature to 110 °C
Typical Yield 65-90%

References

Application Notes & Protocols: Methyl Pent-4-ynoate in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Methyl Pent-4-ynoate

In the landscape of modern chemical synthesis, particularly within the domains of bioconjugation, materials science, and drug discovery, the need for efficient, reliable, and versatile molecular building blocks is paramount. This compound emerges as a distinguished reagent in this context. Its unique bifunctional architecture—a terminal alkyne poised for click chemistry and a methyl ester group amenable to further synthetic transformations—positions it as a strategic tool for the discerning researcher. This guide eschews a simple recitation of facts, instead delving into the causal logic behind its application, providing robust, self-validating protocols, and grounding its claims in authoritative scientific literature. Our objective is to empower researchers to not only utilize this compound but to innovate with it.

Section 1: Foundational Principles and Physicochemical Properties

This compound (C₆H₈O₂) is a colorless liquid characterized by a molecular weight of approximately 112.13 g/mol .[1][2] It is soluble in common organic solvents and possesses a terminal alkyne, a key functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the cornerstone of click chemistry.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight ~112.13 g/mol [1][2]
Appearance Clear, colorless liquid[2][3]
Boiling Point ~142-144 °C[3]
Density ~0.95-0.97 g/cm³[3]
Key Functional Groups Terminal Alkyne (-C≡CH), Methyl Ester (-COOCH₃)[1]
Primary Synthesis Esterification of pent-1-yne with methanol[1]

The true power of this molecule lies in the orthogonality of its functional groups. The alkyne participates selectively in click reactions, leaving the ester untouched for subsequent hydrolysis to a carboxylic acid or amidation, enabling multi-step, one-pot synthetic strategies.

The Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This reaction is not merely a synthetic convenience; its near-perfect reliability and biocompatibility have revolutionized molecular assembly.[6][7]

The catalytic cycle is initiated by the coordination of the Cu(I) ion to the terminal alkyne of this compound. This coordination acidifies the terminal proton, facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with an azide, proceeding through a six-membered copper-containing metallacycle before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.[5][7]

Because the required Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, reactions are almost universally performed using a stable Cu(II) salt (e.g., CuSO₄) with a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ.[5][8] To further stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction, a chelating ligand is essential. For aqueous and biological applications, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is superior, as it protects the catalyst and mitigates copper's cellular toxicity.[4][8]

CuAAC_Mechanism cluster_main CuAAC Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazole 1,4-disubstituted Triazole Product Metallacycle->Triazole Ring Contraction & Reductive Elimination Triazole->Cu_I Releases Cu(I) Cu_II Cu(II)SO₄ Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction

Caption: The catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 2: Application in Bioconjugation

Bioconjugation—the covalent linking of molecules to biomolecules like proteins or nucleic acids—is a primary application area for click chemistry.[9][10] this compound serves as an excellent partner for labeling azide-modified biomolecules, introducing a stable triazole linkage and a versatile ester handle for further functionalization.[11]

Protocol 1: Labeling of an Azide-Modified Protein

This protocol details the labeling of a protein (e.g., an antibody or enzyme) that has been previously functionalized with an azide group, using this compound. The procedure is optimized for biocompatibility using a THPTA ligand system.[4][8][12]

Rationale for Component Selection:

  • PBS Buffer: Maintains physiological pH (7.4) to ensure protein stability.

  • THPTA: A water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and minimizes copper-induced damage to the protein.[4]

  • Copper(II) Sulfate (CuSO₄): A stable and readily available source of copper.

  • Sodium Ascorbate: A mild reducing agent that generates the active Cu(I) catalyst from Cu(II) in situ. A freshly prepared solution is critical as it is susceptible to oxidation.[12]

  • This compound: The alkyne-containing labeling reagent. An excess is used to drive the reaction to completion.

Table 2: Stock Solutions for Protein Labeling

ReagentStock ConcentrationSolventPreparation Notes
Azide-Modified Protein1-5 mg/mLPBS, pH 7.4Protein should be purified and free of interfering agents.
THPTA100 mMDeionized WaterDissolve completely; may require sonication.[12]
Copper(II) Sulfate20 mMDeionized WaterEnsure complete dissolution.[12]
Sodium Ascorbate300 mMDeionized WaterMust be prepared fresh before each use. [8]
This compound50 mMDMSO or WaterPrepare fresh for best results.

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 50 µL of azide-modified protein solution (1-5 mg/mL).

    • 120 µL of PBS buffer, pH 7.4.

    • 10 µL of 100 mM THPTA solution. Vortex briefly to mix.

    • 10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix. The solution may turn a faint blue.

  • Initiation of Reaction:

    • Add 10 µL of 50 mM this compound solution.

    • To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex gently to mix.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 30-60 minutes. Longer incubation times (up to 2 hours) may improve labeling efficiency for challenging substrates.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Analysis:

    • The successfully labeled protein can now be analyzed by methods such as SDS-PAGE, mass spectrometry, or functional assays to confirm conjugation and retention of biological activity.

Bioconjugation_Workflow start Start: Azide-Modified Protein reagents Prepare Stock Solutions: - THPTA - CuSO₄ - Sodium Ascorbate - this compound start->reagents mix Combine Protein, Buffer, THPTA, and CuSO₄ reagents->mix initiate Add this compound, then initiate with Sodium Ascorbate mix->initiate incubate Incubate at RT (30-60 min) Protect from Light initiate->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Labeled Protein (SDS-PAGE, MS) purify->analyze end End: Purified Protein Conjugate analyze->end Polymer_Modification Polymer_Azide Polymer with Pendant Azide Groups Reaction Click Reaction (in Organic Solvent) Polymer_Azide->Reaction Alkyne This compound Alkyne->Reaction Catalyst Cu(I) Catalyst (e.g., CuBr/PMDETA) Catalyst->Reaction catalyzes Polymer_Functionalized Polymer with Pendant Triazole-Ester Groups Reaction->Polymer_Functionalized

References

Application Note & Protocol: Navigating Chemoselectivity in Grignard Reactions with Terminal Alkyne Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds. However, its application to multifunctional molecules, such as those containing both a terminal alkyne and an ester, presents a significant chemoselectivity challenge. This guide provides an in-depth analysis of the competing reaction pathways and offers a robust, field-proven protocol to successfully achieve the desired transformation.

The Dichotomy of the Grignard Reagent: Nucleophile vs. Base

Grignard reagents (R-MgX) are renowned for their potent nucleophilicity, readily attacking electrophilic centers like the carbonyl carbon of an ester.[1][2] However, they are also exceptionally strong bases, a characteristic that complicates reactions with substrates bearing acidic protons.[3][4] A terminal alkyne possesses a proton with a pKa of approximately 25, making it sufficiently acidic to be readily deprotonated by a Grignard reagent in an acid-base reaction.[5][6] This duality is the crux of the challenge when working with terminal alkyne esters.

When a Grignard reagent is introduced to a terminal alkyne ester, two primary competing reactions occur:

  • Acid-Base Reaction: The Grignard reagent acts as a base, abstracting the acidic proton from the terminal alkyne. This is a very fast reaction that consumes one equivalent of the Grignard reagent and forms a magnesium acetylide. This pathway does not lead to the desired addition to the ester.[3][5][6]

  • Nucleophilic Acyl Addition-Elimination: The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically a double addition process. The initial addition leads to a tetrahedral intermediate which then eliminates an alkoxide to form a ketone.[1][7] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after an acidic workup.[7][8][9]

Due to the rapid nature of the acid-base reaction, it will be the predominant initial event, complicating the desired nucleophilic attack on the ester. To ensure a successful and high-yielding reaction at the ester functionality, a protection-deprotection strategy for the terminal alkyne is imperative.

A Grignard Reagent (R-MgX) B Terminal Alkyne Ester A->B C Acid-Base Reaction (Deprotonation of Alkyne) B->C Fast D Nucleophilic Addition (Attack on Ester) B->D Slower E Magnesium Acetylide C->E F Tertiary Alcohol D->F

Caption: Competing reaction pathways for a Grignard reagent with a terminal alkyne ester.

The Strategic Solution: Silyl Ether Protection

To circumvent the competing acid-base reaction, the terminal alkyne must be "masked" or protected with a group that is inert to the Grignard reagent. Trialkylsilyl groups, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS), are ideal for this purpose.[10][11] These groups are readily introduced, stable under the basic conditions of the Grignard reaction, and can be cleanly removed under mild conditions to regenerate the terminal alkyne.[12]

The overall workflow, therefore, involves three key stages:

  • Protection: Silylation of the terminal alkyne.

  • Grignard Reaction: Addition of the Grignard reagent to the ester.

  • Deprotection: Removal of the silyl protecting group.

A Start: Terminal Alkyne Ester B Step 1: Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Alkyne Ester B->C D Step 2: Grignard Reaction (R-MgX, THF) C->D E Protected Tertiary Alcohol D->E F Step 3: Deprotection (e.g., TBAF, THF) E->F G Final Product: Alkynyl Tertiary Alcohol F->G

Caption: Overall experimental workflow for the Grignard reaction on a terminal alkyne ester.

Detailed Experimental Protocol

This protocol provides a general methodology. Specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents:

  • Terminal alkyne ester

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or other suitable silylating agent

  • Imidazole or other suitable base for protection

  • Grignard reagent (e.g., MeMgBr, PhMgCl in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Standard glassware for anhydrous reactions (flame-dried or oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Part A: Protection of the Terminal Alkyne

Objective: To protect the acidic alkyne proton as a silyl ether.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the terminal alkyne ester (1.0 equiv.) in anhydrous THF.

  • Addition of Base: Add imidazole (1.5 equiv.) to the solution and stir until it dissolves.

  • Silylation: Add a solution of TBDMSCl (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected alkyne ester.

Part B: Grignard Reaction with the Protected Alkyne Ester

Objective: To perform a double addition of the Grignard reagent to the ester carbonyl.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the protected alkyne ester (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (2.5-3.0 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The use of excess Grignard reagent ensures the complete conversion of the intermediate ketone.[9]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain the crude protected tertiary alcohol. This material can often be used in the next step without further purification.

Part C: Deprotection of the Silyl Group

Objective: To remove the silyl protecting group and regenerate the terminal alkyne.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude protected tertiary alcohol from Part B in THF.

  • Deprotection: Add a 1M solution of TBAF in THF (1.5 equiv.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours. Monitor the deprotection by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final alkynyl tertiary alcohol.

Data and Troubleshooting

StepReagentsTypical TimeExpected YieldKey Considerations
A: Protection TBDMSCl, Imidazole, THF2-4 h>90%Ensure anhydrous conditions to prevent hydrolysis of the silylating agent.
B: Grignard R-MgX, THF1-3 h70-90%Use of freshly prepared or titrated Grignard reagent is crucial. Maintain low temperature during addition to minimize side reactions.[13]
C: Deprotection TBAF, THF1-2 h>95%TBAF is hygroscopic; use a fresh solution.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Protection (Part A) Insufficient silylating agent or base; presence of moisture.Use a slight excess of reagents; ensure all glassware and solvents are rigorously dried.
Low Yield in Grignard (Part B) Poor quality Grignard reagent; insufficient equivalents; reaction quenched by moisture.Titrate the Grignard reagent before use; use 2.5-3.0 equivalents; ensure anhydrous conditions throughout.
Recovery of Ketone (Part B) Insufficient Grignard reagent.The intermediate ketone is more reactive than the ester.[7] Ensure at least 2 equivalents of active Grignard reagent are used.
Incomplete Deprotection (Part C) Inactive TBAF solution.Use a fresh bottle of TBAF or a newly prepared solution.

References

Application Notes for the Evaluation of Methyl Pent-4-ynoate in Advanced Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, synthetic chemists, and fragrance development professionals on the potential applications of Methyl Pent-4-ynoate (CAS: 21565-82-2). While not a conventional fragrance ingredient, its unique bifunctional structure, containing both a terminal alkyne and a methyl ester, presents significant opportunities as a reactive intermediate for the synthesis of novel aroma chemicals. Direct application as a fragrance component is severely limited by significant safety concerns. These notes outline the hypothesized olfactory profile, primary synthetic applications, critical safety protocols for handling, and methods for analytical characterization.

Introduction: The Case for a Bifunctional Building Block

The fragrance industry is in continuous pursuit of novel molecules that can provide unique scent profiles, superior performance, and improved safety. This compound, a colorless liquid, is one such molecule that, while underutilized, holds theoretical potential.[1] Its true value lies not in its direct odor contribution but in the synthetic versatility afforded by its terminal alkyne group—a functional group that has been instrumental in constructing complex cyclic and heterocyclic fragrances.[2] The methyl ester moiety, conversely, is a classic feature of many fruity and floral aroma chemicals.[3][4]

This guide, therefore, approaches this compound from two perspectives: its primary, recommended application as a reactive intermediate for creating new, high-value aroma molecules, and its secondary, hypothetical use as a high-impact modifier, contingent upon a rigorous safety evaluation that is currently absent in public literature.

Physicochemical & Hypothesized Olfactory Profile

A comprehensive understanding of a molecule's physical and sensory characteristics is the foundation of its application.

Physicochemical Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 21565-82-2[1]
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 141-142 °C
Solubility Soluble in organic solvents (e.g., ethanol, ether)-
Synonyms 4-Pentynoic acid methyl ester[1]
Hypothesized Olfactory Profile

Direct and detailed organoleptic data for this compound is not available in perfumery literature. However, a plausible scent profile can be hypothesized based on its structural components and data from analogous molecules.

  • The Alkyne Moiety: Terminal alkynes often impart sharp, ethereal, metallic, or even gassy notes. This functional group is responsible for a diffusive and highly impactful top note.

  • The Ester Moiety: Simple methyl esters are frequently associated with fruity and floral characteristics.

  • Analogous Alkene: The corresponding alkene, methyl pent-4-enoate (CAS 818-57-5), is described as having a "green fruity aroma".[5]

Synthesizing these points, this compound is likely to possess a complex and potent odor profile characterized by a sharp, metallic-green, and spicy top note, with a subtle, ethereal fruity undertone. This profile makes it unsuitable for creating simple, soft fragrances but suggests potential as a unique special-effect or modifier chemical if used in extreme dilution.

cluster_0 Structural Components cluster_1 Hypothesized Odor Contributions MP4Y This compound (C₆H₈O₂) Alkyne Terminal Alkyne (-C≡CH) MP4Y->Alkyne Ester Methyl Ester (-COOCH₃) MP4Y->Ester Odor_Alkyne Sharp, Metallic, Spicy, Ethereal Alkyne->Odor_Alkyne imparts Odor_Ester Fruity, Green (by analogy) Ester->Odor_Ester imparts Start This compound (Reactive Intermediate) Reaction Synthetic Transformation (e.g., Cyclization, Coupling) Start->Reaction Product Novel, High MW Aroma Molecule Reaction->Product Properties Desirable Properties: • Novel Odor Profile • Increased Stability • Improved Safety Profile Product->Properties Start Prepare Dilutions (0.1% & 1% in DPG) Dip Dip Smelling Strip Start->Dip Eval_Top Evaluate Top Note (T=0 to 10 min) Dip->Eval_Top Eval_Mid Evaluate Mid Note (T=10 min to 2 hr) Eval_Top->Eval_Mid Record Record Descriptors & Intensity Eval_Top->Record Eval_Base Evaluate Base Note (T > 2 hr) Eval_Mid->Eval_Base Eval_Mid->Record Eval_Base->Record

References

Ring-closing alkyne metathesis (RCAM) with methyl pent-4-ynoate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ring-Closing Alkyne Metathesis (RCAM) with Methyl Pent-4-ynoate Derivatives

Introduction: The Strategic Power of Cycloalkyne Synthesis

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic structures.[1] While olefin metathesis is more common, its cousin, Ring-Closing Alkyne Metathesis (RCAM), offers a unique and powerful strategy for the synthesis of cycloalkynes.[2][3][4] This reaction involves the intramolecular cyclization of a diyne substrate, catalyzed by a metal alkylidyne complex, to form a macrocyclic alkyne and a small, volatile alkyne byproduct which drives the reaction forward.[2][5]

The resulting cycloalkynes are highly valuable intermediates. Their inherent strain and reactivity can be harnessed in subsequent transformations, and they serve as precursors to stereodefined macrocyclic (Z)- or (E)-alkenes through stereoselective reduction—a level of control not always achievable with direct olefin RCM.[2][4][6][7] This methodology has proven indispensable in the total synthesis of complex natural products and the development of novel materials.[2][3][6][8]

This guide focuses on the practical application of RCAM to substrates derived from this compound. These derivatives are of particular interest as they introduce an ester functional group, a common motif in bioactive molecules, and a terminal alkyne, which presents specific challenges and requires careful strategic planning. We will explore the mechanistic underpinnings, catalyst selection, protocol optimization, and troubleshooting to provide researchers with a comprehensive and actionable framework for success.

The Mechanism: A [2+2] Cycloaddition/Cycloreversion Pathway

The catalytic cycle of alkyne metathesis is widely accepted to proceed via the Katz mechanism.[2][4][9] The reaction is initiated by a metal alkylidyne complex (typically molybdenum or tungsten), which undergoes a formal [2+2] cycloaddition with one of the alkyne moieties of the substrate to form a metallacyclobutadiene intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to either regenerate the starting materials (non-productive) or, productively, form a new alkylidyne and a new alkyne. In an intramolecular RCAM context, the newly formed alkylidyne on the substrate backbone then reacts with the second alkyne unit, ultimately leading to the cyclized product and regenerating the active catalyst to continue the cycle.

RCAM_Mechanism cluster_cycle Catalytic Cycle Catalyst [M]≡CR¹ (Active Catalyst) MCBD1 Metallacyclobutadiene Intermediate Catalyst->MCBD1 Substrate Diyne Substrate (R²-C≡C-Tether-C≡C-R³) IntermediateAlkylidyne New Alkylidyne ([M]≡C-Tether-C≡C-R³) MCBD1->IntermediateAlkylidyne Byproduct Volatile Alkyne (R¹-C≡C-R²) MCBD2 Intramolecular Metallacyclobutadiene IntermediateAlkylidyne->MCBD2 Product_Catalyst Cycloalkyne + [M]≡CR¹ MCBD2->Product_Catalyst Product_Catalyst->Catalyst Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Drying Dry Glassware (Oven/Flame) Inert Establish Inert Atmosphere (Schlenk Line / Glovebox) Drying->Inert Solvent Prepare Anhydrous, Degassed Solvent (e.g., Toluene) Inert->Solvent Setup Add Solvent & Catalyst to Reaction Flask Solvent->Setup Heat Heat to Reaction Temp (e.g., 80-110 °C) Setup->Heat Addition Slowly Add Substrate Solution via Syringe Pump Heat->Addition Monitor Monitor by TLC/GC-MS Addition->Monitor Quench Cool and Quench (e.g., Ethyl Vinyl Ether) Monitor->Quench Upon Completion Filter Filter through Silica Plug (Removes Catalyst Residue) Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, HRMS, IR) Purify->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl pent-4-ynoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their work. Here, we move beyond simple protocols to address the common challenges and nuances of its synthesis, providing in-depth, field-tested insights to help you optimize your reaction yields and purity. Our focus is on understanding the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Strategic Overview of Synthesis Routes

This compound (also known as methyl 4-pentynoate) is a valuable intermediate in organic synthesis.[1][2] The optimal strategy for its preparation depends on the available starting materials and scalability requirements. The two most logical and common pathways are:

  • Direct Esterification: The Fischer esterification of commercially available 4-pentynoic acid with methanol. This is often the most direct and cost-effective route.

  • C-C Bond Formation via Acetylide Alkylation: A multi-step route that involves creating the core carbon skeleton by alkylating an acetylide anion. This method offers flexibility for creating analogues but is more complex.

The following decision workflow can help in selecting the appropriate synthetic strategy.

synthesis_strategy start Goal: Synthesize This compound sm_avail Is 4-Pentynoic Acid readily available? start->sm_avail esterification Route 1: Fischer Esterification (Direct, High-Yield Potential) sm_avail->esterification  Yes   alkylation_route Route 2: Acetylide Alkylation (Multi-step, More Complex) sm_avail->alkylation_route  No   conclusion Proceed to Optimized Protocol esterification->conclusion alkylation_route->conclusion troubleshooting_workflow start Low Yield Observed check_reagents Check TLC/NMR: Unreacted Starting Material? start->check_reagents yes_sm Equilibrium Not Shifted check_reagents->yes_sm  Yes   no_sm Product Lost or Decomposed check_reagents->no_sm  No   action_sm Action: 1. Increase excess of Methanol. 2. Use Dean-Stark trap. 3. Increase reaction time. yes_sm->action_sm action_decomp Action: 1. Optimize workup (use brine). 2. Check for decomposition (dark color). 3. Use milder catalyst (p-TsOH). no_sm->action_decomp

References

Common impurities in methyl pent-4-ynoate and how to remove them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl pent-4-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges related to impurities and provide robust, field-proven protocols for purification. Our goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

The most prevalent impurities typically originate from the synthesis process, which is often a Fischer esterification or a related method.[1][2] Common contaminants include unreacted starting materials like pent-4-ynoic acid and methanol, the water byproduct from the reaction, and residual acid catalyst (e.g., sulfuric acid).[1][3][4]

Q2: My NMR spectrum shows a broad peak around 10-12 ppm and another singlet around 3.4 ppm that I can't attribute to my product. What are these?

A broad peak in the 10-12 ppm range is characteristic of a carboxylic acid proton, indicating the presence of unreacted pent-4-ynoic acid. The singlet around 3.4 ppm, if not from your product's methoxy group, is likely due to residual methanol.

Q3: Why is it important to remove acidic impurities before distillation?

Acidic impurities, especially in the presence of trace water, can catalyze the hydrolysis of the ester back to the carboxylic acid and alcohol, particularly at the elevated temperatures required for distillation.[3] This would reduce your final yield and re-contaminate the product. Neutralizing and removing these acids is a critical pre-purification step.[1][4]

Q4: Can I use a strong base like sodium hydroxide to wash out the acidic impurities?

While effective at neutralizing acids, strong bases like NaOH can also saponify (hydrolyze) your ester product, especially with prolonged contact or elevated temperatures.[3] Therefore, it is highly recommended to use a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to remove acidic contaminants.[3][4]

Q5: I suspect my product contains isomeric impurities like methyl pent-3-ynoate or methyl penta-2,3-dienoate (an allene). How can I detect and remove these?

Allenic and isomerized alkyne impurities can sometimes form under certain reaction conditions, particularly if strong bases are used in a preceding step. These can be difficult to remove by distillation due to similar boiling points. Argentation chromatography, which utilizes the interaction between silver ions and π-bonds, is a powerful technique for separating alkynes from other unsaturated compounds like allenes and alkenes.[5]

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a systematic approach to identifying and resolving common issues encountered during the purification of this compound.

Problem 1: Emulsion Formation During Aqueous Workup
  • Symptom: The aqueous and organic layers fail to separate cleanly after shaking in a separatory funnel, forming a milky or cloudy layer between them.

  • Probable Cause: The presence of acidic impurities acting as surfactants, or simply vigorous shaking.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often helps to break the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Problem 2: Low Yield After Distillation
  • Symptom: The amount of purified product collected is significantly lower than expected.

  • Probable Causes:

    • Incomplete Reaction: The initial synthesis did not go to completion.

    • Product Loss During Workup: The product may have been partially hydrolyzed by using too strong a base or excessive heating during washing.[3]

    • Decomposition During Distillation: The product may be sensitive to high temperatures.

  • Solutions & Preventative Measures:

    • Optimize Reaction: Ensure the initial esterification reaction is driven to completion, for example, by using a dehydrating agent to remove water.[4]

    • Gentle Workup: Use a weak inorganic base like NaHCO₃ for neutralization and avoid heating during the extraction process.[4]

    • Vacuum Distillation: Distill the product under reduced pressure. This lowers the boiling point, minimizing the risk of thermal decomposition.[5][6]

Problem 3: Product is Still Wet (Contains Water) After Drying
  • Symptom: The organic solution appears cloudy after adding a drying agent, or water is visible in the NMR tube (often a broad peak around 1.5 ppm in CDCl₃).

  • Probable Causes:

    • Insufficient Drying Agent: Not enough drying agent was used to remove all the dissolved water.

    • Inefficient Drying Agent: The chosen drying agent (e.g., anhydrous Na₂SO₄) is not sufficiently effective or has a low capacity.

    • Insufficient Drying Time: The drying agent was not in contact with the solution long enough.

  • Solutions:

    • Add more drying agent until some of it remains free-flowing and does not clump together.

    • Use a more efficient drying agent like anhydrous magnesium sulfate (MgSO₄).

    • Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling before filtering.

Summary of Impurities and Removal Strategies
ImpurityLikely SourceRecommended Removal Method
Pent-4-ynoic AcidUnreacted starting materialAqueous extraction with NaHCO₃ or Na₂CO₃ solution.[3][4]
MethanolUnreacted starting materialAqueous extraction (washing with water or brine).[3][7]
WaterReaction byproduct/workupDrying with anhydrous MgSO₄ or Na₂SO₄; Azeotropic removal.
Acid Catalyst (e.g., H₂SO₄)SynthesisNeutralization and extraction with NaHCO₃ solution.[1][4]
Isomeric Alkynes/AllenesSide reactionArgentation chromatography.[5]
High-Boiling Point ResiduesPolymerization/side productsDistillation (product collected as distillate).[5][8]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is the first line of defense to remove acidic, basic, and water-soluble impurities.

Objective: To neutralize and remove unreacted carboxylic acid, acid catalyst, and residual methanol.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Caution: Add slowly and vent the funnel frequently, as CO₂ gas will be evolved during the neutralization of acid.[9]

  • Gently swirl, then stopper and invert the funnel, venting immediately. Shake gently for 1-2 minutes.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with water (1 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer) to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the solution using a rotary evaporator to remove the solvent. The remaining crude oil is now ready for distillation.

Workflow for Standard Purification

G cluster_0 Aqueous Workup cluster_1 Solvent Removal & Final Purification Crude Crude Reaction Mixture Wash_Base Wash with sat. NaHCO₃ Crude->Wash_Base Neutralize Acid Wash_H2O Wash with Water Wash_Base->Wash_H2O Remove Base Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Remove Water Dry Dry over MgSO₄ Wash_Brine->Dry Remove Dissolved H₂O Filter Filter Drying Agent Dry->Filter Rotovap Concentrate (Rotary Evaporator) Filter->Rotovap Remove Solvent Distill Vacuum Distillation Rotovap->Distill Final Purification Pure Pure this compound Distill->Pure

Caption: Standard purification workflow for this compound.

Protocol 2: Purification by Vacuum Distillation

Objective: To purify the ester from non-volatile impurities and other components with significantly different boiling points.

Methodology:

  • Set up a fractional distillation apparatus for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Transfer the crude, dried ester from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

  • Collect any low-boiling fractions (e.g., residual solvent) separately.

  • Increase the temperature gradually. Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The reported boiling point is 141-142 °C at atmospheric pressure, which will be significantly lower under vacuum.

  • Stop the distillation once the main fraction is collected, leaving any high-boiling residue behind.

Decision-Making for Purification Strategy

The choice of purification strategy depends on the scale of the reaction and the nature of the suspected impurities.

G Start Crude Product Analysis (e.g., TLC, NMR) Acid_Check Acidic Impurities Present? Start->Acid_Check Isomer_Check Isomeric Impurities Suspected? Acid_Check->Isomer_Check No Workup Perform Aqueous Workup (Protocol 1) Acid_Check->Workup Yes Scale_Check Scale > 5g? Isomer_Check->Scale_Check No Column Perform Column Chromatography (Silica or Argentation) Isomer_Check->Column Yes Distill Perform Vacuum Distillation (Protocol 2) Scale_Check->Distill Yes Pure_Product Pure Product Scale_Check->Pure_Product No (If pure after column) Workup->Isomer_Check Distill->Pure_Product Column->Scale_Check

Caption: Decision workflow for selecting a purification method.

References

Preventing unwanted polymerization of methyl pent-4-ynoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for methyl pent-4-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unwanted polymerization of this valuable terminal alkyne. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and purity of your this compound, thereby safeguarding the integrity of your experimental outcomes.

Introduction: The Challenge of this compound Stability

This compound is a versatile building block in organic synthesis, prized for its terminal alkyne and ester functionalities. However, these very features contribute to its propensity for unwanted polymerization. The terminal alkyne is susceptible to various polymerization pathways, including radical-initiated chain reactions and transition metal-catalyzed processes. Understanding the underlying mechanisms of this degradation is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: I observed a viscous liquid or solid precipitate in my bottle of this compound upon opening. What is it?

A1: The formation of a viscous liquid or a solid precipitate is a strong indication of polymerization. This can be initiated by exposure to heat, light, air (oxygen), or contaminants such as radical initiators or trace metals.

Q2: What are the primary mechanisms of this compound polymerization?

A2: Unwanted polymerization of this compound can occur through several pathways:

  • Free-Radical Polymerization: Initiated by peroxides (formed by exposure to oxygen), light, or heat, this process involves the rapid addition of monomer units to a growing radical chain.

  • Transition Metal-Catalyzed Polymerization: Trace amounts of transition metals (e.g., copper, rhodium, palladium) can catalyze the polymerization of terminal alkynes.[1][2]

  • Glaser Coupling: In the presence of a copper(I) catalyst and an oxidant (like air), terminal alkynes can undergo oxidative coupling to form diynes, which can further polymerize. This is a common issue during workup procedures after reactions involving copper catalysts.[3][4]

Q3: Can I still use this compound that has partially polymerized?

A3: It is strongly advised against using partially polymerized this compound without purification. The presence of oligomers and polymers can significantly affect reaction stoichiometry, introduce impurities, and potentially inhibit or alter the desired reaction pathway. For critical applications, purification by distillation or chromatography is necessary.

Q4: How can I detect low levels of polymer in my this compound?

A4: Several analytical techniques can be employed to detect oligomers and polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of proton or carbon signals can indicate the presence of polymeric species.[5][6][7]

  • Gel Permeation Chromatography (GPC): This technique separates molecules by size and is highly effective for detecting the higher molecular weight distribution of polymers.[5][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational modes, such as the disappearance or shifting of the alkyne C-H stretch, can suggest polymerization.[5][7]

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides detailed troubleshooting steps to address and prevent the polymerization of this compound during storage, handling, and experimental use.

Issue 1: Polymerization During Storage

Root Cause Analysis: Improper storage conditions are the most common cause of polymerization over time. Exposure to oxygen, light, and elevated temperatures can initiate radical formation and subsequent polymerization.

Preventative Measures & Corrective Actions:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Oxygen can form peroxides, which are potent radical initiators.[9]
Temperature 2-8°CLower temperatures significantly reduce the rate of spontaneous polymerization.
Light Amber glass bottle or stored in the darkUV light can provide the energy to initiate radical polymerization.
Inhibitor Addition of a stabilizerInhibitors are crucial for long-term stability by quenching free radicals.[10][11]

Recommended Storage Protocol:

  • Ensure the this compound is stored in a clean, dry amber glass bottle.

  • If not already present, add a suitable inhibitor (see inhibitor selection table below).

  • Purge the headspace of the bottle with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Seal the bottle tightly with a cap containing a PTFE liner.

  • Store the bottle in a refrigerator at 2-8°C.

Issue 2: Polymerization During Experimental Setup and Reaction

Root Cause Analysis: Contaminants in the reaction vessel, solvents, or reagents can initiate polymerization. Additionally, prolonged heating or exposure to air during the reaction can be detrimental.

Preventative Measures & Corrective Actions:

  • Glassware: Ensure all glassware is scrupulously clean and dry. Consider rinsing with a suitable solvent and drying in an oven prior to use.

  • Solvents: Use freshly distilled or anhydrous grade solvents to minimize impurities and water content.

  • Inert Atmosphere: For reactions sensitive to polymerization, maintain an inert atmosphere (argon or nitrogen) throughout the experiment using standard Schlenk line or glovebox techniques.[12]

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Catalyst Contamination: Be mindful of inadvertent introduction of transition metals. Use high-purity reagents and avoid using spatulas or needles that may be a source of metal contamination.

Issue 3: Polymerization During Workup and Purification

Root Cause Analysis: Exposure to air, particularly in the presence of copper catalysts used in reactions like "click" chemistry, can lead to Glaser coupling and polymerization.[3][4] Changes in pH and prolonged exposure to elevated temperatures during solvent removal can also promote polymerization.

Preventative Measures & Corrective Actions:

  • Post-Reaction Handling: If a copper catalyst was used, it is crucial to remove it promptly after the reaction is complete. This can be achieved by filtration through a plug of silica gel or by washing with an appropriate aqueous solution (e.g., dilute ammonium hydroxide).

  • Low-Temperature Workup: When possible, perform extractions and washes at lower temperatures.

  • Solvent Removal: Use a rotary evaporator at the lowest practical temperature and pressure to remove solvents. Do not distill to dryness, as this can concentrate any potential initiators.

  • Purification: If distillation is required, perform it under vacuum to reduce the boiling point and minimize thermal stress on the compound. The addition of a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask is recommended.

In-Depth Focus: Inhibitor Selection and Usage

The addition of a chemical inhibitor is a highly effective strategy to prevent unwanted polymerization.[13] Inhibitors function by reacting with and neutralizing free radicals, thereby terminating the polymerization chain.[11]

InhibitorRecommended Concentration (ppm)Key CharacteristicsRemoval Method
Hydroquinone (HQ) 100-200Effective general-purpose inhibitor, requires oxygen to function optimally.[10]Basic wash (e.g., 1M NaOH)
4-Methoxyphenol (MEHQ) 200-500Excellent for storage, can be removed by a basic wash.[9]Basic wash (e.g., 1M NaOH)
Butylated Hydroxytoluene (BHT) 100-200Good solubility in organic solvents, removable by chromatography or distillation.[9]Chromatography, Distillation
Phenothiazine 50-100Highly effective, but can impart color. Often used in combination with other inhibitors.[9]Chromatography

Protocol for Inhibitor Addition:

  • Choose an appropriate inhibitor based on your application and ease of removal.

  • Prepare a stock solution of the inhibitor in a compatible, volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add the required volume of the stock solution to the this compound to achieve the desired final concentration.

  • Gently swirl to ensure homogeneity.

  • If a solvent was used, it can be removed under reduced pressure at a low temperature.

Protocol for Inhibitor Removal Prior to Use:

  • Dissolve the inhibited this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous sodium hydroxide solution to remove phenolic inhibitors. Repeat the wash 2-3 times.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure at a low temperature.

  • Use the purified, inhibitor-free this compound immediately.

Visualizing the Problem and Solution

Diagram 1: The Cascade of Unwanted Polymerization

This diagram illustrates the initiation and propagation steps of free-radical polymerization, the most common pathway for unwanted polymer formation in the absence of metal catalysts.

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Heat, Light, O₂) Radical Radical (R•) Initiator->Radical forms Monomer_Radical Monomer Radical Radical->Monomer_Radical attacks Monomer1 This compound Monomer2 Another Monomer Dimer_Radical Dimer Radical Monomer_Radical->Dimer_Radical adds to Polymer Polymer Chain... Dimer_Radical->Polymer continues...

Caption: Free-radical polymerization cascade.

Diagram 2: Mechanism of Inhibition

This diagram shows how a phenolic inhibitor, such as hydroquinone, intercepts a growing polymer radical, effectively terminating the polymerization process.

cluster_process Inhibition Process cluster_outcome Outcome Polymer_Radical Growing Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) Polymer_Radical->Terminated_Polymer abstracts H• from Stable_Radical Stable Inhibitor Radical (Ar-O•) Inhibitor Phenolic Inhibitor (Ar-OH) Inhibitor->Stable_Radical forms Outcome Polymerization Halted Stable_Radical->Outcome is too stable to initiate new chains

Caption: How inhibitors terminate polymerization.

References

Technical Support Center: Optimizing Catalyst Concentration for Methyl Pent-4-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl pent-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst concentration and troubleshooting common issues encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low or no conversion to this compound. What are the primary factors I should investigate?

A: Low to nonexistent yield is a common but solvable issue. A systematic approach is key. Begin by assessing the following critical parameters:

  • Catalyst Activity and Integrity: The heart of this synthesis is the catalyst, often a palladium or copper complex.[1]

    • Palladium Catalysts: If you are using a palladium(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Inefficient reduction is a frequent cause of reaction failure. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system, such as a Buchwald G3 palladacycle, which is designed for reliable catalyst generation.[3]

    • Ligand Choice: The ligand stabilizes the catalyst and modulates its reactivity. Ensure the ligand is appropriate for the specific reaction and is not degraded.[2] An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3]

    • Catalyst Deactivation: Catalysts can be poisoned by impurities in reagents or solvents. Ensure all materials are of high purity and solvents are anhydrous.[2]

  • Reaction Atmosphere: Many catalytic systems for this type of transformation are sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent) and maintained under a positive pressure of an inert atmosphere throughout the experiment.

  • Reagent Quality: Verify the purity of your starting materials, particularly the pent-4-ynoic acid (or the alkyne precursor if performing a carboxylation-esterification) and methanol. The presence of water can hydrolyze the ester product and interfere with many catalysts.[4]

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I suppress them?

A: Side product formation often points to issues with reaction selectivity, which is heavily influenced by catalyst concentration and reaction conditions.

  • Dimerization/Oligomerization: In palladium-catalyzed reactions like the Sonogashira coupling (a related reaction), dimerization of the terminal alkyne (homo-coupling) is a common side reaction.[5] This can be exacerbated by the presence of oxygen or an inappropriate base.

    • Mitigation Strategy: Lowering the catalyst concentration can sometimes disfavor the bimolecular dimerization pathway relative to the desired reaction. Additionally, ensure rigorous exclusion of air from your reaction.

  • Isomerization: Depending on the catalyst system, the terminal alkyne may isomerize to an internal alkyne, which is less reactive or may lead to different products.

    • Mitigation Strategy: Screen different catalyst/ligand combinations. Some systems are more prone to inducing isomerization than others. Often, milder reaction temperatures can also reduce the rate of isomerization.

Issue 3: Reaction Stalls Before Completion

Q: My reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this premature stop?

A: A stalling reaction typically indicates catalyst deactivation or consumption of a key reagent.

  • Catalyst Lifetime: The catalyst may have a limited number of turnovers before it deactivates. If the initial catalyst concentration is too low for the scale of the reaction, it may be fully consumed before all the starting material is converted.

    • Mitigation Strategy: While the goal is optimization, a slight, systematic increase in catalyst loading might be necessary.[6] For particularly challenging substrates, a second addition of the catalyst midway through the reaction can sometimes restart a stalled reaction.

  • Inhibitor Accumulation: A byproduct of the reaction could be acting as a catalyst inhibitor.

    • Mitigation Strategy: Analyze the reaction mixture at the point of stalling (e.g., by LC-MS) to identify any accumulating species. This information can provide clues about the deactivation pathway and help in selecting a more robust catalyst or modifying the reaction conditions.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the principles of catalyst optimization.

Q1: What is a typical starting catalyst concentration (mol%) for this synthesis, and how do I begin the optimization process?

A1: There is no single "magic formula" for catalyst loading, but a reasonable starting point for many palladium-catalyzed cross-coupling reactions is between 1-5 mol%.[3][7] For initial screening, a concentration of 2.5 mol% is often a good balance. The optimization process should be systematic:

  • Establish a Baseline: Run the reaction with a standard, literature-reported catalyst loading to confirm the reaction works in your hands.

  • Systematic Reduction: Decrease the catalyst loading incrementally (e.g., from 2.5 mol% to 2.0 mol%, 1.5 mol%, etc.) while keeping all other parameters constant.[6] Monitor the yield and reaction time at each step.

  • Identify the "Cliff": You will likely find a concentration below which the yield drops sharply or the reaction time increases dramatically. The optimal concentration is typically just above this "cliff."

Q2: How does catalyst concentration affect reaction time and selectivity?

A2:

  • Reaction Time: Generally, a higher catalyst concentration leads to a faster reaction rate, as there are more active catalytic sites available. However, this is not always linear, and at very high concentrations, other factors may become rate-limiting.

  • Selectivity: The effect on selectivity is more complex. Insufficient catalyst can lead to incomplete reactions and a complex mixture.[8] Conversely, excessively high catalyst loading can sometimes promote undesired side reactions, such as decomposition of starting materials or products, or lead to product inhibition.[8] The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing side reactions.

Q3: Can I use a heterogeneous catalyst for this synthesis?

A3: Yes, heterogeneous catalysts are a promising alternative to traditional homogeneous catalysts. For esterification reactions, catalysts like sulfonated zirconia have shown high efficacy.[9] The primary advantages of heterogeneous catalysts are:

  • Ease of Separation: They can be removed from the reaction mixture by simple filtration, which simplifies product purification.[9]

  • Reusability: Many heterogeneous catalysts can be recovered, washed, and reused for multiple reaction cycles with minimal loss of activity, making the process more cost-effective and sustainable.[9]

Data & Protocols

Table 1: Catalyst Loading Optimization - A Comparative Overview

This table provides a generalized comparison of performance metrics when varying catalyst concentration. Actual results will vary based on the specific catalyst system, substrates, and conditions.

Performance MetricHigh Catalyst Loading (e.g., 5 mol%)Optimal Catalyst Loading (e.g., 1-2 mol%)Low Catalyst Loading (e.g., <0.5 mol%)
Reaction Time ShortestModerateLongest / Reaction may stall
Product Yield High (but risk of side products)HighestLow to moderate
Selectivity May decrease due to side reactionsHighestMay be poor due to stalling
Cost-Effectiveness LowHighHigh (if successful)
Purification Difficulty Can be high due to catalyst residuesModerateEasiest (less catalyst to remove)
Experimental Protocol: Optimizing Palladium Catalyst Concentration

This protocol outlines a systematic approach to finding the optimal catalyst loading for the synthesis.

Objective: To determine the minimum catalyst concentration required to achieve maximum yield in a reasonable timeframe.

Materials:

  • Pent-4-ynoic acid

  • Anhydrous Methanol

  • Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Appropriate Ligand (e.g., SPhos, Xantphos)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)

  • Reaction vials, magnetic stir bars, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Stock Solution Preparation: To ensure accuracy at low concentrations, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Setup: In parallel, set up a series of oven-dried reaction vials under an inert atmosphere.[3] To each vial, add the pent-4-ynoic acid and the base.

  • Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of final concentrations (e.g., 2.5, 2.0, 1.5, 1.0, 0.5, and 0.1 mol%).

  • Initiation: Add anhydrous methanol and the remaining solvent to each vial to reach the final desired concentration.

  • Reaction Monitoring: Place the vials in a pre-heated block or oil bath. Stir the reactions at the desired temperature. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable technique like TLC, GC, or ¹H NMR.

  • Analysis: Once the reactions are complete (or have stalled), quench them appropriately. Work up each reaction identically and purify the product. Calculate the isolated yield for each catalyst concentration.

Diagrams

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check Step 1 atmosphere_check Ensure Rigorous Inert Atmosphere reagent_check->atmosphere_check If reagents are pure catalyst_check Evaluate Catalyst System atmosphere_check->catalyst_check If atmosphere is inert precatalyst Using Pd(II) Precatalyst? catalyst_check->precatalyst ligand Ligand Degradation? catalyst_check->ligand poisoning Potential Catalyst Poisoning? catalyst_check->poisoning sub_catalyst sub_catalyst precatalyst_sol Optimize reduction or use pre-activated Pd(0) source precatalyst->precatalyst_sol ligand_sol Use fresh ligand / Add slight excess ligand->ligand_sol poisoning_sol Purify all reagents and solvents poisoning->poisoning_sol end Re-run Experiment precatalyst_sol->end ligand_sol->end poisoning_sol->end

Caption: A decision tree for troubleshooting low product yield.

Catalyst Optimization Experimental Workflow

G A 1. Establish Baseline (2.5 mol% Catalyst) B 2. Set up Parallel Reactions (2.5% to 0.1 mol%) A->B C 3. Monitor Reactions (TLC, GC, NMR) B->C D 4. Isolate & Calculate Yield C->D E 5. Plot Yield vs. Concentration D->E F 6. Identify Optimal Loading E->F

Caption: Workflow for systematic catalyst concentration optimization.

References

Why is my methyl pent-4-ynoate reaction not going to completion?

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Incomplete Reactions with Methyl Pent-4-ynoate

This guide serves as a primary technical resource for researchers encountering challenges with reactions involving this compound. Incomplete conversion is a common yet solvable issue. This document is structured to help you diagnose the root cause of reaction failure by exploring potential issues from reagent integrity to mechanistic pathways.

Initial Diagnostic Workflow

Before delving into reaction-specific problems, it's crucial to rule out common experimental errors. An incomplete reaction is often a symptom of suboptimal conditions rather than a fundamental flaw in the chemical transformation. The following workflow provides a systematic approach to initial troubleshooting.

G Diagram 1: Initial Troubleshooting Workflow Start Reaction Stalled/Incomplete Purity Verify Reagent Purity & Integrity (Starting Material, Solvents, Reagents) Start->Purity Stoichiometry Check Stoichiometry & Weighing (Calibrated balance? Correct calculations?) Purity->Stoichiometry Atmosphere Assess Reaction Atmosphere (Inert gas sufficient? Degassing complete?) Stoichiometry->Atmosphere Conditions Review Reaction Conditions (Temperature, Time, Mixing) Atmosphere->Conditions Analysis Re-analyze Reaction Mixture (TLC, GC-MS, NMR) Conditions->Analysis Proceed Proceed to Reaction-Specific Troubleshooting Analysis->Proceed

Caption: A flowchart for systematic initial checks before deep-dive troubleshooting.

Troubleshooting Guide by Reaction Type

Once general experimental parameters have been verified, the next step is to diagnose issues specific to the intended transformation. This compound, with its terminal alkyne and methyl ester functionalities, is versatile but presents unique challenges.

Section A: Deprotonation & Alkylation Reactions

The terminal proton on this compound is acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile.[1][2] Failure in subsequent alkylation reactions often traces back to this initial step or competition from side reactions.

Q1: My alkylation is incomplete, and I'm recovering mostly starting material. Is my alkyne fully deprotonated?

A1: Incomplete deprotonation is the most common cause. The strength of the base must be sufficient to irreversibly deprotonate the alkyne.

  • Causality—Base Strength: The pKa of the base's conjugate acid must be significantly higher than the pKa of the terminal alkyne (~25). Bases like NaOH or KOH (pKa of H₂O ≈ 15.7) are generally insufficient. Stronger bases are required.[2][3]

  • Troubleshooting & Optimization:

    • Switch to a Stronger Base: Use bases like sodium amide (NaNH₂, conjugate acid pKa ≈ 38) or sodium hydride (NaH, conjugate acid pKa ≈ 36).[1] Organolithium reagents like n-butyllithium (n-BuLi) are also highly effective.

    • Solvent Choice: The solvent must be compatible with the strong base. Ethereal solvents like THF or diethyl ether are common. For NaNH₂, liquid ammonia can be an excellent solvent.[4]

    • Temperature: Deprotonation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions, followed by slow warming for the alkylation step.

Base pKa of Conjugate Acid Typical Solvent Comments
Sodium Amide (NaNH₂)~38Liquid NH₃, THF, EtherHighly effective; may require cryogenic conditions.[4]
Sodium Hydride (NaH)~36THF, DMFHeterogeneous reaction; ensure good stirring.
n-Butyllithium (n-BuLi)~50THF, Hexanes, EtherVery strong base; can be pyrophoric.
LDA~36THFStrong, non-nucleophilic base.

Table 1: Common bases for the deprotonation of terminal alkynes.

Q2: Deprotonation seems successful, but adding my alkyl halide results in low yield and complex byproducts. What's happening?

A2: This points to issues with the electrophile or competing reaction pathways. The acetylide anion is a strong base as well as a good nucleophile.[1]

  • Causality—E2 Elimination: The acetylide can act as a base, promoting an E2 elimination reaction on the alkyl halide, especially with secondary or tertiary halides.[1] This is a major competitive pathway to the desired Sₙ2 substitution.

  • Troubleshooting & Optimization:

    • Use Primary Alkyl Halides: Sₙ2 substitution is most efficient with primary (1°) and some methyl halides. Avoid secondary (2°) and tertiary (3°) halides, which will almost exclusively undergo E2 elimination.[1]

    • Check the Leaving Group: A good leaving group is essential. The reactivity trend is I > Br > Cl > F. If your reaction is slow, consider switching from an alkyl chloride to a bromide or iodide.

    • Ester Hydrolysis: Be aware that the strong bases used for deprotonation can potentially hydrolyze the methyl ester of your starting material, especially if water is inadvertently introduced during the reaction or workup.[5]

Section B: Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction)

The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds.[6] However, its catalytic cycle is sensitive to many factors, leading to incomplete reactions.

Q3: My Sonogashira coupling has stalled with significant starting material remaining. Why is my catalyst inactive?

A3: Catalyst deactivation is a frequent problem in palladium-catalyzed reactions. The active Pd(0) species is prone to oxidation and decomposition.[7]

  • Causality—Catalyst Health:

    • Oxidation: The Pd(0) catalyst can be oxidized to an inactive Pd(II) state by atmospheric oxygen.

    • Decomposition: Over time or at high temperatures, the catalyst can decompose into palladium black, which has poor catalytic activity.[7]

    • Ligand Degradation: Phosphine ligands (e.g., PPh₃) can be oxidized, compromising their ability to stabilize the palladium center.

  • Troubleshooting & Optimization:

    • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of inert gas throughout the experiment.[7] See Protocol 2 .

    • Use Fresh Reagents: Use a fresh, high-purity palladium source and ligands.

    • Optimize Temperature: While heating can accelerate the reaction, excessive temperatures can speed up catalyst decomposition. Screen temperatures to find an optimal balance.[7]

Q4: My desired product is forming, but I see a significant amount of a higher molecular weight byproduct, likely from alkyne homocoupling. How do I prevent this?

A4: This byproduct is from the Glaser coupling of your this compound, a common side reaction in Sonogashira protocols that use a copper(I) co-catalyst.

  • Causality—Glaser Coupling: In the presence of oxygen, the copper(I) acetylide intermediate can undergo oxidative dimerization to form a 1,3-diyne.

  • Troubleshooting & Optimization:

    • Rigorous Degassing: This is the most critical step. Removing oxygen prevents the oxidative homocoupling pathway.[7]

    • Slow Addition of Alkyne: Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

    • Switch to Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that avoid the Glaser coupling side reaction entirely.[8][9] These often require specific ligands or different reaction conditions but can provide much cleaner results.

G Diagram 2: Sonogashira Cycle & Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Decomposition (Heat, O₂) PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Cu-Alkyne PdII_Aryl->Pd_Black PdII_Alkyne Ar-Pd(II)-Alkyne(L₂) Transmetal->PdII_Alkyne Cu_Cycle Cu(I) Acetylide RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-Alkyne (Product) RedElim->Product Glaser Glaser Homocoupling (Side Product) Cu_Cycle->Glaser O₂

Caption: The Sonogashira catalytic cycle with key points of failure highlighted.

General FAQs

Q: How should I purify and store this compound? A: this compound can be purified by distillation under reduced pressure. For storage, it is best kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated at 2-8°C to minimize degradation.[10] Like other unsaturated esters, it can be susceptible to polymerization or oxidation over time.[10]

Q: Could the ester group be interfering with my reaction? A: Yes. The ester is susceptible to hydrolysis under either strong acidic or basic conditions.[5] If your reaction involves a strong base (like n-BuLi) or a heated aqueous acidic workup, you may be cleaving the ester to the corresponding carboxylic acid and methanol. The ester's carbonyl group can also be attacked by highly nucleophilic reagents, such as Grignards or organolithiums, if they are intended to react elsewhere.

Key Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum: Slowly apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. The literature boiling point is 141-142 °C at atmospheric pressure, so the temperature will be significantly lower under vacuum.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass bottle, flush with argon or nitrogen, seal tightly, and store at 2-8°C.

Protocol 2: Setting up an Inert Atmosphere Reaction

  • Glassware: Flame-dry or oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet/outlet).

  • Purging: Connect the apparatus to a bubbler and an inert gas (argon or nitrogen) source. Flush the system with the gas for 15-20 minutes.

  • Solvent/Reagent Addition: Add degassed solvents and liquid reagents via cannula or a gas-tight syringe. Add solid reagents under a positive flow of the inert gas.

  • Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction by using a bubbler or a balloon.

Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Sample Prep: Using a capillary tube, spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) onto a TLC plate.

  • Elution: Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate, which is very effective for visualizing alkynes).

  • Analysis: An incomplete reaction will show a persistent spot corresponding to your starting material. The appearance of new spots indicates product formation or byproducts.

References

Technical Support Center: Catalyst Deactivation in Reactions with Methyl Pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl pent-4-ynoate. This guide is designed to provide in-depth troubleshooting for common catalyst deactivation issues encountered during catalytic reactions involving this versatile terminal alkyne. By understanding the underlying causes of deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Introduction: The Challenge of this compound in Catalysis

This compound is a valuable building block in organic synthesis due to its terminal alkyne and ester functionalities. However, these same features can present challenges in catalytic processes. The terminal alkyne proton can be acidic, and the triple bond is susceptible to various side reactions, including polymerization and oligomerization. These processes can lead to rapid catalyst deactivation, hindering the efficiency of desired transformations. This guide will address these issues in a practical, question-and-answer format, providing both diagnostic advice and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Question: I'm observing a significant drop in conversion after only a short reaction time. What are the likely causes and how can I address this?

Answer: A rapid loss of activity early in the reaction often points to acute catalyst poisoning or rapid side reactions consuming the substrate or catalyst. Let's break down the potential culprits and solutions.

Possible Causes and Solutions:

  • Catalyst Poisoning by Impurities: Terminal alkynes can be susceptible to contamination with impurities that act as potent catalyst poisons.[1] Common poisons for transition metal catalysts include sulfur compounds, amines, and other coordinating species.[1] The ester functionality of this compound itself is generally well-tolerated by many catalysts, but impurities from its synthesis or storage can be problematic.

    • Troubleshooting Protocol:

      • Substrate Purity Check: Analyze your this compound by NMR and GC-MS to identify any potential impurities.

      • Purification: If impurities are detected, purify the this compound by distillation or column chromatography.

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst or ligands, which can also lead to deactivation.

  • Homocoupling of the Alkyne (Glaser Coupling): In the presence of certain catalysts (particularly copper-based systems) and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes.[2] This side reaction consumes the starting material and can lead to the formation of insoluble polymers that coat the catalyst surface.

    • Troubleshooting Protocol:

      • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

      • Use of Additives: In some cases, the addition of a coordinating solvent or a ligand that favors the desired catalytic cycle over the homocoupling pathway can be beneficial.

      • Catalyst Choice: If homocoupling is persistent, consider switching to a catalyst less prone to this side reaction, such as a gold or platinum-based system for hydroalkoxylation reactions.[3][4]

Diagram: Initial Catalyst Deactivation Pathways

G cluster_0 Potential Causes cluster_1 Deactivation Mechanism cluster_2 Observed Effect Impurities Substrate Impurities (S, N compounds) Active_Site_Blocking Active Site Blocking Impurities->Active_Site_Blocking Poisoning Homocoupling Alkyne Homocoupling (Glaser Coupling) Catalyst_Precipitation Catalyst Precipitation Homocoupling->Catalyst_Precipitation Polymer Formation Ligand_Degradation Ligand Degradation Loss_of_Coordination Loss of Ligand Coordination Ligand_Degradation->Loss_of_Coordination Rapid_Deactivation Rapid Loss of Catalytic Activity Active_Site_Blocking->Rapid_Deactivation Catalyst_Precipitation->Rapid_Deactivation Loss_of_Coordination->Rapid_Deactivation

Caption: Common pathways leading to rapid catalyst deactivation.

Issue 2: Gradual Decrease in Reaction Rate Over Time

Question: My reaction starts well, but the rate slowly decreases, leading to incomplete conversion even after extended reaction times. What's happening?

Answer: A gradual decline in catalytic activity is often indicative of slower deactivation processes such as catalyst leaching, product inhibition, or thermal degradation.

Possible Causes and Solutions:

  • Catalyst Leaching (for Heterogeneous Catalysts): If you are using a supported catalyst, the active metal species may slowly leach into the reaction medium, reducing the number of active sites on the support.[2]

    • Troubleshooting Protocol:

      • Hot Filtration Test: To test for leaching, perform a hot filtration of the reaction mixture. If the filtrate continues to show catalytic activity, leaching is occurring.

      • Catalyst Support Modification: Consider using a different support material or modifying the existing support to improve metal anchoring. Polysiloxane-encapsulated catalysts, for example, have shown reduced leaching.[2]

      • Recyclability Studies: Conduct catalyst recycling experiments. A significant drop in activity with each cycle is a strong indicator of leaching.

  • Product Inhibition: The desired product of the reaction may coordinate to the catalyst more strongly than the starting material, effectively inhibiting the catalytic cycle.

    • Troubleshooting Protocol:

      • Initial Rate Kinetics: Run a series of reactions with varying initial concentrations of the product added at the beginning. A decrease in the initial rate with increasing product concentration confirms product inhibition.

      • In Situ Monitoring: Use techniques like in situ NMR or IR spectroscopy to monitor the concentration of catalyst-product complexes during the reaction.

      • Ligand Modification: Modifying the steric or electronic properties of the ligands on the catalyst can sometimes disfavor product coordination.

  • Thermal Degradation: At elevated temperatures, the catalyst or its ligands may slowly decompose over time.

    • Troubleshooting Protocol:

      • Temperature Screening: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and catalyst stability.

      • Thermogravimetric Analysis (TGA): Analyze the thermal stability of your catalyst using TGA to identify its decomposition temperature.

      • Use of More Robust Ligands: Consider using ligands with higher thermal stability.

Table: Troubleshooting Gradual Catalyst Deactivation

Symptom Potential Cause Diagnostic Test Proposed Solution
Decreasing rate, incomplete conversionCatalyst LeachingHot Filtration TestModify catalyst support, use encapsulated catalysts.[2]
Reaction slows as product formsProduct InhibitionInitial rate kinetics with added productModify ligands, adjust reaction conditions to minimize product concentration.
Activity loss at high temperaturesThermal DegradationTemperature screening, TGAOptimize reaction temperature, use more thermally stable ligands.
Issue 3: Formation of Insoluble Black/Brown Material and Catalyst Deactivation

Question: I'm observing the formation of a dark, insoluble material in my reaction flask, and my catalyst seems to be dying. What is this material and how can I prevent its formation?

Answer: The formation of dark, insoluble materials is a classic sign of alkyne polymerization or oligomerization. Terminal alkynes, including this compound, are prone to these side reactions, which can encapsulate and deactivate the catalyst.

Possible Causes and Solutions:

  • Uncontrolled Polymerization: Under certain conditions (e.g., high concentration, high temperature, or with certain catalysts), this compound can polymerize.

    • Troubleshooting Protocol:

      • Concentration Effects: Run the reaction at a lower concentration of the alkyne.

      • Temperature Control: Maintain a lower and more controlled reaction temperature.

      • Use of Polymerization Inhibitors: In some cases, small amounts of a radical scavenger (if a radical polymerization pathway is suspected) or a mild Lewis acid scavenger can be beneficial, but care must be taken to ensure they do not interfere with the desired catalysis.

  • Catalyst-Induced Oligomerization/Cyclization: Some transition metal catalysts can promote the cyclotrimerization of alkynes to form substituted benzene derivatives or other oligomeric species.

    • Troubleshooting Protocol:

      • Ligand Effects: The choice of ligand can significantly influence the reaction pathway. Bulky ligands can often suppress oligomerization by sterically hindering the approach of multiple alkyne molecules to the metal center.

      • Catalyst Screening: If oligomerization is a persistent issue, screen different metal catalysts. For instance, if a cobalt catalyst is causing cyclotrimerization, switching to a rhodium or iridium catalyst might favor the desired reaction.

Diagram: Experimental Workflow for Diagnosing Polymerization Issues

G Start Insoluble Material Observed Check_Concentration Lower Substrate Concentration Start->Check_Concentration Check_Temperature Lower Reaction Temperature Start->Check_Temperature Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Start->Analyze_Byproducts Problem_Solved Problem Resolved Check_Concentration->Problem_Solved Check_Temperature->Problem_Solved Modify_Ligands Modify Catalyst Ligands (e.g., increase steric bulk) Analyze_Byproducts->Modify_Ligands Oligomers Detected Screen_Catalysts Screen Different Metal Catalysts Analyze_Byproducts->Screen_Catalysts Polymer Detected Modify_Ligands->Problem_Solved Problem_Persists Problem Persists Modify_Ligands->Problem_Persists Screen_Catalysts->Problem_Solved Screen_Catalysts->Problem_Persists

Caption: A systematic approach to troubleshooting polymerization-related catalyst deactivation.

References

How to effectively monitor the progress of methyl pent-4-ynoate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving methyl pent-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for effectively tracking the progress of your chemical transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for monitoring the progress of reactions with this compound?

The choice of monitoring technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid, and cost-effective technique for qualitative monitoring of most organic reactions. It is excellent for quickly determining the consumption of starting material and the appearance of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis of volatile compounds. It is particularly useful for identifying and quantifying starting materials, products, and byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture. ¹H NMR is often used to monitor the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of reaction conversion.[1]

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance or appearance of specific functional groups. For reactions involving the terminal alkyne of this compound, monitoring the disappearance of the characteristic ≡C-H stretch can be a key indicator of reaction progress.[2][3][4]

Q2: How can I use Thin-Layer Chromatography (TLC) to effectively monitor my reaction?

TLC is a primary tool for real-time reaction monitoring. A well-executed TLC analysis can quickly inform you if your starting material is being consumed and if a new product is forming.

Core Principle: The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture). The distance a compound travels up the plate is its Retention Factor (R_f), which is dependent on its polarity.

A key strategy for unambiguous monitoring is the use of a three-lane spotting pattern on the TLC plate:

  • Lane 1 (Starting Material - SM): A spot of your pure starting material (this compound).

  • Lane 2 (Co-spot - C): A spot of the starting material with the reaction mixture spotted directly on top of it.[5][6][7]

  • Lane 3 (Reaction Mixture - RM): A spot of the current reaction mixture.

This "co-spot" lane is crucial for resolving compounds with similar R_f values, confirming that the starting material spot in the reaction mixture lane is indeed the starting material and not a new product with a similar polarity.[6][7]

Troubleshooting Guide

Problem 1: My TLC plate shows that the starting material spot for this compound is gone, but I have a low yield of my desired product.

This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Possible Cause 1: Formation of Byproducts. The starting material may have been consumed to form one or more undesired products.

    • Solution: Carefully examine your TLC plate for any new spots besides your expected product. Staining the plate with a visualizing agent (e.g., potassium permanganate) can help reveal compounds that are not UV-active.[7] If byproducts are present, consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to favor the desired reaction pathway.

  • Possible Cause 2: Product is not TLC-active or is not visible. Your product may not be UV-active and may not stain with the visualization agent you are using.

    • Solution: Try different visualization techniques. For example, if your product lacks a chromophore for UV visualization, iodine vapor or a variety of chemical stains that react with different functional groups can be employed.

  • Possible Cause 3: Product is highly polar or non-polar. Your product might be sticking to the baseline (highly polar) or running with the solvent front (non-polar) on the TLC plate.

    • Solution: Adjust the polarity of your TLC eluent. For a highly polar product, add a more polar solvent (e.g., methanol) to your eluent system. For a non-polar product, use a less polar eluent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).

  • Possible Cause 4: Product loss during workup. The product may be volatile or soluble in the aqueous layer during extraction.[8]

    • Solution: Before discarding any layers from your workup, analyze a small sample of each by TLC or another appropriate method to check for the presence of your product.[8] If your product is volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator).

Problem 2: The ≡C-H peak in the IR spectrum of my reaction mixture is not disappearing, even after a prolonged reaction time.

The persistence of the terminal alkyne C-H stretch (typically around 3300 cm⁻¹) is a clear indication that the reaction at the alkyne has not proceeded to completion.[3][9]

  • Possible Cause 1: Inactive Reagents or Catalyst. The reagents or catalyst may have degraded or may not be active.

    • Solution: Use freshly opened or purified reagents. If using a catalyst, ensure it has been stored correctly and is active. It may be necessary to test the catalyst on a known, reliable reaction to confirm its activity.

  • Possible Cause 2: Unfavorable Reaction Conditions. The temperature may be too low, or the reaction may require an initiator that is absent.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any changes by TLC or IR. Consult the literature for the specific type of reaction you are performing to ensure all necessary conditions and reagents are present.

  • Possible Cause 3: Presence of an Inhibitor. Trace impurities in your starting materials or solvent could be inhibiting the reaction.

    • Solution: Purify your starting materials and ensure your solvent is dry and free of impurities.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines a standardized procedure for monitoring the progress of a reaction involving this compound.[6][10][11]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber

  • Capillary spotters

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Heat gun

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, and cover the chamber with its lid.[10]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[10]

  • Spot the Plate:

    • On the leftmost mark, spot a dilute solution of your starting material (this compound).

    • On the middle mark, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it (the co-spot).

    • On the rightmost mark, spot the reaction mixture.

    • Ensure the spots are small and concentrated by applying the solution in small portions and allowing the solvent to evaporate between applications.[7]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the level of the eluent.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • If necessary, dip the plate into a staining solution and gently heat with a heat gun to reveal additional spots.

  • Interpret the Results: Compare the lanes. A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot for the product. The co-spot lane will help to confirm the identity of the starting material spot.

Protocol 2: Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for monitoring reactions involving the terminal alkyne of this compound.

Procedure:

  • Acquire a Spectrum of the Starting Material: Obtain an FTIR spectrum of pure this compound. Note the sharp, characteristic peak for the ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100-2260 cm⁻¹.[3][4]

  • Sample the Reaction Mixture: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Prepare the Sample for Analysis: If the reaction is in a solution, you may be able to cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate. Alternatively, attenuated total reflectance (ATR) FTIR is a convenient method that requires minimal sample preparation.

  • Acquire the Spectrum: Obtain the FTIR spectrum of the reaction mixture aliquot.

  • Analyze the Spectrum: Compare the spectrum of the reaction mixture to that of the starting material. Look for a decrease in the intensity of the ≡C-H and C≡C stretching peaks. The disappearance of these peaks indicates the consumption of the terminal alkyne.[2]

Data Presentation

Table 1: Typical Spectroscopic Data for this compound

Functional GroupSpectroscopic TechniqueCharacteristic Signal
Terminal Alkyne (≡C-H)FTIR~3300 cm⁻¹ (strong, sharp)
Alkyne (C≡C)FTIR~2120 cm⁻¹ (weak to medium)
Ester (C=O)FTIR~1740 cm⁻¹ (strong)
Alkyne Proton (≡C-H )¹H NMR~2.0-3.0 ppm (triplet)
Methylene Protons (-CH₂-C≡)¹H NMR~2.4 ppm (multiplet)
Methylene Protons (-CH₂-COO)¹H NMR~2.5 ppm (multiplet)
Methyl Ester Protons (-OCH₃)¹H NMR~3.7 ppm (singlet)

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop cluster_outcome Outcome Start Start Reaction with This compound Reaction Reaction in Progress Start->Reaction Aliquot Take Aliquot Reaction->Aliquot Time Point TLC TLC Analysis Aliquot->TLC Analysis Analyze Results TLC->Analysis Decision Reaction Complete? Analysis->Decision Troubleshoot Troubleshoot Analysis->Troubleshoot Ambiguous Results Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring a chemical reaction.

TLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: SM spot is gone, but low product yield. Byproducts Byproduct Formation Problem->Byproducts InvisibleProduct Product Not Visible on TLC Problem->InvisibleProduct Polarity Extreme Product Polarity Problem->Polarity WorkupLoss Loss During Workup Problem->WorkupLoss Optimize Optimize Conditions Byproducts->Optimize Stain Use Different Visualization InvisibleProduct->Stain Eluent Adjust Eluent Polarity Polarity->Eluent AnalyzeLayers Analyze Aqueous & Organic Layers WorkupLoss->AnalyzeLayers

Caption: Troubleshooting low product yield with TLC analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl Pent-4-ynoate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of chemical structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl pent-4-ynoate, a molecule that, while structurally straightforward, offers excellent examples of key spectroscopic principles. We will dissect the spectral data by comparing theoretically predicted values with established experimental ranges, thereby offering a comprehensive framework for researchers, scientists, and professionals in drug development for interpreting similar molecular scaffolds. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, a cornerstone of expert-level spectroscopic interpretation.

Molecular Structure and Predicted NMR Environments

This compound possesses a simple acyclic structure containing two key functional groups: a methyl ester and a terminal alkyne. These groups, along with the intervening aliphatic chain, create distinct electronic environments, resulting in a unique NMR fingerprint. For a clear and systematic analysis, we have labeled the carbon and proton positions as shown below.

Caption: Structure of this compound with atom labeling for NMR analysis.

Based on this structure, we anticipate:

  • Four unique proton environments (Ha, Hb, Hc, Hd) , leading to four distinct signals in the ¹H NMR spectrum.

  • Six unique carbon environments (C1-C6) , resulting in six signals in the proton-decoupled ¹³C NMR spectrum.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The analysis begins with predicting these parameters and comparing them against typical experimental values.

Predicted vs. Experimental Data

The following table summarizes the predicted and commonly observed ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

SignalLabeled ProtonsPredicted δ (ppm)IntegrationPredicted MultiplicityTypical δ (ppm)Assignment Rationale
a ≡C-H 2.0 - 2.51HTriplet (t)~2.0Terminal alkyne proton, shielded by π-electron anisotropy, shows long-range coupling to Hc.[1][2][3]
b -CH₂ -C=O2.2 - 2.62HTriplet (t)~2.5Protons α to the electron-withdrawing carbonyl group are deshielded.[4]
c -CH₂ -C≡2.3 - 2.72HTriplet of Triplets (tt)~2.6Protons adjacent to the alkyne and coupled to both Ha and Hb.
d O-CH₃ 3.6 - 3.83HSinglet (s)~3.7Methyl protons deshielded by the adjacent electronegative oxygen atom.[4][5]
Detailed Signal Interpretation
  • Signal 'd' (O-CH₃, ~3.7 ppm): This is often the most straightforward signal to assign. The three protons of the methyl ester group (Hd) are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Their chemical shift is significantly downfield from typical alkane protons due to the deshielding effect of the adjacent oxygen atom.[4]

  • Signal 'b' (-CH₂-C=O, ~2.5 ppm): The two protons at the C2 position (Hb) are deshielded by the electron-withdrawing nature of the carbonyl group. They are coupled to the two adjacent Hc protons, leading to a triplet multiplicity based on the n+1 rule (2+1=3), with a typical vicinal coupling constant (³J) of around 7-8 Hz.[6][7]

  • Signal 'a' (≡C-H, ~2.0 ppm): The terminal alkyne proton (Ha) resonates at a characteristically upfield position compared to vinylic or aromatic protons. This is due to the magnetic anisotropy of the triple bond; the circulating π-electrons induce a local magnetic field that opposes the applied external field in the region of the proton, causing a shielding effect.[2][3] This proton exhibits long-range coupling (⁴J) with the two Hc protons, splitting its signal into a triplet. This four-bond coupling is a hallmark of terminal alkynes.[1]

  • Signal 'c' (-CH₂-C≡, ~2.6 ppm): The protons at the C3 position (Hc) experience the most complex splitting pattern. They are coupled to the two Hb protons (³J coupling) and the single Ha proton (⁴J long-range coupling). This results in a triplet of triplets (tt). The larger splitting arises from the ³J coupling to Hb, and each of these three lines is further split into a smaller triplet by the ⁴J coupling to Ha.

Caption: ¹H-¹H coupling relationships in this compound.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a single peak.

Predicted vs. Experimental Data

The table below outlines the predicted and typical chemical shifts for each carbon in this compound.

SignalLabeled CarbonPredicted δ (ppm)Typical δ (ppm)Assignment Rationale
1 C =O170 - 180~172Carbonyl carbon, highly deshielded due to the double bond to oxygen.[8][9]
2 -C H₂-C=O30 - 40~33Aliphatic carbon deshielded by the adjacent carbonyl group.
3 -C H₂-C≡15 - 25~18Aliphatic carbon with minor influence from the alkyne.
4 -C ≡C-70 - 90~82Internal sp-hybridized carbon of the alkyne.[1]
5 C -H65 - 85~70Terminal sp-hybridized carbon, typically more shielded than the internal alkyne carbon.[1][10]
6 O-C H₃50 - 60~52Methyl carbon deshielded by the electronegative oxygen atom.[8][11]
Detailed Signal Interpretation
  • Carbonyl Carbon (C1, ~172 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. This is a direct result of its sp² hybridization and the strong electron-withdrawing effect of the two oxygen atoms bonded to it.[8][12]

  • Alkyne Carbons (C4 & C5, ~82 and ~70 ppm): The sp-hybridized carbons of the alkyne appear in a characteristic region between 65-100 ppm.[1] The terminal carbon (C5), which is bonded to a hydrogen, is typically found at a slightly higher field (more shielded) than the internal, substituted alkyne carbon (C4).

  • O-Methyl Carbon (C6, ~52 ppm): The carbon of the methyl ester group is significantly deshielded compared to a standard alkane methyl group. Its resonance around 52 ppm is a classic indicator of a carbon singly bonded to an oxygen atom.[11]

  • Aliphatic Carbons (C2 & C3, ~33 and ~18 ppm): Both C2 and C3 are sp³-hybridized and appear in the upfield region of the spectrum. C2 is adjacent to the electron-withdrawing carbonyl group, which deshields it and shifts it further downfield (~33 ppm) compared to C3 (~18 ppm).

Standard Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is a self-validating system for a sample like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃. B 2. Add internal standard (e.g., TMS). A->B C 3. Transfer to a 5 mm NMR tube. B->C D 4. Insert sample, lock, and shim. C->D E 5. Acquire ¹H Spectrum (NS=16, D1=2s). D->E F 6. Acquire ¹³C Spectrum (NS=1024, D1=5s). D->F G 7. Apply Fourier Transform, phase correction, and baseline correction. E->G F->G H 8. Calibrate chemical shift (TMS at 0.00 ppm). G->H I 9. Integrate ¹H signals and pick peaks for both spectra. H->I

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and has minimal, well-defined residual solvent peaks.[13] The choice of solvent is critical, as different solvents can induce shifts in resonance frequencies due to varying intermolecular interactions.[14][15]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock: The instrument "locks" onto the deuterium signal of the solvent (CDCl₃) to correct for any magnetic field drift during the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.

    • ¹H Acquisition: A standard proton experiment is run. Typically, 16 scans (NS) are sufficient for a sample of this concentration. A relaxation delay (D1) of 2 seconds ensures quantitative integration.

    • ¹³C Acquisition: Due to the low natural abundance of the ¹³C isotope (1.1%), more scans are required. Typically, 1024 scans or more are accumulated. A longer relaxation delay (D1) of 5 seconds is used to ensure that all carbons, including quaternary ones like the carbonyl, have fully relaxed, providing more accurate signal intensities.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are positive and have a pure absorption lineshape.

    • The baseline of the spectrum is corrected to be flat.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as a powerful demonstration of modern structural elucidation. The ¹H spectrum confirms the presence and connectivity of the four distinct proton types through chemical shifts, integration, and characteristic coupling patterns, most notably the triplet of triplets for the central methylene group and the long-range coupling of the terminal alkyne proton. Concurrently, the ¹³C spectrum validates the carbon framework, with each of the six unique carbons appearing at a predictable chemical shift corresponding to its specific electronic environment. By systematically comparing predicted spectral features with established data, we can confidently and unequivocally confirm the structure of this compound, showcasing the indispensable role of NMR spectroscopy in chemical research and development.

References

A Comparative Guide to the Reactivity of Methyl Pent-4-ynoate and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the terminal alkyne is a cornerstone functional group, prized for its linear geometry and diverse reactivity in constructing complex molecular architectures.[1] Methyl pent-4-ynoate, with its bifunctional nature combining a terminal alkyne and a methyl ester, presents a unique and versatile building block for organic synthesis and pharmaceutical development.[2] This guide provides an in-depth, objective comparison of the reactivity of this compound against other common terminal alkynes. We will delve into the electronic and steric factors governing its behavior in key synthetic transformations, supported by experimental data and detailed protocols to inform your experimental design.

The Underlying Principles: Factors Governing Terminal Alkyne Reactivity

The reactivity of a terminal alkyne is not a monolithic property; it is a nuanced interplay of electronic and steric effects. These factors dictate the speed and outcome of reactions ranging from C-C bond formations to cycloadditions.

  • Electronic Effects: The nature of the substituent attached to the alkyne terminus profoundly influences its reactivity. Electron-withdrawing groups (EWGs), such as the methyl ester in this compound, decrease the electron density of the triple bond. This has two major consequences:

    • Increased Acidity: The terminal proton becomes more acidic (lower pKa) compared to alkynes bearing alkyl or electron-donating groups.[3][4] This facilitates deprotonation, a key step in many coupling reactions.

    • Enhanced Electrophilicity: The alkyne becomes more susceptible to nucleophilic attack, accelerating reactions like cycloadditions and hydrofunctionalizations.[5][6]

  • Steric Hindrance: The size of the groups flanking the alkyne can impede the approach of reagents and catalysts. While the linear geometry of the alkyne minimizes some steric clashes, bulky substituents can significantly slow down reaction rates by blocking access to the reactive triple bond.[7]

Comparative Reactivity in Key Transformations

We will now examine the performance of this compound in three classes of reactions that are fundamental to modern organic synthesis, comparing it with representative electron-neutral (e.g., 1-hexyne) and electron-rich alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a powerful tool for forging 1,4-disubstituted 1,2,3-triazole linkages, widely used in bioconjugation, drug discovery, and materials science.[8][9][10][11] The reaction rate is highly sensitive to the electronic nature of the alkyne.

Expertise & Experience: The rate-determining step in the CuAAC mechanism involves the reaction of the copper-acetylide intermediate with the azide. Alkynes substituted with electron-withdrawing groups, like the propiolate moiety in this compound, are known to accelerate this process.[5][12] This electronic activation makes them superior substrates, especially when low catalyst loadings or rapid reaction times are required. Studies have shown that propiolamides and propiolates are generally more reactive than standard propargyl compounds.[5][12]

Data Presentation: Relative Reactivity in CuAAC

Alkyne TypeSubstituent NatureRelative ReactivityRationale
This compound Electron-Withdrawing (EWG)High The ester group enhances the electrophilicity of the alkyne, accelerating the cycloaddition.[5]
PropiolamidesElectron-Withdrawing (EWG)Very HighAmide group provides strong electronic activation, often showing slightly higher reactivity than esters.[5][12]
Propargyl Alcohol/EthersElectron-NeutralModerateRepresents the baseline reactivity for many applications; reliable but slower than activated alkynes.[12]
1-Hexyne (Alkyl)Electron-Donating (EDG)Low to ModerateThe alkyl group has a weak donating effect, resulting in lower reactivity compared to EWG-substituted alkynes.

Mandatory Visualization: CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne - H+ Alkyne R-C≡CH (e.g., this compound) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R'-N3 Cu_Triazolide->CuI Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H+ caption Fig. 1: Simplified CuAAC Catalytic Cycle.

Fig. 1: Simplified CuAAC Catalytic Cycle.

Experimental Protocol: Comparative CuAAC Reaction

This protocol provides a self-validating system to compare the reactivity of different alkynes under identical conditions.

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of each alkyne (e.g., this compound, 1-hexyne, propargyl alcohol) in DMSO.

    • Prepare a 100 mM stock solution of a test azide (e.g., benzyl azide) in DMSO.

    • Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

    • Prepare a 20 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 100 mM solution of a water-soluble ligand such as THPTA in deionized water.[13]

  • Reaction Setup (for each alkyne):

    • In a 1.5 mL microcentrifuge tube, add 500 µL of a suitable buffer (e.g., PBS, pH 7.4).

    • Add 10 µL of the alkyne stock solution (final concentration: 2 mM).

    • Add 10 µL of the azide stock solution (final concentration: 2 mM).

    • Add 10 µL of the CuSO₄ solution (final concentration: 0.4 mM).

    • Add 10 µL of the THPTA ligand solution (final concentration: 2 mM).

  • Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of the sodium ascorbate solution (final concentration: 5 mM).

    • Vortex the mixture briefly.

    • Incubate at room temperature.

    • Monitor the reaction progress at set time points (e.g., 5, 15, 30, 60 minutes) by quenching aliquots and analyzing via LC-MS or HPLC to determine the percent conversion.

  • Causality and Trustworthiness: By running the reactions in parallel with identical reagent concentrations and conditions, any observed differences in conversion rate can be directly attributed to the inherent reactivity of the alkyne substrate. The use of an in-situ reducing agent (sodium ascorbate) and a stabilizing ligand (THPTA) ensures a consistent and active Cu(I) catalytic species.[13][14]

Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[15][16][17][18]

Expertise & Experience: The mechanism involves two interconnected catalytic cycles. A crucial step in the copper cycle is the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate. The enhanced acidity of the terminal proton in this compound, due to the inductive effect of the ester group, facilitates this deprotonation step. This often leads to faster reaction rates compared to less acidic alkynes like 1-hexyne, especially under mild basic conditions.

Mandatory Visualization: Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Oxidative Addition Intermediate pd0->pd_add + Ar-X pd_trans Transmetalation Intermediate pd_add->pd_trans + Cu-C≡CR cu_x Cu-X pd_add->cu_x - L pd_trans->pd0 Reductive Elimination + Ar-C≡CR cu_acetylide Cu-C≡CR cu_x->cu_acetylide + H-C≡CR + Base cu_acetylide->pd_add - Cu-X cu_acetylide->cu_x + Pd(II)-X caption Fig. 2: Interconnected Sonogashira Catalytic Cycles.

Fig. 2: Interconnected Sonogashira Catalytic Cycles.

Experimental Protocol: Comparative Sonogashira Coupling

  • Reagent Preparation:

    • Select an aryl halide (e.g., iodobenzene) as the common coupling partner.

    • Use this compound and 1-hexyne as the alkynes to be compared.

  • Reaction Setup (for each alkyne):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 1 mol%).

    • Add the aryl halide (1.0 eq.).

    • Add anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0 eq.).

    • Stir the mixture for 5 minutes at room temperature.

    • Add the terminal alkyne (1.2 eq.) dropwise.

  • Execution and Analysis:

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

    • Monitor the consumption of the aryl halide by TLC or GC at regular intervals.

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

  • Causality and Trustworthiness: Comparing the time to completion for each alkyne provides a direct measure of their relative reactivity. The inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the active Pd(0) catalytic species.

Hydrothiolation

The hydrothiolation of alkynes, the addition of a thiol across the triple bond, is a powerful atom-economical method for synthesizing vinyl sulfides. This reaction can proceed via radical or metal-catalyzed pathways, often with differing regioselectivity. In metal-catalyzed versions, the electronic properties of the alkyne are paramount.

Expertise & Experience: For nucleophilic addition mechanisms, as is common in many copper-catalyzed hydrothiolations, the reaction is initiated by the attack of a metal-thiolate species on the alkyne.[19][20] The electron-withdrawing ester group in this compound polarizes the triple bond, making it significantly more electrophilic and thus more susceptible to this nucleophilic attack. This results in substantially higher reactivity compared to unactivated alkyl alkynes, leading to the formation of the anti-Markovnikov product with high regio- and stereoselectivity.[19][21]

Data Presentation: Qualitative Reactivity in Catalytic Hydrothiolation

AlkyneSubstituent NatureExpected ReactivityRegioselectivity (Typical)
This compound Electron-WithdrawingHigh Anti-Markovnikov[21]
PhenylacetyleneAromaticModerateMixture, depends on catalyst
1-HexyneElectron-DonatingLowMarkovnikov (radical) or catalyst-dependent

Mandatory Visualization: Hydrothiolation Experimental Workflow

Hydrothiolation_Workflow start Prepare Reactants (Alkyne, Thiol, Solvent) setup Combine in Flask under Inert Atmosphere start->setup add_cat Add Catalyst (e.g., CuNPs/TiO2) setup->add_cat react Heat Reaction (e.g., 80 °C) add_cat->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end caption Fig. 3: General Workflow for Comparative Hydrothiolation.

Fig. 3: General Workflow for Comparative Hydrothiolation.

Experimental Protocol: Copper-Catalyzed Hydrothiolation

  • Catalyst and Reagents:

    • Use a suitable copper catalyst, for example, copper nanoparticles on a support like TiO₂.[19][20]

    • Select a thiol (e.g., thiophenol) and the alkynes for comparison (this compound, 1-hexyne).

  • Reaction Setup:

    • In a round-bottom flask, dissolve the alkyne (1.0 eq.) and the thiol (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane).[21]

    • Add the copper catalyst (e.g., 5 mol%).

  • Execution and Analysis:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.[21]

    • Monitor the reaction by TLC or GC-MS.

    • Once the limiting reagent is consumed, cool the mixture, filter off the heterogeneous catalyst, and concentrate the filtrate.

    • Analyze the crude product by ¹H NMR to determine the conversion and the regioisomeric ratio before purification.

  • Causality and Trustworthiness: This protocol allows for a direct comparison of conversion rates. The analysis of the crude product mixture before purification is essential to accurately assess the regioselectivity dictated by each alkyne's electronic properties, as purification could potentially bias the observed isomer ratio.

Conclusion: An Electron-Deficient Alkyne with Enhanced Reactivity

The experimental evidence and mechanistic principles clearly demonstrate that This compound is a highly reactive terminal alkyne, particularly in reactions sensitive to electronic effects.

  • In Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) , its electron-withdrawing ester group places it among the more reactive classes of alkynes, comparable to propiolamides, making it an excellent choice for rapid and efficient conjugations.[5][12]

  • In Sonogashira Couplings , the increased acidity of its terminal proton facilitates the formation of the key copper-acetylide intermediate, often leading to faster conversions than with simple alkyl alkynes.

  • In Nucleophilic Hydrofunctionalizations like hydrothiolation, the ester group activates the triple bond, promoting rapid, highly regioselective additions.[19][21]

For the research scientist and drug development professional, this compound is more than just another terminal alkyne. It is a synthetically versatile, electronically activated building block whose enhanced reactivity can be strategically leveraged to streamline synthetic routes, improve yields, and enable transformations under milder conditions.

References

A Senior Application Scientist's Guide to the Validation of Methyl Pent-4-ynoate Purity: A Comparative Analysis of GC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Methyl pent-4-ynoate, a versatile building block in organic synthesis, is no exception. Its terminal alkyne and ester functionalities make it a valuable precursor for a wide array of molecular architectures. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental insights and data.

The Criticality of Purity for this compound

This compound (C₆H₈O₂) is a clear, colorless liquid with a molecular weight of 112.13 g/mol .[1] Its utility in pharmaceutical and materials science research stems from the reactivity of its terminal alkyne, which can participate in various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[2] The presence of impurities, even in trace amounts, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and ultimately, compromise the integrity of the final product. Therefore, a robust and validated analytical method for purity assessment is indispensable.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[3] For a volatile and thermally stable compound like this compound, GC-MS is often the method of choice for purity determination.[4]

The Rationale Behind GC-MS Selection

The selection of GC-MS is underpinned by several key principles:

  • Volatility and Thermal Stability: this compound's boiling point and thermal stability make it amenable to the vaporization process in the GC inlet without degradation.

  • High-Resolution Separation: The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. This allows for the effective separation of this compound from potential impurities, such as residual starting materials, solvents, or side-products from its synthesis.

  • Unambiguous Identification: The mass spectrometer fragments the separated components into characteristic ions, generating a unique mass spectrum for each compound. This "molecular fingerprint" allows for confident identification of the main component and any co-eluting impurities by comparing the obtained spectra with established libraries.[5]

Self-Validating Experimental Protocol for GC-MS Analysis

A robust analytical method must be validated to ensure it is fit for its intended purpose.[6][7] The following protocol incorporates self-validating elements to ensure accuracy, precision, and reliability.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of impurities (e.g., 0.05% to 2% of the main component concentration).

  • For quantitative analysis, add a known concentration of an internal standard (a compound with similar chemical properties but a different retention time, e.g., methyl hexanoate) to all samples and standards.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise control over temperature and flow.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the high concentration of the main peak.
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides optimal separation of early-eluting impurities and ensures elution of any higher-boiling components.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 35-350Covers the expected mass range of the analyte and potential impurities.

3. Data Analysis and Validation:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[8] This is confirmed by the unique retention time and mass spectrum of this compound.

  • Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.[9]

  • Accuracy: Determined by performing recovery studies on spiked samples. The recovery should typically be within 98-102%.[9]

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be < 2%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent High-Purity Solvent Solvent->Dissolve IS Internal Standard Add_IS Dissolve & Add IS IS->Add_IS Dissolve->Add_IS GC_Vial GC_Vial Add_IS->GC_Vial Transfer to GC Vial Injection GC Injection Port GC_Vial->Injection Autosampler GC_Column Chromatographic Separation Injection->GC_Column Vaporization MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector Elution Data_System Data_System MS_Detector->Data_System Signal Acquisition Integration Peak Integration Data_System->Integration Chromatogram Identification Component Identification Integration->Identification Retention Time & Mass Spectrum Quantification Purity Calculation Identification->Quantification Peak Area Report Report Quantification->Report Validation Parameters

A diagram illustrating the experimental workflow for GC-MS analysis of this compound.

Comparative Analysis with Alternative Techniques

While GC-MS is a formidable tool, other analytical techniques offer unique advantages and can be employed for orthogonal validation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[10][11]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific proton signal of this compound to that of a certified internal standard of known concentration, the purity can be accurately determined.[13]

  • Advantages:

    • Primary Method: Can provide a highly accurate and absolute purity value.[10]

    • Structural Information: Provides detailed structural information, which can help in the identification of impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages:

    • Lower Sensitivity: Generally less sensitive than GC-MS for trace impurity detection.

    • Signal Overlap: Protons from impurities may have signals that overlap with those of the analyte or the internal standard, complicating quantification.

    • Requires a Certified Standard: The accuracy is dependent on the purity and accurate weighing of the internal standard.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[14]

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Components are separated on a column and detected as they elute.

  • Challenges for this compound:

    • Lack of a Strong Chromophore: this compound lacks a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially for trace impurities.[15][16]

    • Derivatization: To enhance UV detection, derivatization of the alkyne or ester group could be performed, but this adds complexity and potential for side reactions.[17][18]

    • Alternative Detectors: Detectors such as a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) could be used, but these often have lower sensitivity and are not compatible with gradient elution (for RID).[15][19]

  • When to Consider HPLC: For the analysis of non-volatile impurities or thermally labile compounds that cannot be analyzed by GC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[14]

  • Principle: The presence of impurities will introduce new absorption bands or cause shifts in the existing bands of the pure compound.[20]

  • Application to Purity:

    • Qualitative Assessment: FTIR is excellent for rapid identity confirmation and for detecting the presence of significant, chemically different impurities (e.g., water, residual starting materials with distinct functional groups).[21][22]

    • Limited Quantitation: While quantitative analysis is possible with proper calibration, FTIR is generally not the preferred method for determining precise purity percentages, especially at high purity levels (>99%).[20][23] It is not well-suited for distinguishing between structurally similar impurities.

Quantitative Data Summary and Comparison

FeatureGC-MSqNMRHPLC (with UV/RID/CAD)FTIR
Principle Chromatographic Separation & Mass AnalysisNuclear Magnetic ResonanceChromatographic Separation & Various DetectionInfrared Absorption
Selectivity Very HighHighModerate to HighLow to Moderate
Sensitivity High (ppm to ppb)Moderate (low % to ppm)Low to ModerateLow (typically >1%)
Quantitation Excellent (with calibration)Excellent (absolute)Good (with calibration)Semi-quantitative
Sample Throughput HighModerateHighVery High
Destructive YesNoYesNo
Ideal For Volatile & semi-volatile compoundsAbsolute purity determination, reference standard certificationNon-volatile or thermally labile compoundsRapid identity check, gross impurity detection

Technique_Comparison GCMS GC-MS qNMR qNMR GCMS->qNMR High Accuracy Absolute Purity HPLC HPLC GCMS->HPLC Non-Volatile Impurities FTIR FTIR GCMS->FTIR Rapid Identity Confirmation

Logical relationship between GC-MS and alternative analytical techniques.

Conclusion and Expert Recommendation

For the routine and comprehensive purity validation of this compound, GC-MS stands out as the most suitable technique. Its inherent high resolution, sensitivity, and definitive identification capabilities provide a robust and reliable platform for detecting and quantifying a wide range of potential impurities. The development of a validated GC-MS method, as outlined in this guide, ensures the generation of trustworthy data critical for research and development.

qNMR serves as an excellent orthogonal method for absolute purity determination and is highly recommended for the certification of reference standards. While HPLC and FTIR have their specific applications, they are generally less suited for the primary purity assessment of this compound due to challenges with detection and quantification, respectively.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis. However, for ensuring the high purity of this compound, a well-validated GC-MS method is the cornerstone of a rigorous quality control strategy.

References

A Comparative Guide to Catalytic Transformations of Methyl Pent-4-ynoate for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of molecular scaffolds is a cornerstone of innovation. Methyl pent-4-ynoate, with its terminal alkyne and ester functionalities, represents a versatile building block amenable to a wide array of catalytic transformations. The choice of catalyst is paramount, dictating not only the reaction's outcome but also its efficiency, selectivity, and scalability. This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction: The Synthetic Potential of this compound

This compound is a valuable bifunctional molecule. The terminal alkyne offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester provides a site for subsequent modifications or can influence the reactivity of the alkyne. This unique combination makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] This guide will explore five key catalytic transformations of this compound, comparing the performance of established catalyst systems for each.

Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.

Catalyst Systems and Performance

The classic Sonogashira reaction employs a palladium(0) catalyst in conjunction with a copper(I) co-catalyst.[2] More recent developments have led to efficient copper-free systems, which can be advantageous in contexts where copper contamination is a concern.[3][4]

Catalyst System Aryl Halide Partner Base/Solvent Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Pd(PPh₃)₂Cl₂ / CuI 4-IodoanisoleDiisopropylamine / THFRoom Temp.~89-95Advantages: High yields, mild conditions.[5] Disadvantages: Requires a copper co-catalyst, potential for alkyne homocoupling.
PdCl₂(PPh₃)₂ / TBAF Aryl Iodides, Bromides, ChloridesTetrabutylammonium fluoride (TBAF)80-100~85-95Advantages: Copper- and amine-free, broad substrate scope including aryl chlorides.[4] Disadvantages: Higher temperatures may be required for less reactive halides.
[DTBNpP]Pd(crotyl)Cl Aryl Bromides2,2,6,6-Tetramethylpiperidine (TMP) / DMSORoom Temp.~90-97Advantages: Air-stable precatalyst, rapid reaction at room temperature, excellent functional group tolerance.[3] Disadvantages: Requires a specific, commercially available precatalyst.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol is adapted from a general procedure for Sonogashira couplings.[5]

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of 4-iodoanisole (1.0 eq) in anhydrous THF at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq) sequentially.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Mechanistic Workflow: Sonogashira Coupling

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-C≡C-H R-C≡C-H Cu-Acetylide R-C≡C-Cu R-C≡C-H->Cu-Acetylide + Cu(I), Base Cu(I) Cu(I) Base Base Cu-Acetylide->Transmetalation Ar-Pd(II)-C≡C-R Ar-Pd(II)(L)2-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] Its reliability and broad functional group tolerance have made it a staple in bioconjugation, drug discovery, and materials science.[8]

Catalyst Systems and Performance

The reaction is catalyzed by copper(I), which can be introduced directly or generated in situ from a copper(II) source and a reducing agent, such as sodium ascorbate.[8][9] The use of ligands can accelerate the reaction and protect sensitive substrates.[7]

Catalyst System Azide Partner Solvent Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
CuSO₄ / Sodium Ascorbate Benzyl Azidet-BuOH / H₂ORoom Temp.>95Advantages: Simple, robust, works well in aqueous media.[10] Disadvantages: Potential for oxidative side reactions if not properly controlled.
CuI Benzyl AzideCH₃CNRoom Temp.>95Advantages: Direct use of Cu(I) source. Disadvantages: CuI has low solubility in some organic solvents.
CuSO₄ / Sodium Ascorbate / THPTA Various AzidesAqueous BufferRoom Temp.>95Advantages: Biocompatible, ligand accelerates the reaction and protects biomolecules.[8][9] Disadvantages: Ligand adds to the cost and complexity.
Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol is a general procedure for a laboratory-scale CuAAC reaction.[5][9]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,4-disubstituted triazole.

Mechanistic Workflow: CuAAC Reaction

CuAAC_Mechanism Cu(I) Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu(I)->Cu_Acetylide + R-C≡C-H R-C≡C-H R-C≡C-H Cycloaddition Coordination & Cycloaddition Cu_Acetylide->Cycloaddition R'-N3 R'-N3 R'-N3->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Protonation Protonation Cu_Triazolide->Protonation + H+ Protonation->Cu(I) Regeneration Triazole_Product 1,4-Disubstituted Triazole Protonation->Triazole_Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Rhodium-Catalyzed Hydroformylation: Synthesis of α,β-Unsaturated Aldehydes

Hydroformylation of alkynes provides a direct route to α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. Rhodium-based catalysts are particularly effective for this transformation.[11][12]

Catalyst Systems and Performance

The choice of ligand is crucial in rhodium-catalyzed hydroformylation to control selectivity and prevent over-reduction to the corresponding alkane.

Catalyst System Ligand Syngas Pressure (CO/H₂) Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
[Rh(CO)₂acac] Triphenylphosphine (PPh₃)20-40 bar80-100Moderate to GoodAdvantages: Readily available catalyst and ligand. Disadvantages: Can lead to mixtures of regioisomers and over-reduction.
[Rh(CO)₂acac] Self-assembling pyridone-based phosphine20 bar55>90Advantages: High chemo- and stereoselectivity for the E-enal.[11] Disadvantages: Requires synthesis of a specialized ligand.
[Rh(CO)₂acac] Xantphos20-50 bar80-120Good to ExcellentAdvantages: Good control of regioselectivity towards the linear aldehyde in alkene hydroformylation, applicable to alkynes. Disadvantages: Ligand can be expensive.
Experimental Protocol: Hydroformylation of this compound

This protocol is a generalized procedure based on known rhodium-catalyzed hydroformylation reactions.[11]

Materials:

  • This compound

  • [Rh(CO)₂acac]

  • Appropriate phosphine ligand (e.g., self-assembling ligand L4 from Breit et al.[11])

  • Anhydrous toluene

  • Syngas (1:1 mixture of CO and H₂)

  • Autoclave

Procedure:

  • In a glovebox, charge an autoclave equipped with a glass liner and a magnetic stir bar with [Rh(CO)₂acac] (0.5 mol%) and the phosphine ligand (1.5 mol%).

  • Add anhydrous toluene, followed by this compound (1.0 eq).

  • Seal the autoclave, remove it from the glovebox, and purge with syngas.

  • Pressurize the autoclave to 20 bar with syngas and heat to 55 °C with vigorous stirring.

  • Maintain the reaction for 20 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the α,β-unsaturated aldehyde.

Ruthenium-Catalyzed Enyne Metathesis: Construction of 1,3-Dienes

Enyne metathesis is a powerful bond reorganization reaction between an alkyne and an alkene, catalyzed by ruthenium carbene complexes, to produce 1,3-dienes.[13][14]

Catalyst Systems and Performance

The choice of the Grubbs-type catalyst and the reaction conditions, particularly the presence of ethylene gas, can significantly impact the efficiency of the reaction with terminal alkynes.[14][15]

Catalyst Alkene Partner Atmosphere Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Grubbs I EthyleneEthylene40~90Advantages: Readily available catalyst. Disadvantages: Less active than second-generation catalysts.
Grubbs II EthyleneEthyleneRoom Temp. - 40>95Advantages: Higher activity and broader functional group tolerance.[15] Disadvantages: More expensive than Grubbs I.
Hoveyda-Grubbs II EthyleneEthyleneRoom Temp. - 40>95Advantages: High stability and activity, allows for catalyst recycling in some cases. Disadvantages: Highest cost among the three.
Experimental Protocol: Enyne Metathesis of this compound with Ethylene

This protocol is based on procedures for enyne metathesis of terminal alkynes.[15]

Materials:

  • This compound

  • Grubbs II catalyst

  • Anhydrous dichloromethane (DCM)

  • Ethylene gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a Schlenk flask equipped with a magnetic stir bar.

  • Bubble ethylene gas through the solution for 15-20 minutes.

  • Add the Grubbs II catalyst (1-3 mol%) to the solution under an ethylene atmosphere (a balloon of ethylene is sufficient).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the 1,3-diene product.

Gold-Catalyzed Intramolecular Cyclizations: Access to Heterocycles and Carbocycles

Gold catalysts, particularly gold(I) complexes, are powerful soft Lewis acids that can activate the alkyne moiety of this compound towards nucleophilic attack, enabling a variety of intramolecular cyclization reactions.[16][17][18]

Catalyst Systems and Performance

The choice of the gold catalyst and the nature of the nucleophile tethered to the alkyne determine the outcome of the cyclization.

Catalyst Substrate Type Solvent Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
AuCl₃ Hydroxy-functionalized this compound derivativeDichloromethane (DCM)Room Temp.Good to ExcellentAdvantages: Simple catalyst, effective for hydroalkoxylation. Disadvantages: Au(III) can sometimes be less selective than Au(I).
(Ph₃P)AuCl / AgSbF₆ Amino-functionalized this compound derivativeDioxane60-80HighAdvantages: Highly active cationic gold catalyst, broad scope.[16] Disadvantages: Requires a silver salt activator.
IPrAuCl / AgOTf Enol-functionalized this compound derivativeTolueneRoom Temp.HighAdvantages: N-heterocyclic carbene (NHC) ligand provides a stable and highly active catalyst. Disadvantages: NHC ligands and their gold complexes can be expensive.
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation

This is a general protocol for the gold-catalyzed cyclization of an alcohol onto the alkyne of a suitably functionalized this compound derivative.

Materials:

  • Hydroxy-functionalized this compound derivative

  • Gold(III) chloride (AuCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the hydroxy-functionalized this compound derivative (1.0 eq) in anhydrous DCM.

  • Add AuCl₃ (1-5 mol%) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the cyclic ether.

Conclusion

The catalytic functionalization of this compound opens a gateway to a vast chemical space. The choice of catalyst—be it palladium, copper, rhodium, ruthenium, or gold—is a critical decision that dictates the synthetic outcome. This guide provides a comparative framework, grounded in established literature, to aid researchers in selecting the optimal catalytic system for their specific synthetic goals. By understanding the nuances of each catalyst's performance and having access to detailed experimental protocols, scientists and drug development professionals can harness the full potential of this versatile building block to accelerate their research and development efforts.

References

Alternative reagents to methyl pent-4-ynoate for specific synthetic transformations.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Methyl Pent-4-ynoate in Key Synthetic Transformations

Prepared by: Gemini, Senior Application Scientist

Introduction: The Utility and Reactivity of this compound

This compound is a versatile bifunctional molecule, featuring both a terminal alkyne and a methyl ester.[1] This structure makes it a valuable building block in organic synthesis, allowing for the independent or sequential modification of two key reactive sites. The terminal alkyne provides a handle for a multitude of carbon-carbon bond-forming reactions, including cycloadditions and cross-coupling reactions, while the ester group can be hydrolyzed, reduced, or subjected to nucleophilic attack.[1] Its utility is prominent in the synthesis of complex organic molecules and as a precursor for pharmaceutical agents.[1][2]

This guide moves beyond the standard applications of this compound to provide a comparative analysis of alternative reagents for three cornerstone synthetic transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and radical addition reactions. We will explore the rationale behind selecting an alternative, compare performance based on experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges.

The Azide-Alkyne Cycloaddition: Beyond a Single Alkyne

The CuAAC, or "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles, prized for their stability and utility in bioconjugation, drug discovery, and materials science.[3][4] While this compound is a competent substrate, the choice of alkyne can significantly impact reaction kinetics, solubility, and the properties of the final product.

Comparative Analysis of Alkyne Reagents for CuAAC

The selection of an alkyne for CuAAC is dictated by the desired functionality in the final triazole product and the required reaction conditions. Below, we compare several alternatives to this compound.

ReagentStructureKey Features & RationaleTypical Yields
This compound C#CCC(=O)OCBaseline. Introduces an ester-linked alkyl chain. Good reactivity.80-95%
Propargyl Alcohol C#CCOHIntroduces a primary alcohol, a versatile handle for further functionalization (e.g., etherification, esterification). Often enhances water solubility.85-98%
Phenylacetylene C#CC1=CC=CC=C1Introduces aromaticity, leading to more rigid structures and potential for π-stacking interactions. Can influence photophysical properties.80-95%
Ethyl Propiolate C#CC(=O)OCCElectron-withdrawing group activates the alkyne, potentially accelerating the reaction. The resulting triazole has an ester directly attached.90-99%
Dibenzocyclooctyne (DBCO) Complex bicyclicStrain-Promoted Alkyne. Enables copper-free click chemistry (SPAAC), which is crucial for biological systems where copper is cytotoxic.[5] Reaction is driven by ring strain.>90%
Experimental Protocol: General Procedure for CuAAC

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • Azide substrate (1.0 equiv)

  • Alkyne substrate (e.g., Phenylacetylene) (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Solvent: t-Butanol/Water (1:1 mixture)

Procedure:

  • In a 10 mL vial, dissolve the azide substrate (e.g., 1-azidohexane, 0.2 mmol) and phenylacetylene (0.22 mmol) in 4 mL of a 1:1 t-BuOH/H₂O mixture.

  • In a separate microvial, prepare fresh solutions of CuSO₄·5H₂O (1 M in water) and sodium ascorbate (2 M in water).

  • Add the sodium ascorbate solution (20 µL, 0.04 mmol) to the reaction vial, followed by the CuSO₄·5H₂O solution (10 µL, 0.01 mmol).

  • Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography on silica gel.

Logic Diagram: Selecting an Alkyne for Cycloaddition

This diagram outlines the decision-making process for choosing an appropriate alkyne.

Alkyne_Selection start Start: Need to synthesize a triazole copper_allowed Is Cu(I) catalyst permissible? start->copper_allowed functionality What final functionality is desired? copper_allowed->functionality Yes dbco Use a strained alkyne (e.g., DBCO) for SPAAC copper_allowed->dbco No (e.g., live cells) ester Ester/Alkyl Chain functionality->ester Ester alcohol Hydroxyl Group functionality->alcohol Alcohol aromatic Aromatic Ring functionality->aromatic Aromatic reagent_mpy This compound ester->reagent_mpy reagent_pa Propargyl Alcohol alcohol->reagent_pa reagent_ph Phenylacetylene aromatic->reagent_ph

Caption: Decision tree for selecting an alkyne reagent in cycloaddition reactions.

Sonogashira Coupling: Alternatives for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a robust palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] It is fundamental to the synthesis of conjugated enynes and arylalkynes. The choice of alkyne partner is critical for managing reaction efficiency, protecting group strategies, and product properties.

Comparative Analysis of Alkyne Reagents for Sonogashira Coupling

While this compound provides a straightforward route to ester-containing arylalkynes, other reagents offer distinct advantages in terms of cost, handling, and reactivity.

ReagentStructureAdvantagesDisadvantages
This compound C#CCC(=O)OCBaseline. Directly incorporates an ester functionality.Can be prone to side reactions under harsh basic conditions.
Trimethylsilylacetylene (TMSA) C#CSi(CH₃)₃Stable, non-volatile liquid. Excellent for mono-arylation as the TMS group prevents Glaser homocoupling.Requires a deprotection step (e.g., with TBAF or K₂CO₃) to liberate the terminal alkyne for subsequent reactions.
2-Methyl-3-butyn-2-ol C#CC(OH)(CH₃)₂Very inexpensive and readily available solid. The bulky group can improve selectivity.The protecting group must be removed (e.g., via retro-Favorskii reaction with a strong base) to yield the terminal alkyne.
1-Heptyne C#C(CH₂)₄CH₃Introduces a simple, non-polar alkyl chain. Good model substrate for methodology development.Product lacks functional handles for further diversification unless desired.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol details a standard Sonogashira coupling using an alternative alkyne.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Alkyne (e.g., 2-Methyl-3-butyn-2-ol) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (Anhydrous, 5 mL per mmol of aryl bromide)

  • THF (Anhydrous, optional co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous triethylamine (5 mL) and THF (2 mL, if needed for solubility) via syringe.[7]

  • Add the 2-methyl-3-butyn-2-ol (0.15 mL, 1.5 mmol) via syringe.

  • Stir the reaction mixture at 60 °C. It is common for the solution to turn dark and for a precipitate of triethylammonium bromide to form.[8]

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and salts.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

Workflow Diagram: Sonogashira Cross-Coupling

This diagram illustrates the typical experimental workflow.

Sonogashira_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Aryl Halide, Pd Catalyst, & CuI setup->reagents solvent 3. Add Anhydrous Amine Base (+ Solvent) reagents->solvent alkyne 4. Add Alkyne Substrate solvent->alkyne reaction 5. Heat & Stir (Monitor by TLC/GC) alkyne->reaction workup 6. Cool, Filter, & Concentrate reaction->workup purify 7. Column Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Radical Addition Reactions: Alkynes vs. Alternative Unsaturation

The carbon-carbon triple bond of this compound is an excellent acceptor for radical species. Radical additions to alkynes are a powerful tool for forming vinyl derivatives. A compelling comparison can be made with structurally analogous alkenes, which react via different pathways and selectivities.

Comparative Analysis of Substrates for Radical Addition

The choice between an alkyne and an alkene as a radical acceptor fundamentally alters the structure of the resulting product. We compare this compound with its alkene counterpart, methyl pent-4-enoate.

ReagentStructureReaction with Thiyl Radical (R-S•)Key Outcome
This compound C#CCC(=O)OCThiol-yne Reaction. Can undergo single or double addition depending on stoichiometry. The initial addition produces a vinyl sulfide.Forms a vinyl sulfide, which can be a mixture of E/Z isomers. The remaining double bond can react further.
Methyl pent-4-enoate C=CCCC(=O)OCThiol-ene Reaction. A highly efficient and stereospecific radical chain reaction. The addition follows an anti-Markovnikov selectivity.Forms a single thioether product. The reaction is often very clean and high-yielding.
Methyl Propiolate C#CC(=O)OCConjugate Addition. The electron-withdrawing ester group polarizes the triple bond, directing radical attack to the β-carbon.Leads to highly regioselective formation of the β-thiolated acrylate product.
Experimental Protocol: Radical-Initiated Thiol Addition

This protocol outlines the addition of a thiol to an unsaturated ester.

Materials:

  • Unsaturated ester (e.g., Methyl pent-4-enoate) (1.0 equiv)

  • Thiol (e.g., 1-Dodecanethiol) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)[9]

  • Toluene (Anhydrous and degassed)

Procedure:

  • In a Schlenk tube, dissolve the methyl pent-4-enoate (1.0 mmol) and 1-dodecanethiol (1.2 mmol) in degassed toluene (5 mL).

  • Add AIBN (8.2 mg, 0.05 mmol).

  • Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

  • Backfill the tube with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography on silica gel if necessary.

Logical Relationship: Thiol-yne vs. Thiol-ene Radical Addition

This diagram contrasts the reaction pathways.

Radical_Addition cluster_yne Thiol-yne Pathway cluster_ene Thiol-ene Pathway yne_start This compound + R-S• vinyl_radical Vinyl Radical Intermediate yne_start->vinyl_radical vinyl_sulfide Vinyl Sulfide Product (E/Z Mixture) vinyl_radical->vinyl_sulfide double_addition Further Reaction (with excess thiol) vinyl_sulfide->double_addition dithioether Dithioether Product double_addition->dithioether ene_start Methyl Pent-4-enoate + R-S• alkyl_radical Alkyl Radical Intermediate ene_start->alkyl_radical thioether Single Thioether Product (Anti-Markovnikov) alkyl_radical->thioether

Caption: Comparison of radical addition pathways for alkyne and alkene substrates.

Conclusion

This compound is an undeniably useful reagent, but it represents just one option within a vast toolbox of synthetic building blocks. For researchers in drug development and materials science, understanding the nuances of alternative reagents is paramount. Choosing an alternative like phenylacetylene can introduce valuable aromatic properties, while a strain-promoted alkyne like DBCO can enable biocompatible, copper-free conjugations. In cross-coupling, inexpensive, protected alkynes can offer cost and handling advantages for large-scale synthesis. Finally, comparing alkynes to alkenes in radical reactions highlights fundamental differences in reactivity that can be exploited to achieve specific structural outcomes. The optimal reagent is not a universal constant but is instead defined by the specific goals of the synthetic endeavor.

References

Calculating theoretical vs. achieving experimental yields for methyl pent-4-ynoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Calculating and Achieving Yields for Methyl Pent-4-ynoate: A Comparative Analysis for Synthetic Chemists

Introduction: The Significance of Yield in Synthetic Chemistry

In the realms of pharmaceutical development and materials science, the efficiency of a chemical synthesis is paramount. This compound (CAS 21565-82-2) is a valuable building block in organic synthesis, serving as a precursor for more complex molecules due to its terminal alkyne and ester functional groups.[1] The success of any synthesis involving this intermediate is not merely measured by the successful formation of the product, but by its yield. The yield of a reaction—the quantified amount of a product obtained—is a critical metric of its efficiency, economic viability, and practicality for scale-up.

This guide provides a comprehensive comparison between the theoretical and experimental yields for the synthesis of this compound via Fischer esterification. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and analyze the factors that create a disparity between calculated maximums and tangible results.

The Synthetic Pathway: Fischer Esterification of Pent-4-ynoic Acid

The most common and cost-effective method for preparing this compound is the Fischer esterification of pent-4-ynoic acid with methanol.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3]

The Reaction:

CH≡C(CH₂)₂COOH + CH₃OH --[H⁺]--> CH≡C(CH₂)₂COOCH₃ + H₂O

Pent-4-ynoic Acid + Methanol --[Acid Catalyst]--> this compound + Water

The mechanism is a reversible, multi-step process initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol).[6] A series of proton transfers and the elimination of a water molecule lead to the final ester product.[2]

The Catalyst's Dual Role

Concentrated sulfuric acid serves two critical functions in this equilibrium-driven reaction.[7][8]

  • Catalyst: It speeds up the reaction by providing an alternative, lower-energy pathway.[8]

  • Dehydrating Agent: It sequesters the water produced during the reaction.[9]

According to Le Châtelier's Principle, the removal of a product (water) from the equilibrium shifts the reaction towards the formation of more products, thereby increasing the ester yield.[10][11] Similarly, using one of the reactants, typically the less expensive alcohol (methanol), in large excess also drives the equilibrium to the right.[6][12]

Part 1: Calculating the Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency with no loss of material.[13] The calculation is a stoichiometric exercise based on the balanced chemical equation and the identification of the limiting reactant.

Step-by-Step Calculation Methodology
  • Determine Moles of Each Reactant:

    • Calculate the moles of pent-4-ynoic acid and methanol using their respective masses, densities, and molar masses.

      • Molar Mass of Pent-4-ynoic Acid (C₅H₆O₂): 98.10 g/mol

      • Molar Mass of Methanol (CH₄O): 32.04 g/mol

      • Molar Mass of this compound (C₆H₈O₂): 112.13 g/mol [1]

  • Identify the Limiting Reactant:

    • The balanced equation shows a 1:1 molar ratio between pent-4-ynoic acid and methanol. The reactant that is present in the smaller molar amount is the limiting reactant, as it will be consumed first and thus "limits" the amount of product that can be formed.[14][15]

  • Calculate Moles of Product:

    • Based on the 1:1 stoichiometry, the moles of this compound that can be theoretically produced are equal to the moles of the limiting reactant.

  • Calculate Theoretical Mass of Product:

    • Multiply the moles of this compound by its molar mass (112.13 g/mol ) to find the theoretical yield in grams.[13]

Example Calculation: If a researcher starts with 5.00 g of pent-4-ynoic acid and 10.0 mL of methanol (density = 0.792 g/mL).

  • Moles of Pent-4-ynoic Acid: 5.00 g / 98.10 g/mol = 0.0510 mol

  • Mass of Methanol: 10.0 mL * 0.792 g/mL = 7.92 g

  • Moles of Methanol: 7.92 g / 32.04 g/mol = 0.247 mol

Comparing the molar amounts, pent-4-ynoic acid (0.0510 mol) is the limiting reactant.

  • Theoretical Moles of Ester: 0.0510 mol

  • Theoretical Yield (Mass): 0.0510 mol * 112.13 g/mol = 5.72 g

Part 2: Achieving the Experimental Yield

Detailed Experimental Protocol: Synthesis of this compound

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.

Materials:

  • Pent-4-ynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Workflow Diagram:

G cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification reagents 1. Combine Reactants (Pent-4-ynoic Acid, xs Methanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reagents->catalyst reflux 3. Heat to Reflux (e.g., 65°C, 1-2 hours) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool extract 5. Extraction (Add H₂O & Diethyl Ether) cool->extract wash_bicarb 6. Wash Organic Layer (Sat. NaHCO₃ soln) extract->wash_bicarb wash_brine 7. Wash Organic Layer (Brine) wash_bicarb->wash_brine dry 8. Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry filter 9. Filter & Concentrate (Rotary Evaporation) dry->filter distill 10. Purify by Distillation filter->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine pent-4-ynoic acid and an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the limiting reactant).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of methanol, ~65°C) with stirring for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (or ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid; caution, CO₂ evolution) and then with saturated brine solution (to remove dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[16]

  • Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure this compound.

  • Yield Determination: Weigh the purified product to obtain the experimental yield.

Part 3: Comparison and Analysis

A direct comparison highlights the practical realities of chemical synthesis. The experimental yield is always less than the theoretical yield. A "good" yield for a Fischer esterification can range from 60% to over 90%, depending on the substrates and conditions.[17]

Table of Yield Comparison: Theoretical vs. Experimental
MetricTheoretical YieldTypical Experimental YieldKey Factors Causing Discrepancy
Basis Stoichiometric calculation assuming 100% conversion and no material loss.[13]Actual, measured mass of purified product obtained in the lab.Incomplete Reaction: The reaction is an equilibrium; it may not proceed to 100% completion.[12]
Value A single, maximum calculated value (e.g., 5.72 g).A range (e.g., 3.43 g - 4.86 g, corresponding to 60-85% yield).Mechanical Losses: Material loss during transfers, extractions, filtration, and distillation.[18]
Purity Assumed to be 100% pure product.Purity is dependent on the effectiveness of the purification steps.Side Reactions: Potential for side reactions, such as dehydration of the alcohol at high temperatures, although less common for methanol.
Influences Determined solely by the amount of the limiting reactant.[19]Influenced by reaction time, temperature, purity of reagents, and efficiency of workup and purification.Purification Losses: Some product is inevitably lost during distillation or chromatography.
Alternative Synthetic Routes

While Fischer esterification is common, other methods exist, each with its own yield expectations and practical considerations.

  • From an Acid Chloride: Pent-4-ynoyl chloride can be reacted with methanol in the presence of a non-nucleophilic base (like pyridine). This reaction is generally faster and not reversible, often leading to higher yields, but the starting acid chloride is more expensive and moisture-sensitive.[18]

  • Diazomethane Methylation: Reacting pent-4-ynoic acid with diazomethane provides a nearly quantitative yield of the methyl ester under very mild conditions. However, diazomethane is highly toxic and explosive, making it unsuitable for large-scale synthesis and requiring specialized handling procedures.[20]

Conclusion

The calculation of theoretical yield provides an essential benchmark for success in synthesizing this compound. However, the experimental yield is the true measure of a protocol's effectiveness. The gap between these two values is not a sign of failure but an indicator of the inherent challenges in chemical transformations, from equilibrium limitations to the practicalities of material handling and purification. For researchers and drug development professionals, understanding and optimizing the factors that influence experimental yield—such as reaction conditions, catalyst efficiency, and purification techniques—is fundamental to developing robust, scalable, and economically viable synthetic processes.

References

A Researcher's Guide to Spectroscopic Analysis: Differentiating Methyl Pent-4-ynoate from its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Spectroscopic Signature of Methyl Pent-4-ynoate

This compound is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkyne and a methyl ester. This combination allows for a wide array of chemical transformations, making it a versatile building block for more complex molecular architectures. The terminal alkyne provides a reactive site for additions, coupling reactions, and deprotonation-alkylation sequences, while the ester group can be hydrolyzed, reduced, or converted to other functionalities.[1][2]

For researchers and professionals in drug development, precise characterization of the starting material and the resulting products is paramount to ensure reaction success, purity, and correct structural assignment. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique fingerprint of the molecule's structure, and a comparative analysis of spectra before and after a reaction offers definitive evidence of a successful chemical transformation.

This guide provides an in-depth comparison of the spectroscopic characteristics of this compound against those of its common reaction products: methyl pentanoate (from hydrogenation), methyl 4-oxopentanoate (from hydration), and methyl 4-halopentenoate (from hydrohalogenation). We will explore the underlying principles of why these spectroscopic signatures change, present detailed experimental protocols, and provide comparative data to aid in the unambiguous identification of these compounds.

The Spectroscopic Profile of this compound

Before transforming a molecule, we must understand its initial state. This compound (C₆H₈O₂) possesses distinct spectroscopic features stemming from its terminal alkyne and ester groups.[3]

  • Infrared (IR) Spectroscopy: The most telling features are the sharp, strong ≡C–H stretch of the terminal alkyne, typically appearing around 3300 cm⁻¹, and the weak C≡C triple bond stretch between 2100-2260 cm⁻¹.[4][5][6] The presence of the ester is confirmed by a very strong C=O carbonyl stretch around 1740 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton on the terminal alkyne (the acetylenic proton) typically appears as a triplet around 2.0-2.5 ppm due to long-range coupling with the adjacent methylene protons. The spectrum also features two methylene groups (-CH₂CH₂-) and a sharp singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

  • ¹³C NMR Spectroscopy: The two sp-hybridized carbons of the alkyne give characteristic signals between 68-85 ppm. The ester carbonyl carbon is significantly downfield, appearing around 172 ppm, while the methoxy carbon (-OCH₃) is found near 52 ppm.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (112.13 g/mol ).[3] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) or the entire ester functionality.

Table 1: Summary of Key Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureCharacteristic Signal
IR Spectroscopy ≡C–H Stretch~3300 cm⁻¹ (strong, sharp)[6][7]
C≡C Stretch~2120 cm⁻¹ (weak)[6]
C=O Stretch (Ester)~1740 cm⁻¹ (strong)
¹H NMR -OCH₃~3.7 ppm (singlet, 3H)
-CH₂-~2.4-2.6 ppm (multiplets, 4H)
≡C-H~2.0 ppm (triplet, 1H)
¹³C NMR C=O (Ester)~172 ppm
-C≡C-H~83 ppm
-C ≡C-H~69 ppm
-OCH₃~52 ppm
-CH₂-~33 ppm, ~14 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z = 112

Reaction I: Catalytic Hydrogenation to Methyl Pentanoate

One of the most fundamental reactions of alkynes is catalytic hydrogenation, which reduces the triple bond to a single bond. This transformation from an unsaturated to a saturated system results in dramatic and easily identifiable spectroscopic changes.

Reaction Workflow: Hydrogenation

Start This compound Product Methyl Pentanoate Start->Product H₂, Pd/C

Caption: Catalytic hydrogenation of this compound.

Spectroscopic Comparison: Alkyne vs. Alkane

The conversion of this compound to methyl pentanoate involves the complete saturation of the carbon-carbon triple bond. This is readily observed across all major spectroscopic methods.

  • IR Spectroscopy: The most obvious change is the complete disappearance of the characteristic alkyne peaks: the ≡C–H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹.[5] Concurrently, strong C–H stretching absorptions for the saturated alkane chain appear in the 2850–2960 cm⁻¹ region.[5] The strong ester C=O peak remains, confirming this functional group is unaffected.

  • ¹H NMR Spectroscopy: The acetylenic proton signal (~2.0 ppm) vanishes. The signals for the methylene groups simplify and shift, and a new terminal methyl group (-CH₃) appears as a triplet around 0.9 ppm.[8] The overall integration will now account for 12 protons instead of 8.

  • ¹³C NMR Spectroscopy: The two alkyne carbon signals (~83 and ~69 ppm) are absent in the product spectrum. They are replaced by new sp³ hybridized carbon signals in the aliphatic region (typically 10-40 ppm).

  • Mass Spectrometry: The molecular weight increases by 4 atomic mass units due to the addition of four hydrogen atoms. The molecular ion peak for methyl pentanoate will be observed at m/z = 116, a clear shift from the starting material's m/z of 112.

Table 2: Spectroscopic Comparison of this compound and Methyl Pentanoate

FeatureThis compoundMethyl PentanoateRationale for Change
IR: ≡C–H Stretch ~3300 cm⁻¹AbsentLoss of the terminal alkyne C-H bond.
IR: C≡C Stretch ~2120 cm⁻¹AbsentReduction of the C≡C triple bond to a C-C single bond.
IR: sp³ C-H Stretch PresentStronger, more complexIncrease in the number of sp³ C-H bonds.
¹H NMR: ≡C-H ~2.0 ppmAbsentProton replaced during hydrogenation.
¹H NMR: Terminal -CH₃ Absent~0.9 ppmFormation of a terminal methyl group from the alkyne.
¹³C NMR: Alkyne C ~83, ~69 ppmAbsentConversion of sp carbons to sp³ carbons.
MS: Molecular Ion m/z = 112m/z = 116Addition of 4 hydrogen atoms (4 amu).
Experimental Protocol: Catalytic Hydrogenation
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

  • Solvent: Dissolve the starting material in a suitable solvent such as methanol or ethyl acetate.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically by inflating a balloon attached to the flask or using a Parr hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude methyl pentanoate can be purified by distillation if necessary.

Reaction II: Acid-Catalyzed Hydration to Methyl 4-oxopentanoate

The hydration of a terminal alkyne, typically catalyzed by a mercury(II) salt in aqueous acid, is a classic method for synthesizing methyl ketones. The reaction proceeds via Markovnikov addition of water across the triple bond, forming an enol intermediate that rapidly tautomerizes to the more stable keto form.[9]

Reaction Workflow: Hydration and Tautomerization

Start This compound Intermediate Enol Intermediate Start->Intermediate H₂O, H₂SO₄, HgSO₄ Product Methyl 4-oxopentanoate (Methyl Levulinate) Intermediate->Product Tautomerization

Caption: Hydration of this compound to a ketone.

Spectroscopic Comparison: Alkyne vs. Ketone

The formation of methyl 4-oxopentanoate (also known as methyl levulinate) introduces a new ketone carbonyl group, providing a powerful spectroscopic handle for characterization.

  • IR Spectroscopy: The alkyne stretches at ~3300 and ~2120 cm⁻¹ disappear. A new, strong C=O stretch for the ketone appears around 1715-1720 cm⁻¹ .[10] This is distinct from and in addition to the ester C=O stretch at ~1740 cm⁻¹, often appearing as a resolved doublet or a broadened peak in the carbonyl region.

  • ¹H NMR Spectroscopy: The acetylenic proton signal vanishes. A highly characteristic singlet for the new methyl ketone protons (CH₃-C=O) appears around 2.2 ppm .[10] The methylene protons adjacent to the new ketone will also shift downfield.

  • ¹³C NMR Spectroscopy: The alkyne carbon signals are replaced by a new set of signals. Most notably, the ketone carbonyl carbon appears far downfield, typically around 208 ppm .[10] The carbon of the new methyl group attached to the ketone appears around 30 ppm.

  • Mass Spectrometry: The product is an isomer of the hydrated starting material, so its molecular weight increases by 18 amu (the mass of water). The molecular ion peak for methyl 4-oxopentanoate will be at m/z = 130.

Table 3: Spectroscopic Comparison of this compound and Methyl 4-oxopentanoate

FeatureThis compoundMethyl 4-oxopentanoateRationale for Change
IR: ≡C–H Stretch ~3300 cm⁻¹AbsentLoss of the alkyne functional group.
IR: C=O Stretch ~1740 cm⁻¹ (one band)~1740 & ~1718 cm⁻¹ (two bands)[10]Formation of a new ketone C=O in addition to the ester C=O.
¹H NMR: ≡C-H ~2.0 ppmAbsentAlkyne group is consumed in the reaction.
¹H NMR: Ketone -CH₃ Absent~2.2 ppm (singlet)[10]Formation of a terminal methyl ketone.
¹³C NMR: Alkyne C ~83, ~69 ppmAbsentConversion of sp carbons to sp³ and sp² (carbonyl) carbons.
¹³C NMR: Ketone C=O Absent~208 ppm[10]Appearance of the ketone carbonyl carbon.
MS: Molecular Ion m/z = 112m/z = 130Addition of one molecule of H₂O.
Experimental Protocol: Acid-Catalyzed Hydration
  • Setup: In a round-bottom flask, prepare a solution of concentrated sulfuric acid (H₂SO₄) in water.

  • Catalyst: To this acidic solution, add a catalytic amount of mercury(II) sulfate (HgSO₄).

  • Addition: Add this compound (1.0 eq) to the stirred solution. The reaction may be gently heated to increase the rate.

  • Reaction: Stir the mixture for several hours until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Reaction III: Hydrohalogenation to Methyl 4-halopentenoate

The addition of hydrogen halides (HX) across the alkyne follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (the terminal carbon), and the halide adds to the more substituted internal carbon.[11][12] With one equivalent of HX, a vinyl halide is formed.

Reaction Workflow: Hydrohalogenation

Start This compound Product1 Methyl 4-halo-pent-4-enoate Start->Product1 H-X (1 eq.) Product2 Methyl 4,4-dihalopentanoate Product1->Product2 H-X (excess)

Caption: Stepwise hydrohalogenation of this compound.

Spectroscopic Comparison: Alkyne vs. Vinyl Halide

The formation of an alkene with an electronegative halogen substituent creates a distinct spectroscopic pattern.

  • IR Spectroscopy: The sharp ≡C–H stretch at ~3300 cm⁻¹ disappears. The weak C≡C stretch is replaced by a C=C double bond stretch, typically around 1620-1660 cm⁻¹.[5]

  • ¹H NMR Spectroscopy: The acetylenic proton signal is gone. New signals appear in the vinylic region (typically 5.5-6.5 ppm) for the protons on the double bond. A new methyl group attached to the double bond also appears, often as a singlet or doublet around 2.0-2.4 ppm. The exact chemical shifts are highly dependent on the specific halogen (Cl, Br, I) and the stereochemistry of the product.

  • ¹³C NMR Spectroscopy: The sp carbon signals are replaced by two new sp² carbon signals in the range of 100-140 ppm. The carbon atom bonded to the halogen will be shifted depending on the halogen's electronegativity.

  • Mass Spectrometry: The molecular ion peak will increase by the mass of the hydrogen halide added (e.g., +80.9 for HBr, +36.5 for HCl). The isotopic pattern of the halogen (e.g., the ~1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br) will be a definitive feature in the mass spectrum.

Table 4: Spectroscopic Comparison of this compound and Methyl 4-bromo-pent-4-enoate

FeatureThis compoundMethyl 4-bromo-pent-4-enoateRationale for Change
IR: ≡C–H Stretch ~3300 cm⁻¹AbsentLoss of the alkyne functional group.
IR: C≡C vs C=C ~2120 cm⁻¹~1640 cm⁻¹Conversion of a triple bond to a double bond.
¹H NMR: ≡C-H ~2.0 ppmAbsentAlkyne group is consumed in the reaction.
¹H NMR: Vinylic -H Absent~5.5-6.0 ppmFormation of a C=CH₂ group.
¹³C NMR: Alkyne C ~83, ~69 ppmAbsentConversion of sp carbons to sp² carbons.
¹³C NMR: Alkene C Absent~110-130 ppmAppearance of sp² carbons from the new double bond.
MS: Molecular Ion m/z = 112m/z = 192/194Addition of HBr; presence of ⁷⁹Br/⁸¹Br isotopes.
Experimental Protocol: Hydrohalogenation
  • Setup: Dissolve this compound (1.0 eq) in a suitable, non-reactive solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid (1.0 eq).

  • Reaction: Allow the reaction to stir at a low temperature, gradually warming to room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS to observe the formation of the vinyl bromide and minimize the formation of the di-bromide byproduct.

  • Workup: Once complete, quench the reaction by pouring it into a cold, dilute solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent in vacuo. The product can be purified by column chromatography on silica gel.

Conclusion

The transformation of this compound into its saturated, oxidized, or halogenated derivatives provides a clear and instructive case study in the power of comparative spectroscopic analysis. Each reaction imparts a unique and unambiguous fingerprint upon the molecule. The disappearance of the characteristic terminal alkyne signals in IR and NMR spectra is a universal indicator of reaction at the triple bond. This is always accompanied by the appearance of new, equally characteristic signals—be it the sp³ C-H stretches of an alkane, the dual carbonyl peaks and methyl ketone singlet of a keto-ester, or the vinylic signals and isotopic patterns of a vinyl halide. By systematically analyzing these spectroscopic shifts, researchers can confidently track the course of their reactions, confirm the identity of their products, and ensure the integrity of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Confirming Stereochemistry in Methyl Pent-4-ynoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Methyl pent-4-ynoate, with its versatile alkyne and ester functionalities, serves as a valuable starting material for the synthesis of a diverse array of chiral molecules. Stereoselective reactions targeting this substrate can yield complex products where the precise arrangement of atoms in space dictates the final compound's properties. This guide provides an in-depth comparison of modern analytical techniques for the confirmation of stereochemistry in the products of such reactions, grounded in experimental data and field-proven insights.

The Synthetic Landscape: Generating Stereocenters from this compound

To illustrate the application of various analytical methods, we will consider two plausible stereoselective transformations of this compound:

  • Asymmetric Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition can convert the alkyne of this compound, an alkene, and carbon monoxide into a chiral cyclopentenone. The use of a chiral ligand on the metal catalyst (typically cobalt or rhodium) can induce enantioselectivity, leading to the formation of one enantiomer in excess.[1][2] The resulting cyclopentenone possesses at least one stereocenter, the configuration of which requires definitive confirmation.

  • Enantioselective Lactonization: The alkyne of this compound can be functionalized and subsequently cyclized to form chiral γ-lactones. For instance, an asymmetric hydrogenation of the alkyne to a chiral alcohol, followed by an intramolecular cyclization, can generate a lactone with one or more stereocenters. The stereochemical outcome of such reactions is highly dependent on the chiral catalyst and reaction conditions employed.

The challenge, then, lies in unequivocally determining the relative and absolute stereochemistry of these newly formed chiral centers. This guide will compare four principal methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

A Comparative Analysis of Stereochemical Confirmation Methods

The choice of analytical technique for stereochemical determination is a strategic decision, influenced by factors such as the nature of the sample (e.g., crystalline solid vs. oil), the amount of material available, the specific stereochemical question being asked (relative vs. absolute configuration), and the available instrumentation.

Method Principle Sample Requirement Information Obtained Throughput Key Advantages Primary Limitations
NMR Spectroscopy
- Mosher's MethodFormation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR signals.mg scale, requires a reactive hydroxyl or amine group.Absolute configuration of the stereocenter bearing the hydroxyl/amine.LowWell-established, reliable for specific functional groups.Requires derivatization, potential for kinetic resolution, model can be misinterpreted.
- NOESY/ROESYMeasures through-space correlations between protons, providing distance constraints.mg scale, soluble sample.Relative stereochemistry.MediumNon-destructive, provides detailed conformational information in solution.Does not provide absolute configuration, interpretation can be complex for flexible molecules.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.µg to mg scale, soluble sample.Enantiomeric excess (ee), separation of enantiomers for further analysis.HighHigh precision for ee determination, applicable to a wide range of compounds.Does not directly provide absolute configuration, method development can be time-consuming.
X-ray Crystallography Diffraction of X-rays by a single crystal.High-quality single crystal (µg to mg).Unambiguous absolute and relative stereochemistry.LowThe "gold standard" for absolute configuration.Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.mg scale, soluble sample.Absolute configuration in solution.MediumApplicable to a wide range of molecules in their solution state, no crystallization needed.Requires comparison with quantum chemical calculations, can be sensitive to conformation.

In-Depth Methodologies and Experimental Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For stereochemical analysis, several specialized techniques are employed.

Principle: This method relies on the derivatization of a chiral secondary alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][4][5] The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.

Application: For a hydroxy-functionalized derivative of our hypothetical cyclopentenone or γ-lactone product.

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Interpretation start Chiral Alcohol Product r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_ester (R)-Mosher's Ester r_mtpa->r_ester s_ester (S)-Mosher's Ester s_mtpa->s_ester nmr_r Acquire ¹H NMR of (R)-ester r_ester->nmr_r nmr_s Acquire ¹H NMR of (S)-ester s_ester->nmr_s assign Assign Proton Signals nmr_r->assign nmr_s->assign calculate Calculate Δδ (δS - δR) assign->calculate model Apply Mosher's Model calculate->model config Determine Absolute Configuration model->config

Caption: Workflow for Mosher's ester analysis.

Detailed Protocol:

  • Esterification (Parallel Reactions):

    • In two separate, dry NMR tubes, dissolve ~1-2 mg of the chiral alcohol in ~0.6 mL of anhydrous pyridine-d5.

    • To one tube, add ~1.2 equivalents of (R)-(-)-MTPA chloride. To the other, add ~1.2 equivalents of (S)-(+)-MTPA chloride.

    • Seal the tubes and allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. A high-field instrument (≥400 MHz) is recommended.

  • Data Analysis:

    • Assign the proton signals for the groups flanking the carbinol stereocenter in both spectra.

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR.

    • Apply Mosher's model: Protons with a positive Δδ are on one side of the plane of the MTPA ester, and those with a negative Δδ are on the other. This spatial arrangement is then correlated to the absolute configuration of the carbinol center.

Principle: Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR technique that detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them.[6][7][8] The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity, which is invaluable for determining the relative stereochemistry of a molecule.

Application: To determine the relative configuration of substituents on a chiral cyclopentenone or γ-lactone ring.

NOESY_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Interpretation start Purified Product dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1d Acquire ¹H NMR dissolve->acquire_1d acquire_2d Acquire 2D NOESY dissolve->acquire_2d assign_1d Assign ¹H Signals acquire_1d->assign_1d identify_crosspeaks Identify NOESY Cross-Peaks acquire_2d->identify_crosspeaks assign_1d->identify_crosspeaks correlate Correlate Cross-Peaks to Proton Pairs identify_crosspeaks->correlate model Build 3D Model correlate->model stereochem Determine Relative Stereochemistry model->stereochem

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth:

    • This is often the most challenging step. Various techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A screening of different solvents and solvent combinations is typically required.

  • Data Collection:

    • A suitable single crystal is mounted on the diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.

  • Structure Solution and Refinement:

    • The diffraction data are processed to solve the crystal structure and generate an initial model.

    • The model is refined to best fit the experimental data.

    • For absolute configuration determination, the Flack parameter is calculated. A value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. T[9][10][11]he resulting VCD spectrum is highly sensitive to the molecule's 3D structure. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

[12][13]Application: To determine the absolute configuration of a chiral product in solution, particularly useful for non-crystalline compounds.

Experimental Workflow: VCD Spectroscopy

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment start Chiral Product prep_sample Prepare Solution start->prep_sample measure_vcd Measure VCD & IR Spectra prep_sample->measure_vcd compare_spectra Compare Experimental & Calculated Spectra measure_vcd->compare_spectra conf_search Conformational Search dft_calc DFT Calculation of Spectra conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->compare_spectra assign_config Assign Absolute Configuration compare_spectra->assign_config

Caption: Workflow for VCD spectroscopy.

Detailed Protocol:

  • Sample Preparation: Prepare a concentrated solution (e.g., 5-10 mg in 100-200 µL) of the purified chiral product in a suitable solvent (e.g., CDCl₃, CCl₄).

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take several hours.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the target molecule using computational chemistry software.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used for the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Conclusion: An Integrated Approach to Stereochemical Confirmation

No single technique is universally superior for all stereochemical challenges. An experienced researcher will leverage the strengths of multiple methods to build an unassailable case for the structure of a new chiral molecule. For the products of this compound reactions, a typical strategy might involve:

  • Initial Assessment with Chiral HPLC: To rapidly determine the success of the enantioselective reaction by quantifying the enantiomeric excess.

  • Relative Stereochemistry by NOESY: To establish the spatial relationships between substituents on the newly formed ring system.

  • Absolute Configuration by VCD or Mosher's Method: VCD is an excellent choice for non-crystalline products, while Mosher's method is a reliable alternative if a suitable hydroxyl group is present.

  • Ultimate Confirmation with X-ray Crystallography: If a suitable crystal can be obtained, this method provides the most definitive and unambiguous proof of the complete 3D structure.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can confidently and efficiently navigate the complexities of stereochemistry in their synthetic endeavors, accelerating the pace of discovery and development.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized Alkynyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized alkynyl esters are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique linear geometry and electron-deficient triple bond make them versatile intermediates for a myriad of chemical transformations, including cycloadditions, conjugate additions, and transition-metal-catalyzed coupling reactions.[2] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of molecules. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific synthetic challenges. The discussion will focus on three major pillars of alkynyl ester synthesis: transition-metal-catalyzed cross-coupling, cross-dehydrogenative coupling (CDC), and methodologies proceeding through ynolate intermediates.

The Gold Standard: Transition-Metal-Catalyzed Cross-Coupling

For decades, the formation of C(sp)-C(sp²) bonds via transition-metal catalysis has been the most reliable and widely adopted strategy for synthesizing aryl and vinyl alkynyl esters.[3][4] The Sonogashira coupling, in particular, stands as the preeminent method in this class.

The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[4][5] This reaction is prized for its operational simplicity and the typically mild conditions required, which allows for excellent functional group tolerance.[4]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle's primary role is to facilitate the formation of the highly reactive copper(I) acetylide from the terminal alkyne, which accelerates the crucial transmetalation step.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-C≡CR' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R-C≡CR') cu_cat Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_cat->cu_alkyne Deprotonation cu_alkyne->pd2_ox To Transmetalation alkyne H-C≡CR' base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step.

  • Copper Co-catalyst: While CuI is standard, its presence can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[4] This has spurred the development of copper-free Sonogashira protocols, which are essential when dealing with sensitive or valuable alkynes. These copper-free variants often require a different base or solvent system to facilitate the deprotonation and transfer of the acetylide to the palladium center.

  • Base: An amine base (e.g., Et₃N, piperidine) is required to neutralize the HX produced and to facilitate the deprotonation of the alkyne.[5]

The Atom-Economical Approach: Cross-Dehydrogenative Coupling (CDC)

In the pursuit of greener and more efficient synthesis, cross-dehydrogenative coupling (CDC) has emerged as a powerful alternative to traditional cross-coupling.[3] This strategy forges C-C bonds through the direct coupling of two different C-H bonds, avoiding the need for pre-functionalized starting materials and generating only dihydrogen or water as a byproduct.[3][6]

Mechanistic Rationale: The synthesis of alkynyl esters via CDC typically involves the coupling of a terminal alkyne with an ester-bearing C(sp²)-H or C(sp³)-H bond. The mechanism is highly dependent on the catalyst and oxidant used but generally involves the activation of a C-H bond by a metal catalyst (e.g., palladium, rhodium, copper), formation of a metal-acetylide species, and subsequent coupling, often with the aid of an oxidant to regenerate the active catalyst.

CDC_Workflow start Starting Materials (Ester with C-H bond + Terminal Alkyne) step1 C-H Bond Activation (Metal Catalyst, often with Directing Group) start->step1 step3 Reductive Elimination / Oxidative Coupling step1->step3 step2 Formation of Metal Acetylide step2->step3 step4 Catalyst Regeneration (Oxidant) step3->step4 end Functionalized Alkynyl Ester step3->end step4->step1 Catalyst Turnover

Caption: A generalized workflow for Cross-Dehydrogenative Coupling (CDC).

Causality in Experimental Choices:

  • Directing Groups: For C(sp²)-H alkynylation, regioselectivity is a major challenge. This is often overcome by incorporating a directing group into the ester substrate, which chelates to the metal center and positions it for selective C-H activation at the ortho position.

  • Oxidant: An external oxidant (e.g., Ag₂CO₃, benzoquinone, or even O₂ from the air) is typically required to close the catalytic cycle.[3] The choice of oxidant can significantly impact reaction efficiency and must be compatible with the functional groups present in the substrates.

  • Catalyst: While palladium is common, other metals like rhodium, iridium, and copper have been successfully employed.[6] The choice depends on the specific C-H bond being activated and the desired reaction conditions. For instance, copper catalysts are often used for coupling with more acidic C-H bonds.[6]

The Alternative Disconnection: Synthesis via Ynolates

Ynolate chemistry provides a fundamentally different synthetic strategy, building the alkynyl ester from carbonyl precursors. Ynolates are highly reactive species, analogous to enolates but possessing a carbon-carbon triple bond.[7] They are typically generated in situ and trapped with electrophiles.

From β-Ketoesters

Mechanistic Rationale: The process begins with the formation of a dienolate using a strong base like LiHMDS. This dienolate is then trapped with triflic anhydride (Tf₂O) to form a vinyl triflate intermediate. A second equivalent of base then promotes an E2 elimination of the triflate group, yielding the conjugated alkynyl ester.

Ynolates_from_Ketoesters start β-Ketoester step1 Dienolate Formation (2 eq. LiHMDS, -78 °C) start->step1 step2 Vinyl Triflate Trapping (Tf₂O) step1->step2 step3 Elimination (Warm to RT) step2->step3 end Conjugated Alkynyl Ester step3->end

Caption: Workflow for synthesizing alkynyl esters from β-ketoesters.

From Allenoates

Highly functionalized α,α-disubstituted β-alkynyl esters can be synthesized from allenyl esters.[8][9] This method proceeds through an alkynylenolate intermediate, which is formed by the deprotonation of the allenoate at the α-position using a strong amide base like LDA. This intermediate can then be trapped with a variety of electrophiles.[8]

Causality in Experimental Choices:

  • Base Selection: The choice of base is critical. For the β-ketoester route, LiHMDS is reported to be superior to LDA for forming the desired alkyne products.[1] For the allenoate route, LDA is effective in generating the key alkynylenolate intermediate.[8] These choices are dictated by the specific acidity of the proton being removed and the stability of the resulting anion.

  • Electrophile: The power of the ynolate/alkynylenolate strategy lies in the diversity of electrophiles that can be used for trapping. This allows for the direct installation of alkyl, acyl, and other functional groups at the α-position of the final alkynyl ester, providing rapid access to complex molecular architectures.[8]

Comparative Performance Analysis

FeatureSonogashira CouplingCross-Dehydrogenative Coupling (CDC)Synthesis via Ynolates
Starting Materials Terminal alkyne + Aryl/Vinyl halide (pre-functionalized)[4]C-H bond source + Terminal alkyne (no pre-functionalization)[3]β-Ketoester, Allenoate, or other carbonyl precursor[1][8]
Key Advantage High reliability, broad substrate scope, mild conditions.[4]High atom economy, avoids halide waste, direct C-H functionalization.[3][6]Access to highly substituted products, alternative disconnection.[8]
Key Limitation Requires pre-functionalized substrates, potential for alkyne homocoupling.[4]Often requires directing groups, harsh oxidants, or high temperatures; regioselectivity can be an issue.Requires strong bases and cryogenic temperatures; sensitive intermediates.
Functional Group Tolerance Generally very good.[10]Moderate to good, but can be limited by the required oxidant.Good, but intolerant to acidic protons or base-sensitive groups.[8]
Byproducts Stoichiometric salt waste.H₂ or H₂O (ideal); oxidant-derived waste.[3]Base- and leaving group-derived salts.

Experimental Protocols

Protocol 1: Synthesis of an Alkynyl Ester via Dehydration of a β-Ketoester[1]

This protocol is adapted from Tunoori et al. for the synthesis of ethyl 2-butynoate from ethyl acetoacetate.

  • Apparatus Setup: To a 50 mL round-bottom flask under an argon atmosphere, add dry THF (7 mL) and LiHMDS (4.0 mL, 1.0 M in THF).

  • Initial Cooldown: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 2 mmol) dropwise to the cooled solution. Stir for 45 minutes at -78 °C.

  • Triflate Formation: Slowly add triflic anhydride (2 mmol) over 15 minutes. Maintain the reaction at -78 °C and continue stirring for an additional hour.

  • Elimination: Add a second portion of LiHMDS (2 mmol, 1.0 M in THF). Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl ester.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol is a representative example for the synthesis of an aryl alkynyl ester.

  • Apparatus Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., methyl 4-iodobenzoate, 1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol% - note: for a true copper-free variant, this would be omitted and a different ligand/base system used, e.g., a palladium/di-tert-butylphosphonium salt catalyst with K₂CO₃).

  • Reagent Addition: Add the terminal alkyne (e.g., ethyl propiolate, 1.2 mmol), followed by anhydrous solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature (or heat as necessary, e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The synthesis of functionalized alkynyl esters can be approached from multiple strategic directions, each with a distinct profile of advantages and challenges. The Sonogashira coupling remains the workhorse method due to its reliability and broad applicability, particularly for aryl and vinyl derivatives. For syntheses where atom economy is paramount and C-H bonds are accessible for activation, Cross-Dehydrogenative Coupling offers a modern, powerful, though often more challenging, alternative. Finally, methodologies involving ynolate intermediates provide an invaluable alternative disconnection, enabling the rapid construction of highly substituted and complex alkynyl esters that may be difficult to access through other means. A careful analysis of the target molecule's structure, the availability of starting materials, and the required functional group tolerance will ultimately guide the discerning scientist to the most logical and efficient synthetic route.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl pent-4-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. Methyl pent-4-ynoate, a valuable building block in organic synthesis, requires a disposal protocol that respects its chemical reactivity and associated hazards.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Our approach is grounded in the principles of chemical neutralization, transforming the compound into less hazardous substances before final disposal. This proactive methodology not only complies with regulatory standards but also embodies a commitment to a culture of safety and environmental stewardship within the laboratory.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[1] The terminal alkyne group presents a potential for energetic reactions, particularly with certain metals, while the ester functional group is susceptible to hydrolysis.

Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves, when handling this compound.[4] All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]

Key Properties and Hazard Information for this compound
PropertyValueSource
CAS Number 21565-82-2[6]
Molecular Formula C₆H₈O₂[6]
Molecular Weight 112.13 g/mol [6]
Appearance Clear, colorless liquid[6]
Boiling Point Approximately 142-144 °C[7]
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the decision-making process for the disposal of this compound, guiding the user from initial assessment to the final neutralized waste stream.

DisposalWorkflow start Start: Have Methyl Pent-4-ynoate Waste assess_quantity Assess Quantity: Small (<10g) or Large? start->assess_quantity small_quantity Small Lab-Scale Quantity (<10g) assess_quantity->small_quantity Small large_quantity Large Quantity (>10g) or Bulk Container assess_quantity->large_quantity Large neutralization Proceed with Chemical Neutralization Protocol small_quantity->neutralization ehs_consult Consult Environmental Health & Safety (EHS) for Bulk Disposal large_quantity->ehs_consult hydrolysis Step 1: Alkaline Hydrolysis (Saponification) neutralization->hydrolysis waste_pickup Arrange for Hazardous Waste Pickup ehs_consult->waste_pickup quenching Step 2: Quenching of Terminal Alkyne hydrolysis->quenching neutralize_solution Step 3: Neutralization of Aqueous Solution quenching->neutralize_solution final_disposal Step 4: Final Aqueous Waste Disposal neutralize_solution->final_disposal

Caption: Decision workflow for this compound disposal.

Step-by-Step Chemical Neutralization Protocol for Small Quantities (<10g)

This protocol is designed for the safe neutralization of small, laboratory-scale quantities of this compound. The primary strategy involves a two-fold reaction: alkaline hydrolysis of the ester and quenching of the terminal alkyne.

Causality of Procedural Choices:
  • Alkaline Hydrolysis (Saponification): We employ basic hydrolysis over acidic hydrolysis because it is an irreversible reaction that goes to completion, ensuring the full conversion of the ester.[8][9] This process, also known as saponification, converts the ester into a carboxylate salt and an alcohol, which are generally less hazardous.[10][11]

  • Quenching: The terminal alkyne is a reactive functional group. While not as pyrophoric as some organometallic reagents, a controlled quenching step is a prudent safety measure to prevent any unintended reactions in the waste stream.[12]

Materials:
  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Isopropanol

  • Dilute hydrochloric acid (HCl) (e.g., 1 M)

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • pH paper or pH meter

Experimental Protocol:
  • Preparation and Cooling:

    • In a chemical fume hood, place the this compound waste into a suitably sized round-bottom flask equipped with a magnetic stir bar.

    • If the waste is in a solvent, ensure the solvent is compatible with the reagents. If in doubt, consult with your institution's Environmental Health & Safety (EHS) department.

    • Place the flask in an ice bath and begin stirring. Cooling the reaction is crucial as the initial hydrolysis can be exothermic.[13]

  • Alkaline Hydrolysis:

    • Slowly add a 2 M solution of sodium hydroxide to the stirring mixture. A stoichiometric excess of NaOH is recommended to ensure complete hydrolysis.

    • Allow the mixture to stir at room temperature for several hours, or until the reaction is complete. The disappearance of the water-insoluble ester layer is an indication of reaction progression.

  • Quenching of the Terminal Alkyne:

    • While continuing to stir, slowly add isopropanol to the reaction mixture. Isopropanol is a mild proton source that will safely quench the terminal alkyne.[5][14] The addition should be done cautiously to control any potential exotherm.

  • Neutralization:

    • Once the hydrolysis and quenching are complete, the resulting solution will be basic. Slowly add a 1 M solution of hydrochloric acid to neutralize the excess sodium hydroxide.

    • Monitor the pH of the solution using pH paper or a pH meter. Adjust the pH to be within the range acceptable for aqueous waste disposal at your institution (typically between 6 and 9).

  • Final Disposal:

    • The resulting neutralized aqueous solution, containing sodium chloride, pent-4-ynoic acid salt, methanol, and isopropanol, can now be disposed of as aqueous chemical waste.

    • Transfer the solution to a properly labeled hazardous waste container.[15][16] Never pour chemical waste down the drain.[17] The label should accurately reflect the final contents of the container.[15]

Disposal of Large Quantities and Contaminated Materials

For larger quantities of this compound or for materials significantly contaminated with it (e.g., spill cleanup materials), direct chemical neutralization in the lab may not be feasible or safe.

  • Bulk Quantities: Do not attempt to neutralize bulk quantities of this compound. Instead, it should be disposed of as flammable hazardous waste through your institution's EHS program.[18] Ensure the container is properly labeled and stored in a designated satellite accumulation area.[15]

  • Contaminated Solids: Solid waste contaminated with this compound, such as absorbent materials from a spill, should be placed in a sealed, properly labeled container and disposed of as solid hazardous waste.[4] Do not mix with other waste streams.

Regulatory Compliance

The disposal of all chemical waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[19][20] Academic and research laboratories may also be subject to specific regulations, such as the EPA's Subpart K for academic laboratories.[21] It is imperative to be familiar with and adhere to your institution's specific waste management policies, which are designed to be in compliance with these regulations.

By following this guide, you contribute to a safer laboratory environment and ensure that the disposal of this compound is conducted in a scientifically sound and environmentally responsible manner.

References

Navigating the Synthesis and Handling of Methyl pent-4-ynoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate pathways of drug development and chemical synthesis, the confident and safe handling of reactive intermediates is paramount. Methyl pent-4-ynoate, a valuable building block due to its terminal alkyne and ester functionalities, requires a nuanced understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] The presence of a terminal alkyne introduces specific reactivity hazards that must be respected. Terminal alkynes possess a weakly acidic proton which can be deprotonated by strong bases to form acetylide anions.[3][4] While these anions are synthetically useful nucleophiles, they can also react with certain metal salts to form shock-sensitive and explosive heavy metal acetylides. Therefore, meticulous avoidance of incompatible materials is crucial.

The ester functional group, while generally of low reactivity, contributes to the compound's volatility and flammability.[5] Its vapors can form explosive mixtures with air, necessitating strict control of ignition sources.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable Liquid and Vapor (Category 3)GHS02P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] P233: Keep container tightly closed.[2] P240: Ground/bond container and receiving equipment.[2]
Skin Irritation (Category 2)GHS07P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Irritation (Category 2A)GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation (STOT SE 3)GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a robust safety culture. Each piece of equipment is chosen to mitigate a specific, identified hazard associated with this compound.

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Chemical Splash Goggles: These are mandatory whenever handling this compound. They form a seal around the eyes, providing protection from splashes of the liquid and its irritating vapors.[6][7]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger quantities or when conducting reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[8]

Skin Protection: A Barrier Against Irritation and Absorption
  • Gloves: Due to the risk of skin irritation, chemically resistant gloves are essential.[1] Nitrile gloves offer good splash protection for many organic chemicals, including esters, and are a suitable choice for incidental contact.[6] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[8]

  • Laboratory Coat: A flame-resistant lab coat is recommended due to the flammability of this compound.[8] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage. Cotton or Nomex® fabrics are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.[8][9]

Respiratory Protection: Safeguarding Against Inhalation Hazards

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of its vapors.[1][9] If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[10] Use of a respirator requires a formal respiratory protection program, including fit testing and training.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks and ensure the reproducibility of your experiments.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review SDS and Procedure prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handle_1 Ground Equipment to Prevent Static Discharge prep_3->handle_1 handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Dispense and Weigh in Fume Hood handle_2->handle_3 handle_4 Keep Container Tightly Closed When Not in Use handle_3->handle_4 post_1 Decontaminate Work Area handle_4->post_1 post_2 Segregate and Label Waste post_1->post_2 post_3 Remove and Dispose of PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Pre-Experiment Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the experimental protocol.[9]

  • Engineering Controls: Ensure the chemical fume hood has a current inspection sticker and is functioning correctly. The sash should be kept at the lowest possible height during the experiment.[9]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.

  • Grounding and Bonding: To prevent the ignition of flammable vapors from static electricity, ensure that all metal containers and equipment are properly grounded and bonded during transfers.

  • Dispensing: When transferring or weighing this compound, do so within the fume hood to contain any vapors. Use only non-sparking tools.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored away from incompatible substances, particularly strong bases and oxidizing agents.

  • Post-Handling: After use, decontaminate the work area and any equipment.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its contaminated materials is essential to protect both personnel and the environment.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and high-traffic areas.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][11]

By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.